OM 163
Description
BenchChem offers high-quality OM 163 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about OM 163 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
150104-43-1 |
|---|---|
Molecular Formula |
C14H22ClNO |
Synonyms |
OM 163 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: The Mechanism of Action of Dihydromyricetin (DHM) as a Potent NLRP3 Inflammasome Inhibitor
Disclaimer: Publicly available scientific and pharmaceutical literature does not contain information for a specific compound designated "OM-163." An immunomodulator with a similar name, derived from E. coli, was described in a 1996 study, but its mechanism is distinct from modern inflammasome inhibitors[1]. This technical guide will focus on the mechanism of action of Dihydromyricetin (DHM) , a natural flavonoid compound extensively documented as a potent inhibitor of the NLRP3 inflammasome, which aligns with the therapeutic area of interest.
Executive Summary
Dihydromyricetin (DHM), also known as ampelopsin, is a natural flavonoid with significant anti-inflammatory, antioxidant, and immunomodulatory properties.[2][3][4] A primary mechanism underlying its anti-inflammatory effects is the targeted inhibition of the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a multiprotein complex crucial for the innate immune response, and its aberrant activation is implicated in a wide range of inflammatory diseases.[2][5]
DHM exerts its inhibitory effect on the NLRP3 inflammasome through a multi-pronged approach rather than direct binding. It primarily acts on the two key steps required for inflammasome activation:
-
Inhibition of Signal 1 (Priming): DHM suppresses the activation of the Nuclear Factor-κB (NF-κB) signaling pathway. This pathway is essential for the transcriptional upregulation of key inflammasome components, including NLRP3 and pro-IL-1β.[3][6]
-
Inhibition of Signal 2 (Activation): DHM significantly reduces the generation of intracellular and mitochondrial reactive oxygen species (ROS), a common trigger for NLRP3 assembly. It achieves this by activating the Nrf2 antioxidant pathway and promoting mitophagy to clear damaged mitochondria.[6]
This dual-action mechanism makes DHM a comprehensive inhibitor of NLRP3-dependent inflammation, preventing both the synthesis of inflammasome precursors and their subsequent activation.
Core Mechanism of Action: Dual Inhibition of NLRP3 Inflammasome Activation
The activation of the NLRP3 inflammasome is a tightly regulated two-step process. DHM intervenes at both stages.
Attenuation of the Priming Signal (Signal 1)
The priming signal is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which bind to Toll-like receptors (e.g., TLR4). This engagement triggers a signaling cascade that culminates in the activation of the NF-κB transcription factor. Activated NF-κB translocates to the nucleus and induces the expression of NLRP3 and the precursor form of the inflammatory cytokine, pro-IL-1β.[6]
Dihydromyricetin has been shown to inhibit this priming step by interfering with the NF-κB pathway.[3] Some evidence suggests that DHM may directly bind to IκB kinase (IKK), which is responsible for phosphorylating the inhibitor of NF-κB. By inhibiting IKK, DHM prevents the release and nuclear translocation of NF-κB, thereby reducing the available pool of NLRP3 and pro-IL-1β proteins for subsequent activation.[3]
Suppression of the Activation Signal (Signal 2)
The second signal involves a wide array of stimuli, including pore-forming toxins, ATP, and crystalline substances, which lead to cellular stress events. A key converging point for these stimuli is the generation of ROS, particularly from damaged mitochondria.[2] Elevated ROS levels trigger the assembly of the NLRP3 inflammasome complex, consisting of the NLRP3 sensor, the ASC (Apoptosis-associated speck-like protein containing a CARD) adaptor, and pro-caspase-1. This assembly facilitates the auto-cleavage and activation of caspase-1.
DHM is a potent antioxidant that effectively quenches intracellular and mitochondrial ROS.[3] Its mechanisms for reducing ROS include:
-
Activation of the Nrf2 Pathway: DHM activates the transcription factor Nrf2, which controls the expression of numerous antioxidant and cytoprotective genes.[2]
-
Promotion of Mitophagy: DHM enhances mitophagy, the selective degradation of damaged mitochondria. This process is crucial for preventing the accumulation of dysfunctional mitochondria that leak ROS and other damage-associated molecular patterns (DAMPs) which would otherwise activate NLRP3.[6]
By suppressing these activation triggers, DHM prevents the conformational changes in NLRP3 required for inflammasome assembly and subsequent caspase-1 activation.
Signaling Pathway Visualizations
The following diagrams illustrate the canonical NLRP3 activation pathway and the points of inhibition by Dihydromyricetin.
Quantitative Data Summary
While multiple studies confirm the inhibitory effect of DHM on the NLRP3 inflammasome, specific IC50 values for the inhibition of IL-1β secretion or caspase-1 activation are not consistently reported in the public literature. The table below summarizes the observed effects of DHM at various concentrations from in vitro and in vivo studies.
| Parameter Assessed | Model System | DHM Concentration / Dose | Observed Effect | Reference |
| NLRP3 Inflammasome Activation | LPS-challenged chickens | 0.025% - 0.1% in diet | Significantly decreased protein expression of NLRP3 and cleaved caspase-1 p20 in the liver. | [7] |
| Pro-inflammatory Cytokines | High-fat diet-fed mice | 50 mg/kg & 200 mg/kg (oral gavage) | Significantly decreased serum levels of IL-1β, IL-18, IL-6, and TNF-α. | [6] |
| NLRP3 & IL-1β mRNA Expression | DSS-induced colitis mice | Medium-dose (unspecified) | Significantly reduced mRNA levels of Nlrp3 and Il-1β in colon tissues. | [5] |
| Macrophage Polarization | LPS-stimulated RAW264.7 cells | 10 µM | Significantly suppressed LPS-induced increases in Il1b and Il6 mRNA expression. | [8] |
| Pyroptosis & IL-1β Release | Palmitic Acid (PA)-treated HUVECs | Not specified | Inhibited PA-induced caspase-1 cleavage, IL-1β maturation, and subsequent release. | [9] |
| Neuroinflammation | APP/PS1 transgenic mice | 1 mg/kg (i.p. injection) | Reduced activation of NLRP3 inflammasomes and expression of its components in the brain. | [10] |
Experimental Protocols
This section provides a representative, detailed methodology for an in vitro experiment designed to assess the inhibitory effect of Dihydromyricetin on NLRP3 inflammasome activation in macrophages. This protocol is a synthesis of methodologies described in the cited literature.[6][8][10]
In Vitro NLRP3 Inflammasome Inhibition Assay
Objective: To determine the effect of Dihydromyricetin (DHM) on LPS-primed, ATP-activated NLRP3 inflammasome activation in a macrophage cell line (e.g., RAW264.7 or THP-1).
Materials:
-
Cell Line: RAW264.7 murine macrophages or PMA-differentiated THP-1 human monocytes.
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Reagents:
-
Lipopolysaccharide (LPS) from E. coli (for priming).
-
Adenosine triphosphate (ATP) (for activation).
-
Dihydromyricetin (DHM), dissolved in DMSO to create a stock solution.
-
Phosphate-Buffered Saline (PBS).
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
-
Assay Kits:
-
ELISA kit for mouse or human IL-1β.
-
LDH Cytotoxicity Assay Kit.
-
BCA Protein Assay Kit.
-
Methodology:
-
Cell Culture and Seeding:
-
Culture macrophage cells to ~80% confluency.
-
Seed cells into 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
-
DHM Pre-treatment:
-
Prepare serial dilutions of DHM in culture medium (e.g., 5 µM, 10 µM, 20 µM, 40 µM). Include a vehicle control (DMSO at the same final concentration as the highest DHM dose).
-
Remove the old medium from the cells and replace it with the DHM-containing medium or vehicle control.
-
Incubate for 2 hours.
-
-
Priming (Signal 1):
-
To all wells (except the negative control), add LPS to a final concentration of 100 ng/mL.
-
Incubate for 4 hours at 37°C.
-
-
Activation (Signal 2):
-
To all LPS-primed wells, add ATP to a final concentration of 5 mM.
-
Incubate for 45 minutes at 37°C.
-
-
Sample Collection:
-
Following incubation, centrifuge the plates at 500 x g for 5 minutes.
-
Carefully collect the cell culture supernatants and store them at -80°C for IL-1β and LDH analysis.
-
Wash the remaining cell monolayer with cold PBS.
-
Lyse the cells directly in the wells with lysis buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate) for Western blot analysis.
-
-
Downstream Analysis:
-
IL-1β Secretion (ELISA): Quantify the concentration of mature IL-1β in the collected supernatants according to the manufacturer's protocol.
-
Cell Death (LDH Assay): Measure LDH release in the supernatants as an indicator of pyroptosis, following the kit manufacturer's instructions.
-
Protein Expression (Western Blot): Determine the protein concentration in the cell lysates using a BCA assay. Separate equal amounts of protein via SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against NLRP3, Caspase-1 (for the p20 subunit), and a loading control (e.g., β-actin).
-
Experimental Workflow Visualization
References
- 1. Immunomodulator OM 163-induced reversal of tumor-mediated immunosuppression and downregulation of TGF-beta 1 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanism of Dihydromyricetin on Inflammatory Diseases [frontiersin.org]
- 3. Mechanism of Dihydromyricetin on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Dihydromyricetin: an emerging compound with comprehensive effects on multiple systems [frontiersin.org]
- 5. dovepress.com [dovepress.com]
- 6. Dihydromyricetin suppresses endothelial NLRP3 inflammasome activation and attenuates atherogenesis by promoting mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Dihydromyricetin-Encapsulated Liposomes Inhibit Exhaustive Exercise-Induced Liver Inflammation by Orchestrating M1/M2 Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dihydromyricetin inhibits microglial activation and neuroinflammation by suppressing NLRP3 inflammasome activation in APP/PS1 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
OM-163: A Novel Immunomodulator in Oncology - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
OM-163 is an immunomodulatory agent that has demonstrated potential anti-tumor activity in preclinical research. While early studies have provided insights into its mechanism of action, it is important to note that the available data is limited, with significant research dating back to the mid-1990s. This technical guide aims to provide a comprehensive overview of the existing knowledge on OM-163, including its proposed mechanism of action, relevant signaling pathways, and a summary of the experimental data. This document is intended for researchers, scientists, and drug development professionals interested in the potential of OM-163 as a novel immunomodulator in oncology. Given the limited recent data, this guide also highlights areas where further research is critically needed to validate and expand upon these initial findings.
Core Concepts: Mechanism of Action
OM-163 is believed to exert its anti-tumor effects through a dual mechanism involving the direct stimulation of T-lymphocytes and the modulation of the tumor microenvironment. The key proposed actions are:
-
T-Lymphocyte Activation: OM-163 has been shown to directly stimulate the proliferation and secretion of Interferon-gamma (IFN-γ) by T-lymphocytes in vitro.[1] IFN-γ is a critical cytokine in the anti-tumor immune response, known to enhance the cytotoxic activity of T-cells and Natural Killer (NK) cells, and to upregulate the expression of Major Histocompatibility Complex (MHC) molecules on tumor cells, making them more susceptible to immune recognition and elimination.
-
Downregulation of Transforming Growth Factor-beta 1 (TGF-β1): In vivo studies have demonstrated that treatment with OM-163 leads to a decrease in the expression of TGF-β1 mRNA and protein levels within tumor nodules.[1] TGF-β1 is a pleiotropic cytokine that plays a significant role in promoting tumor growth, invasion, and metastasis, as well as suppressing the host immune response. By reducing TGF-β1 levels, OM-163 may help to reverse the immunosuppressive tumor microenvironment and enhance the efficacy of the anti-tumor immune response.
Signaling Pathways
Based on the proposed mechanism of action, two primary signaling pathways are of interest in understanding the effects of OM-163: the T-cell activation pathway and the TGF-β signaling pathway.
T-Cell Activation Signaling Pathway
The following diagram illustrates the general signaling cascade initiated upon T-cell activation, a process that OM-163 is suggested to enhance.
Caption: Proposed T-Cell Activation Pathway influenced by OM-163.
TGF-β Signaling Pathway in Cancer
The diagram below depicts the canonical TGF-β signaling pathway, which is implicated in immunosuppression within the tumor microenvironment. OM-163 is proposed to counteract this pathway.
Caption: Proposed inhibition of the TGF-β signaling pathway by OM-163.
Quantitative Data Summary
The primary quantitative data available for OM-163 comes from a preclinical study in a rat model of peritoneal carcinomatosis.
| Parameter | Treatment Group | Result | Reference |
| Macroscopic Peritoneal Nodules | OM-163 | Disappearance in 50% of rats | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of OM-163.
In Vivo Anti-Tumor Efficacy Study
-
Animal Model: Rats with peritoneal carcinomatosis induced by PROb colonic tumor cells.[1]
-
Treatment: Administration of OM-163. The specific dosage and administration schedule are not detailed in the available abstract but would be a critical component of a full study protocol.[1]
-
Endpoint: Observation of the disappearance of macroscopic peritoneal nodules.[1]
-
Immunohistochemistry: Tumor nodules were analyzed for the infiltration of T-lymphocytes.[1]
-
Gene Expression Analysis: Expression of IFN-γ mRNA and TGF-β1 mRNA in tumor nodules was assessed. The specific technique (e.g., Northern blot, RT-PCR) is not specified in the abstract.[1]
-
Protein Analysis: The protein content of TGF-β1 in tumor nodules was determined. The specific method (e.g., ELISA, Western blot) is not specified.[1]
In Vitro T-Lymphocyte Stimulation Assay
-
Cell Culture: T-lymphocytes were cultured in vitro.
-
Treatment: T-lymphocytes were stimulated with OM-163.
-
Proliferation Assay: The proliferation of T-lymphocytes was measured. Standard methods for this include [³H]-thymidine incorporation assays or CFSE dilution assays.
-
Cytokine Secretion Assay: The secretion of IFN-γ by T-lymphocytes was quantified, likely using an Enzyme-Linked Immunosorbent Assay (ELISA).[1]
Experimental Workflow
The following diagram outlines a logical workflow for the preclinical evaluation of an immunomodulatory agent like OM-163.
Caption: Preclinical experimental workflow for OM-163 evaluation.
Future Directions and Conclusion
The initial preclinical findings for OM-163 are promising, suggesting a dual mechanism of action that could be beneficial in an oncologic setting. However, the lack of recent and more detailed studies represents a significant knowledge gap. To advance the understanding and potential clinical application of OM-163, the following steps are recommended:
-
Confirmation and Expansion of Preclinical Studies: The original findings need to be replicated in modern, well-controlled preclinical studies using various cancer models.
-
Dose-Response and Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Establishing a clear dose-response relationship and understanding the PK/PD profile of OM-163 is crucial for any potential clinical development.
-
Elucidation of Molecular Targets: Identifying the specific molecular target(s) of OM-163 on T-cells and within the tumor microenvironment will be essential for a more profound understanding of its mechanism of action.
-
Combination Therapy Studies: Investigating the potential synergistic effects of OM-163 with other immunotherapies, such as checkpoint inhibitors, or with standard chemotherapy could unveil more potent anti-cancer strategies.
References
Discovery and development of OM-163
An in-depth search for information regarding the discovery and development of a compound designated "OM-163" did not yield any specific, publicly available data corresponding to a therapeutic agent with this name. The search results were broad and encompassed unrelated topics, including basic scientific research, diagnostic markers, and other subjects not pertinent to the user's request for a technical guide on a specific drug.
This suggests that "OM-163" may be one of the following:
-
An internal, preclinical, or early-stage research code that has not yet been disclosed in publications or public-facing materials.
-
A misnomer or an incorrect designation for the compound of interest.
-
A highly niche or proprietary compound with a very limited public information footprint.
Without a clear identification of the therapeutic agent, its intended use, or the developing organization, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.
Further information is required to proceed. If "OM-163" is a specific therapeutic agent, please provide additional context, such as:
-
The therapeutic area or disease it is intended to treat.
-
The name of the company or research institution developing it.
-
Any alternative names or designations for the compound.
With more specific information, a targeted search can be conducted to potentially locate the necessary data to fulfill the request.
OM-85: A Comprehensive Technical Guide to its Role in the Activation of Innate Immunity
For Researchers, Scientists, and Drug Development Professionals
Abstract
OM-85, a standardized lysate of 21 common respiratory bacterial strains, has demonstrated significant immunomodulatory properties, primarily through the activation of the innate immune system. This document provides an in-depth technical overview of the mechanisms of action of OM-85, focusing on its role in engaging pattern recognition receptors, initiating downstream signaling cascades, and modulating the function of key innate immune cells. Detailed experimental protocols, quantitative data on cytokine induction, and visualizations of signaling pathways are presented to offer a comprehensive resource for researchers and professionals in drug development. It is highly probable that the query "OM-163" was a typographical error, and the intended subject was the well-documented immunomodulator OM-85, which is the focus of this guide.
Introduction
OM-85, commercially known as Broncho-Vaxom®, is a lyophilized bacterial lysate used for the prevention of recurrent respiratory tract infections.[1] Its therapeutic effects are largely attributed to its ability to stimulate and train the innate immune system, leading to a more robust and efficient response to pathogens.[2][3] This guide will dissect the molecular and cellular mechanisms underlying the immunostimulatory effects of OM-85.
Mechanism of Action: Engagement of Innate Immune Receptors
OM-85 is a complex mixture of bacterial components that act as pathogen-associated molecular patterns (PAMPs). These PAMPs are recognized by pattern recognition receptors (PRRs) on the surface of innate immune cells, primarily dendritic cells (DCs) and macrophages.[4]
Toll-Like Receptor (TLR) Activation
In human immune cells, OM-85 engages both Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4) to initiate a signaling cascade.[3][5]
-
TLR4: In murine models, the immune response to OM-85 is largely mediated through TLR4.[3]
-
TLR2 and TLR4 Synergy in Humans: In human monocyte-derived dendritic cells (MoDCs), both TLR2 and TLR4 are crucial for orchestrating the response to OM-85.[3]
Signaling Pathways Activated by OM-85
Upon binding to TLR2 and TLR4, OM-85 triggers intracellular signaling pathways that are central to the activation of innate immunity. These pathways culminate in the activation of transcription factors that drive the expression of pro-inflammatory and immunomodulatory genes.[5][6]
MyD88-Dependent and TRIF-Dependent Pathways
OM-85-induced signaling is dependent on the adaptor proteins Myeloid differentiation primary response 88 (MyD88) and TIR-domain-containing adapter-inducing interferon-β (TRIF).[7][8] This indicates the involvement of both major TLR signaling arms.
-
MyD88-Dependent Pathway: This pathway is crucial for the production of pro-inflammatory cytokines.[5][8]
-
TRIF-Dependent Pathway: This pathway is involved in the induction of type I interferons (IFNs).[7][8]
NF-κB and MAPK Activation
The downstream signaling cascades activated by OM-85 converge on the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), particularly ERK1/2.[5][6]
-
NF-κB Activation: OM-85 selectively induces NF-κB activation in human DCs, leading to the transcription of a wide range of inflammatory and immune response genes.[6]
-
ERK1/2 Activation: The activation of ERK1/2 is a key event in OM-85-induced cytokine production in murine macrophages.[5]
Cellular Responses to OM-85
OM-85 elicits a range of responses in key innate immune cells, leading to their activation and enhanced effector functions.
Dendritic Cell (DC) Activation
OM-85 induces the maturation and activation of DCs. This is characterized by:
-
Upregulation of Co-stimulatory Molecules: Increased expression of CD40, CD86, and MHC class II on the surface of DCs.[7]
-
Cytokine and Chemokine Secretion: Activated DCs release a variety of signaling molecules that shape the subsequent immune response.[6]
Macrophage Activation
OM-85 activates macrophages, enhancing their phagocytic and microbicidal capabilities.[4] In murine macrophages, OM-85 has been shown to:
-
Stimulate glucose oxidation.[4]
-
Prime for superoxide production.[4]
-
Induce the release of nitrite.[4]
Quantitative Data on Cytokine and Chemokine Induction
The activation of innate immune cells by OM-85 results in the production of a wide array of cytokines and chemokines. The following tables summarize quantitative data from in vitro studies.
Table 1: Cytokine and Chemokine Induction in Human Monocyte-Derived Dendritic Cells (MoDCs) by OM-85
| Cytokine/Chemokine | Concentration of OM-85 | Induced Secretion (pg/mL, mean ± SD) | Control (untreated) (pg/mL, mean ± SD) |
| IL-6 | 100 µg/mL | ~1500 | <50 |
| BAFF | 100 µg/mL | ~400 | <50 |
| CCL2 | 100 µg/mL | ~2000 | <100 |
| CCL3 | 100 µg/mL | ~1500 | <50 |
| CCL20 | 100 µg/mL | ~2500 | <100 |
| CCL22 | 100 µg/mL | ~1000 | <50 |
| CXCL8 | 100 µg/mL | >10000 | <500 |
| CXCL6 | 100 µg/mL | ~4000 | <200 |
Data adapted from Parola et al., 2013.[6]
Table 2: Cytokine Induction in RAW264.7 Murine Macrophages by OM-85
| Cytokine | Concentration of OM-85 | Fold Increase in mRNA Expression (vs. control) |
| IL-1β | 100 µg/mL | ~15 |
| IL-6 | 100 µg/mL | ~25 |
| TNF-α | 100 µg/mL | ~10 |
Data adapted from Yin et al., 2018.[5]
Experimental Protocols
In Vitro Dendritic Cell Activation Assay
Objective: To assess the activation and cytokine production of human MoDCs in response to OM-85.
Methodology:
-
Isolation of Monocytes: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation. Monocytes are then purified by positive selection using CD14 magnetic beads.
-
Generation of MoDCs: Purified monocytes are cultured for 5-6 days in RPMI 1640 medium supplemented with 10% fetal bovine serum, GM-CSF (50 ng/mL), and IL-4 (20 ng/mL).
-
Stimulation: Immature MoDCs are harvested and stimulated with various concentrations of OM-85 (e.g., 10, 50, 100 µg/mL) or a control (medium alone) for 24 hours.
-
Analysis:
-
Flow Cytometry: Cells are stained with fluorescently labeled antibodies against surface markers of DC maturation (e.g., CD83, CD86, HLA-DR) and analyzed by flow cytometry.
-
ELISA: Supernatants are collected, and the concentrations of secreted cytokines and chemokines (e.g., IL-6, IL-12, TNF-α, CXCL8) are quantified by enzyme-linked immunosorbent assay (ELISA).
-
In Vivo Murine Model of Innate Immune Training
Objective: To evaluate the ability of OM-85 to induce trained immunity in mice, leading to enhanced protection against a secondary challenge.
Methodology:
-
Animal Model: C57BL/6 mice are used.
-
OM-85 Pre-treatment: Mice are pre-treated orally with OM-85 (e.g., 10 mg/kg) or a vehicle control daily for 10 consecutive days.[2]
-
Resting Period: A resting period of several days to weeks is allowed for the development of trained immunity.
-
Secondary Challenge: Mice are challenged with a pathogen, for example, intranasal infection with a murine-adapted coronavirus.[2]
-
Analysis:
-
Viral Load: Viral titers in the lungs are determined by qPCR or plaque assay at different time points post-infection.[2]
-
Immune Cell Infiltration: Lungs are harvested, and immune cell populations (e.g., macrophages, neutrophils) are quantified by flow cytometry.[2]
-
Cytokine Levels: Cytokine levels (e.g., IFN-γ) in lung homogenates are measured by ELISA.[2]
-
Conclusion
OM-85 is a potent activator of the innate immune system, engaging TLR2 and TLR4 to initiate MyD88- and TRIF-dependent signaling pathways. This leads to the activation of NF-κB and MAPKs, resulting in the maturation and activation of dendritic cells and macrophages and the production of a broad spectrum of cytokines and chemokines. The ability of OM-85 to induce a "trained" state of innate immunity underscores its therapeutic potential in preventing recurrent infections. This guide provides a foundational understanding of the core mechanisms of OM-85, offering valuable insights for further research and development in the field of immunomodulation.
References
- 1. Innate Immune Training with Bacterial Extracts Enhances Lung Macrophage Recruitment to Protect from Betacoronavirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The bacterial extract OM-85 trains innate immune system and decreases betacoronavirus viral load in an in-vivo model - OM Pharma | OM Pharma [ompharma.com]
- 3. The bacterial lysate OM-85 engages Toll-like receptors 2 and 4 triggering an immunomodulatory gene signature in human myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Macrophage activation by OM-85 BV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. OM85-BV Induced the Productions of IL-1β, IL-6, and TNF-α via TLR4- and TLR2-Mediated ERK1/2/NF-κB Pathway in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Activation of Human Dendritic Cells by OM-85 through a NF-kB and MAPK Dependent Pathway | PLOS One [journals.plos.org]
- 7. Airway administration of OM-85, a bacterial lysate, blocks experimental asthma by targeting dendritic cells and the epithelium/IL-33/ILC2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OM-85 is an immunomodulator of interferon-β production and inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Chemical Properties and Structure of OM-163
Introduction to OM-163 and its Analogue OM-174
OM-163 is an immunomodulatory compound identified as a lipid A mimetic. It is part of a class of molecules designed to interact with the innate immune system, primarily through Toll-like receptors (TLRs). Due to the limited availability of specific data for OM-163, this technical guide focuses on the extensively studied analogue, OM-174. OM-174 is a triacylated lipid A partial structure that has been investigated for its physicochemical properties and biological activities, including its potential in cancer immunotherapy.[1][2] Like other lipid A analogues, its mechanism of action is tied to its ability to trigger immune responses through TLR signaling.
Chemical Structure
While the exact structure of OM-163 is not publicly disclosed, the general structure of lipid A, from which it is derived, consists of a bisphosphorylated disaccharide of glucosamine that is decorated with multiple fatty acid chains. The number and length of these acyl chains are critical determinants of the molecule's biological activity.
OM-174, a triacyl lipid A partial structure, is characterized by having three fatty acid chains. This is in contrast to the more potent endotoxic hexaacyl lipid A found in E. coli. The reduced acylation is a common strategy in the design of lipid A analogues to mitigate toxicity while retaining immunomodulatory effects.
Physicochemical Properties
The physicochemical characteristics of lipid A analogues are crucial for their biological function, influencing their aggregation in aqueous solutions, their ability to interact with binding proteins, and their presentation to cell surface receptors. The following data for OM-174 provides insight into these properties.
Quantitative Data Summary
| Property | Value (for OM-174) | Significance |
| Phase Transition Temperature (Tc) | 0 °C | The low transition temperature from a gel to a liquid-crystalline phase indicates high fluidity of the acyl chains at physiological temperature (37 °C).[1][2][3] |
| Molecular Area | 0.78 ± 0.04 nm² (at 30 mN·m⁻¹) | This measurement provides an indication of the space a single molecule occupies in a lipid monolayer, which is relevant for its interaction with cell membranes.[2][3] |
| Aggregate Structure | Micellar HI structure | In aqueous solutions under near-physiological conditions, OM-174 forms cylindrical micelles where the lipid backbones are on the surface and the acyl chains are directed inward.[1][2][3] |
Comparative Biological Activity of OM-174
| Assay | Activity of OM-174 relative to Hexaacyl Lipid A | Implication |
| Limulus Amebocyte Lysate (LAL) Assay | >105-fold less active | Indicates significantly lower endotoxic potential.[1][2][3] |
| Interleukin-6 (IL-6) Induction in Human Mononuclear Cells | ~10-fold less active | Demonstrates retained, albeit reduced, pro-inflammatory signaling capacity.[1][2][3] |
| Nitric Oxide (NO) Induction in Murine Macrophages | Equally active | Shows potent activation of certain innate immune responses.[1][2][3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of lipid A analogues like OM-174.
General Synthesis of Lipid A Analogues
The synthesis of lipid A analogues is a complex multi-step process. While the specific protocol for OM-163 or OM-174 is proprietary, a general approach involves the following key stages:
-
Preparation of Monosaccharide Building Blocks: This involves the synthesis of appropriately protected glucosamine derivatives that will form the disaccharide backbone.
-
Glycosylation: The protected monosaccharide units are coupled to form the disaccharide backbone.
-
Acylation: Fatty acid chains of desired lengths are attached to the hydroxyl and amino groups of the disaccharide. The number and position of these acyl chains are critical for the final biological activity.
-
Phosphorylation: Phosphate groups are added to the 1 and 4' positions of the disaccharide.
-
Deprotection: All protecting groups are removed to yield the final lipid A analogue.
-
Purification: The final product is purified using chromatographic techniques such as silica gel chromatography and high-performance liquid chromatography (HPLC).
Characterization of Physicochemical Properties
The following methods were employed to characterize OM-174:
-
X-ray Diffraction: Used to determine the aggregate structure of the lipid A analogue in an aqueous environment. The observation of specific diffraction patterns allows for the identification of structures like the micellar HI phase.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to study the conformational behavior of different functional groups within the molecule, such as the phosphate and ester groups. It provides insights into hydration and intermolecular interactions.[2]
-
Fluorescence Resonance Energy Transfer (FRET) Spectroscopy: Employed to measure the rate of intercalation of the lipid A analogue into phospholipid membranes, mimicking the interaction with a macrophage cell membrane. This can be done in the presence and absence of lipopolysaccharide-binding protein (LBP) to understand its role in the process.[1]
Signaling Pathway and Mechanism of Action
OM-163 and its analogues exert their immunomodulatory effects by activating Toll-like receptors, which are key components of the innate immune system. OM-174 has been shown to be an agonist for both TLR2 and TLR4. The activation of TLR4 is the classical pathway for lipid A.
TLR4 Signaling Pathway
Upon binding of a lipid A analogue to the MD-2 co-receptor, which is associated with TLR4, a signaling cascade is initiated. This leads to the activation of transcription factors such as NF-κB and IRF3, resulting in the production of pro-inflammatory cytokines and type I interferons.
Caption: TLR4 signaling pathway activated by OM-163/OM-174.
Experimental Workflow for Assessing Immune Activation
The following workflow outlines the steps to evaluate the immunomodulatory activity of a lipid A analogue.
References
- 1. hasyweb.desy.de [hasyweb.desy.de]
- 2. Physicochemical characteristics of triacyl lipid A partial structure OM-174 in relation to biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physicochemical characteristics of triacyl lipidâA partial structure OMâ174 in relation to biological activity [agris.fao.org]
Early-Phase Research on OM-163: An Immunomodulatory Agent with Anti-Tumor Efficacy
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
OM-163 is an investigational immunomodulatory agent that demonstrated anti-tumor efficacy in early-phase preclinical research. This document provides a detailed overview of the initial findings on OM-163, focusing on its efficacy, proposed mechanism of action, and the experimental protocols utilized in its preliminary evaluation. The information presented herein is primarily based on a key study from the mid-1990s, which first described the potential of OM-163 in an oncology setting. It is important to note that public information on the subsequent development of OM-163 is limited, and its current status is unknown.
Core Efficacy Data
The primary efficacy of OM-163 was demonstrated in a preclinical model of peritoneal carcinomatosis induced by PROb colonic tumor cells in rats. The available quantitative data from this early research is summarized below.
Table 1: In Vivo Efficacy of OM-163 in a Rat Peritoneal Carcinomatosis Model
| Efficacy Endpoint | Result | Notes |
| Macroscopic Tumor Disappearance | 50% of treated rats | Treatment with OM-163 led to the complete regression of visible peritoneal tumor nodules in half of the animal subjects. |
| T-Lymphocyte Infiltration | Observed in tumor nodules | Histological analysis of tumor tissue from OM-163 treated rats revealed an influx of T-lymphocytes. |
| IFN-γ mRNA Expression | High expression in tumor nodules | Increased expression of Interferon-gamma (IFN-γ) mRNA was detected in the tumor microenvironment of treated animals. |
| TGF-β1 mRNA Expression | Decreased in treated tumor nodules | OM-163 treatment was associated with a reduction in the messenger RNA levels of Transforming Growth Factor-beta 1 (TGF-β1). |
| TGF-β1 Protein Content | Decreased in treated tumor nodules | A corresponding decrease in the concentration of TGF-β1 protein was observed in the tumors of treated rats. |
Proposed Mechanism of Action
The early-phase research suggests that OM-163 exerts its anti-tumor effects through a dual mechanism involving the stimulation of the cellular immune response and the modulation of the tumor microenvironment.
-
Direct T-Lymphocyte Stimulation: In vitro experiments indicated that OM-163 directly stimulates the proliferation of T-lymphocytes and enhances their secretion of IFN-γ. This suggests a direct activating effect on a key component of the anti-tumor immune response.
-
Downregulation of TGF-β1: The tumor cells used in the study (PROb) were shown to secrete TGF-β1, a potent immunosuppressive cytokine. OM-163 treatment led to a decrease in both TGF-β1 mRNA and protein levels within the tumor nodules in vivo. By reducing the levels of this immunosuppressive factor, OM-163 likely helps to reverse the tumor-mediated suppression of the immune system, allowing for a more effective anti-tumor response.
Signaling Pathways
The following diagrams illustrate the key signaling pathways implicated in the proposed mechanism of action of OM-163.
Caption: Proposed T-Lymphocyte stimulation pathway by OM-163.
Caption: Inhibition of the TGF-β1 immunosuppressive pathway by OM-163.
Experimental Protocols
While the full detailed protocols from the original study are not publicly available, the following sections describe the likely methodologies for the key experiments based on standard practices in the field at the time.
In Vivo Peritoneal Carcinomatosis Model
This model is crucial for evaluating the efficacy of a therapeutic agent against peritoneal tumors.
Caption: A likely experimental workflow for the in vivo efficacy study of OM-163.
Detailed Steps:
-
Cell Culture: PROb rat colonic adenocarcinoma cells are cultured under standard sterile conditions.
-
Animal Model: Syngeneic rats are used to avoid rejection of the tumor cells.
-
Tumor Inoculation: A defined number of PROb cells are injected into the peritoneal cavity of the rats.
-
Treatment: After a period to allow for tumor establishment, rats are treated with OM-163, likely via intraperitoneal or systemic administration, according to a specific dosing schedule. A control group receives a vehicle solution.
-
Monitoring and Endpoint: Animals are monitored for signs of tumor progression and toxicity. At the end of the study, animals are euthanized, and the peritoneal cavity is examined for tumor nodules. Tumor tissue is collected for further analysis.
T-Lymphocyte Proliferation Assay
This in vitro assay is used to determine the direct effect of a substance on T-cell division.
Methodology:
-
Isolation of T-Lymphocytes: T-lymphocytes are isolated from the spleen or lymph nodes of healthy rats.
-
Cell Culture: The isolated T-cells are cultured in a multi-well plate.
-
Stimulation: Different concentrations of OM-163 are added to the cell cultures. Control wells receive no treatment or a vehicle control.
-
Proliferation Measurement: After a defined incubation period (typically 48-72 hours), cell proliferation is measured. A common method for this is the incorporation of a radiolabeled nucleotide (e.g., ³H-thymidine) or a colorimetric assay (e.g., MTT assay). Increased incorporation or color development indicates increased cell proliferation.
IFN-γ Secretion Assay
This assay quantifies the amount of IFN-γ released by T-cells upon stimulation.
Methodology:
-
T-Cell Culture and Stimulation: Similar to the proliferation assay, isolated T-cells are cultured and treated with OM-163.
-
Supernatant Collection: After an appropriate incubation period, the cell culture supernatant is collected.
-
ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of IFN-γ in the supernatant is measured using a specific ELISA kit. This involves capturing the IFN-γ with a specific antibody, followed by detection with a secondary antibody conjugated to an enzyme that produces a measurable color change.
TGF-β1 mRNA Expression Analysis
This analysis is performed on tumor tissue to determine the effect of OM-163 on the gene expression of TGF-β1.
Methodology:
-
RNA Extraction: Total RNA is extracted from the tumor nodules collected from the in vivo experiment.
-
Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The relative abundance of TGF-β1 cDNA is quantified using qPCR with specific primers for the TGF-β1 gene. The results are typically normalized to a housekeeping gene to account for variations in RNA input.
Conclusion
The early-phase research on OM-163 identified it as a promising immunomodulatory agent with anti-tumor activity in a preclinical model of colon cancer. Its proposed dual mechanism of action, involving direct T-cell stimulation and downregulation of the immunosuppressive cytokine TGF-β1, provides a strong rationale for its potential therapeutic application. While the lack of recent public data on OM-163 makes its current development status unclear, the initial findings laid out in this guide provide a valuable case study in the early-stage investigation of novel immunotherapies. Further research would be necessary to validate these initial findings, fully elucidate the molecular pathways involved, and assess the safety and efficacy of OM-163 in more advanced preclinical models and potentially in human clinical trials.
OM-163: An Immunomodulatory Agent with Anti-Tumor Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
OM-163 is an immunomodulatory agent that has demonstrated significant anti-tumor effects in preclinical models. This technical guide provides a comprehensive overview of the known effects of OM-163 on cytokine profiles, detailing its mechanism of action, and summarizing the available data from in vivo studies. The information presented herein is intended to support further research and development of this promising therapeutic candidate.
Core Mechanism of Action
OM-163 functions as a potent biological response modifier. Its primary mechanism of action involves the stimulation of the host's immune system to recognize and eliminate cancer cells. The agent has been shown to directly act on T lymphocytes, key players in the adaptive immune response.
Impact on Cytokine Profiles
The immunomodulatory effects of OM-163 are characterized by a distinct shift in the cytokine milieu, creating a pro-inflammatory and anti-tumor microenvironment. The most prominently observed effects are the upregulation of Interferon-gamma (IFN-γ) and the downregulation of Transforming Growth Factor-beta 1 (TGF-β1).
Interferon-gamma (IFN-γ) Upregulation
OM-163 has been observed to stimulate the proliferation of T lymphocytes and significantly increase their secretion of IFN-γ. IFN-γ is a critical cytokine in anti-tumor immunity, with pleiotropic effects that include:
-
Enhanced Antigen Presentation: Upregulation of Major Histocompatibility Complex (MHC) class I and II molecules on tumor cells, making them more visible to cytotoxic T lymphocytes.
-
Activation of Immune Cells: Potent activation of macrophages, natural killer (NK) cells, and other immune effector cells.
-
Direct Anti-proliferative and Pro-apoptotic Effects on certain tumor cells.
Transforming Growth Factor-beta 1 (TGF-β1) Downregulation
In the tumor microenvironment, TGF-β1 is a key immunosuppressive cytokine that promotes tumor growth and metastasis. OM-163 has been shown to decrease the expression of TGF-β1 mRNA and protein levels. The reduction of TGF-β1 contributes to:
-
Reversal of T-cell Suppression: Overcoming the inhibitory effects of TGF-β1 on T lymphocyte proliferation and function.
-
Inhibition of Angiogenesis: TGF-β1 is a known promoter of blood vessel formation that supports tumor growth.
-
Reduced Tumor Cell Invasion and Metastasis: Counteracting the role of TGF-β1 in promoting the epithelial-mesenchymal transition (EMT).
Data on Cytokine Modulation
While precise quantitative data from peer-reviewed, full-text publications are limited in the public domain, the consistent qualitative findings from multiple research abstracts and profiles indicate a strong and reproducible effect of OM-163 on the IFN-γ/TGF-β1 axis.
Table 1: Summary of OM-163 Effects on Key Cytokines
| Cytokine | Effect Observed | Implication in Anti-Tumor Immunity |
| Interferon-gamma (IFN-γ) | Upregulation | Promotion of cellular immunity, enhanced tumor cell recognition and killing. |
| Transforming Growth Factor-beta 1 (TGF-β1) | Downregulation | Reversal of immunosuppression, inhibition of tumor growth and metastasis. |
Experimental Protocols
In Vivo Murine Model of Peritoneal Carcinomatosis
-
Animal Model: Syngeneic rat model (e.g., BDIX rats) is commonly used.
-
Tumor Induction: Peritoneal carcinomatosis is induced by intraperitoneal injection of a syngeneic colon cancer cell line (e.g., PROb cells).
-
Treatment: OM-163 is administered systemically (e.g., intravenously or intraperitoneally) at specified doses and schedules.
-
Endpoint Analysis:
-
Tumor Burden: Assessment of the number and size of peritoneal tumor nodules.
-
Immunohistochemistry: Staining of tumor tissue for immune cell infiltration (e.g., T lymphocytes).
-
Gene Expression Analysis: Quantification of cytokine mRNA levels (e.g., IFN-γ, TGF-β1) in tumor nodules using techniques like RT-PCR.
-
Protein Analysis: Measurement of cytokine protein levels in tumor tissue or serum using methods such as ELISA or Western Blot.
-
Signaling Pathways
The precise molecular signaling pathways activated by OM-163 are not fully elucidated in the available literature. However, based on its classification as a bacterial-derived immunomodulator and its effects on T lymphocytes, a putative signaling pathway can be proposed.
Proposed T-Cell Activation Pathway
It is hypothesized that OM-163, potentially as a ligand for a pattern recognition receptor (PRR) on T-cells or antigen-presenting cells (APCs), initiates a signaling cascade that leads to the activation of transcription factors crucial for IFN-γ production.
Caption: Proposed signaling pathway for OM-163-induced IFN-γ production in T lymphocytes.
Experimental Workflow for Cytokine Profiling
The following diagram illustrates a typical workflow for assessing the impact of OM-163 on cytokine profiles in a preclinical setting.
Caption: A generalized experimental workflow for studying the effects of OM-163 on cytokines.
Conclusion and Future Directions
OM-163 is a promising immunomodulatory agent with a clear impact on the cytokine profile, promoting a Th1-biased anti-tumor immune response. The upregulation of IFN-γ and downregulation of TGF-β1 are key indicators of its therapeutic potential. To advance the clinical development of OM-163, further research is warranted to:
-
Elucidate the precise molecular targets and signaling pathways.
-
Obtain detailed quantitative data on its effects on a broader range of cytokines.
-
Evaluate its efficacy and safety in combination with other cancer therapies, such as checkpoint inhibitors.
This technical guide provides a foundational understanding of OM-163 and its effects on cytokine profiles, serving as a valuable resource for the scientific and drug development communities.
The Biological Activity of OM-163: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
OM-163 is an immunomodulatory agent derived from Escherichia coli that has demonstrated significant anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of the biological activity of OM-163, with a focus on its mechanism of action, relevant signaling pathways, and a summary of key experimental findings. The information presented herein is intended to support further research and development of this promising therapeutic candidate.
Core Mechanism of Action
OM-163 exerts its anti-tumor effects by reversing tumor-mediated immunosuppression. The primary mechanism involves the stimulation of the host's T-lymphocyte response and the modulation of key cytokine signaling pathways within the tumor microenvironment. In vivo studies have shown that OM-163 can lead to the complete disappearance of established tumors and the inhibition of metastatic growth. This activity is critically dependent on a functional T-cell compartment, as the anti-tumor effects are abrogated in T-cell deficient subjects.
Quantitative Data Summary
The efficacy of OM-163 has been quantified in several preclinical studies. The following tables summarize the key findings from in vivo and in vitro experiments.
In Vivo Anti-Tumor Efficacy of OM-163
| Experimental Model | Treatment Group | Outcome | Quantitative Result | Citation |
| Rat Peritoneal Carcinomatosis | OM-163 | Disappearance of Macroscopic Nodules | 50% of rats (41 out of 82) | [1] |
| Rat Peritoneal Carcinomatosis | Control | Tumor Progression | 100% of rats died within 3 months | [1] |
| Rat Peritoneal Carcinomatosis (Survival) | OM-163 | Long-term Tumor-Free Survival | 30% of rats (3 out of 10) | [1] |
| Rat Lung Metastasis | OM-163 (intraperitoneal) | Inhibition of Metastatic Growth | 65% of rats (13 out of 20) | [1] |
In Vitro Immunomodulatory Effects of OM-163
| Assay | Cell Type | Treatment | Effect | Citation |
| Proliferation Assay | T-lymphocytes | OM-163 | Stimulated Proliferation | [1] |
| Cytokine Secretion Assay | T-lymphocytes | OM-163 | Stimulated IFN-γ Secretion | [1] |
| TGF-β1 Secretion Assay | PROb tumor cells | OM-163 (alone or with IFN-γ) | No change in TGF-β1 secretion | [1] |
Signaling Pathways Modulated by OM-163
OM-163's biological activity is intrinsically linked to its ability to modulate critical signaling pathways that govern the anti-tumor immune response. The two primary pathways affected are the Interferon-gamma (IFN-γ) and Transforming Growth Factor-beta (TGF-β) pathways.
Proposed Mechanism of OM-163 Action
IFN-γ Signaling Pathway in T-cells
TGF-β Signaling Pathway in the Tumor Microenvironment
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of OM-163's biological activity.
In Vivo Tumor Model: Peritoneal Carcinomatosis in Rats
-
Animal Model: Syngeneic rat strains are used to establish the peritoneal carcinomatosis model.
-
Tumor Cell Inoculation: A suspension of a tumorigenic cell line (e.g., PROb colonic carcinoma cells) is injected intraperitoneally into the rats.
-
Treatment Regimen: Following tumor establishment, OM-163 is administered, typically intraperitoneally, at various doses and schedules. A control group receives a vehicle control.
-
Efficacy Assessment:
-
Tumor Burden: At a predetermined endpoint, animals are euthanized, and the number and size of macroscopic peritoneal nodules are quantified.
-
Survival: A separate cohort of animals is monitored for long-term survival.
-
Metastasis: For metastasis studies, distant organs (e.g., lungs) are examined for tumor growth.
-
-
Immunological Analysis:
-
T-cell Infiltration: Tumor nodules are excised, fixed, and processed for immunohistochemistry to detect the presence of CD4+ and CD8+ T-lymphocytes.
-
Gene Expression: RNA is extracted from tumor nodules to quantify the mRNA levels of IFN-γ and TGF-β1 using techniques like RT-PCR or in situ hybridization.
-
Protein Expression: Protein lysates from tumor nodules are analyzed for TGF-β1 protein levels via methods such as ELISA or Western blotting.
-
In Vitro T-Lymphocyte Proliferation Assay
-
Cell Isolation: T-lymphocytes are isolated from the spleens or peripheral blood of healthy donor animals.
-
Cell Culture: The isolated T-cells are cultured in a suitable medium in 96-well plates.
-
Stimulation: Cells are stimulated with a mitogen (e.g., Concanavalin A) or with anti-CD3/anti-CD28 antibodies to induce proliferation. Experimental wells are co-treated with varying concentrations of OM-163. Control wells receive the stimulus alone.
-
Proliferation Measurement:
-
[³H]-Thymidine Incorporation: After a defined incubation period (e.g., 48-72 hours), [³H]-thymidine is added to the cultures. Proliferating cells incorporate the radiolabeled thymidine into their DNA. The cells are then harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
CFSE Staining: Alternatively, cells are pre-labeled with Carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the fluorescence intensity of daughter cells is halved. Proliferation is assessed by analyzing the fluorescence of the cell population using flow cytometry.
-
In Vitro IFN-γ Secretion Assay
-
Cell Culture and Stimulation: T-lymphocytes are cultured and stimulated as described for the proliferation assay, with the addition of OM-163.
-
Supernatant Collection: After an appropriate incubation period (e.g., 24-48 hours), the cell culture supernatants are collected.
-
IFN-γ Quantification: The concentration of IFN-γ in the supernatants is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the species being tested. The assay involves capturing the IFN-γ with a specific antibody, followed by detection with a labeled secondary antibody and a colorimetric substrate.
Winn's Assay for Tumor Immunity
-
Effector Cell Preparation: Spleen cells are harvested from rats that have been cured of tumors by OM-163 treatment (experimental group) and from naive control rats.
-
Tumor Cell Challenge: A suspension of tumor cells is mixed with the spleen cells from either the experimental or control group at a specific effector-to-target cell ratio.
-
Inoculation: The mixture of tumor and spleen cells is injected subcutaneously into naive recipient rats.
-
Tumor Growth Monitoring: The recipient rats are monitored for tumor development at the site of injection. A delay or complete prevention of tumor growth in the group receiving spleen cells from OM-163-cured rats indicates the presence of a protective anti-tumor immune memory.
Experimental Workflow for In Vivo Studies
Conclusion
OM-163 is a potent immunomodulator with a clear mechanism of action centered on the activation of T-lymphocyte-mediated anti-tumor immunity. Its ability to stimulate IFN-γ signaling while concurrently downregulating the immunosuppressive TGF-β1 pathway in the tumor microenvironment makes it a compelling candidate for cancer immunotherapy. The quantitative data from preclinical models demonstrates significant efficacy in reducing tumor burden and preventing metastasis. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of OM-163 as a novel therapeutic agent. Further studies are warranted to fully elucidate its clinical potential.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Preclinical Evidence for OM-163 in Cancer Models
This technical guide provides a comprehensive overview of the preclinical data supporting the anti-cancer potential of OM-163, an immunomodulatory agent. The following sections detail the quantitative efficacy, proposed mechanism of action, and the experimental protocols utilized in key preclinical studies.
Preclinical Efficacy of OM-163 in a Syngeneic Rat Colon Cancer Model
OM-163 has demonstrated significant anti-tumor activity in a preclinical model of peritoneal carcinomatosis induced by syngeneic PROb colon cancer cells in BDIX rats.[1][2] The key quantitative outcomes from these studies are summarized below.
Table 1: Efficacy of OM-163 in Rats with Peritoneal Carcinomatosis
| Efficacy Endpoint | Results | Citation |
| Complete Disappearance of Peritoneal Nodules (1-5 mm) | 41 out of 82 rats (50%) | [3] |
| Disappearance of Macroscopic Peritoneal Nodules | 50% of treated rats | [1] |
| Inhibition of Lung Metastases (Intraperitoneal treatment) | Complete inhibition in 13 out of 20 rats (65%) | [3] |
Table 2: Survival Analysis of OM-163 Treated Rats
| Treatment Group | Outcome | Time to Death | Citation |
| OM-163 | 3 out of 10 rats died tumor-free | 10, 18, and 28 months post-tumor cell injection | [3] |
| Untreated Control | All rats died from tumors | Within 3 months | [3] |
Proposed Mechanism of Action: T-Cell Mediated Anti-Tumor Immunity
The anti-tumor effects of OM-163 are attributed to its immunomodulatory properties, specifically its ability to reverse tumor-induced immunosuppression and stimulate a T-cell-mediated immune response.[1][3]
The proposed signaling pathway involves the activation of T lymphocytes, leading to the production of interferon-gamma (IFN-γ) and the downregulation of the immunosuppressive cytokine transforming growth factor-beta 1 (TGF-β1) within the tumor microenvironment.
Caption: Proposed mechanism of OM-163 in reversing tumor-induced immunosuppression.
Experimental Protocols
The preclinical efficacy of OM-163 was evaluated using a syngeneic rat model of colon cancer. The key elements of the experimental design are outlined below.
References
- 1. Immunomodulator OM 163-induced reversal of tumor-mediated immunosuppression and downregulation of TGF-beta 1 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Involvement of T lymphocytes in curative effect of a new immunomodulator OM 163 on rat colon cancer metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Standard Laboratory Protocols for the Immunomodulator OM-163
For Researchers, Scientists, and Drug Development Professionals
Introduction
OM-163 is an immunomodulatory agent that has demonstrated significant anti-tumor effects in preclinical studies. Its mechanism of action is primarily centered on the potentiation of the host immune response against cancer cells. Specifically, OM-163 has been shown to reverse tumor-mediated immunosuppression by stimulating T-lymphocyte activity and modulating the tumor microenvironment.[1][2] This document provides detailed application notes and protocols for researchers utilizing OM-163 in cancer research, with a focus on its immunomodulatory properties.
The key observed effects of OM-163 include the stimulation of T-lymphocyte proliferation and the increased secretion of Interferon-gamma (IFN-γ), a critical cytokine in the anti-tumor immune response.[1][2] Furthermore, in vivo studies have demonstrated that treatment with OM-163 leads to a significant infiltration of T-lymphocytes into the tumor site and a downregulation of Transforming Growth Factor-beta 1 (TGF-β1), a potent immunosuppressive cytokine.[1][2] These activities culminate in the reduction and, in some cases, complete eradication of tumors in animal models of peritoneal carcinomatosis.[1][2][3]
Data Presentation
The following table summarizes the qualitative effects of OM-163 as reported in preclinical studies. Quantitative data such as optimal concentrations and dosages are not consistently available in the public domain and should be determined empirically for specific experimental systems.
| Parameter | Effect of OM-163 Treatment | Experimental System | Reference |
| Tumor Growth | Inhibition/Disappearance of peritoneal nodules | Rat model of colonic peritoneal carcinomatosis | [1][2][3] |
| T-Lymphocyte Proliferation | Stimulation | In vitro | [1][2] |
| IFN-γ Secretion | Stimulation | In vitro | [1][2] |
| Tumor Infiltration | Increased infiltration of T-lymphocytes | In vivo (tumor nodules) | [1][2] |
| TGF-β1 Expression | Downregulation of mRNA and protein | In vivo (tumor nodules) | [1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the biological activity of OM-163.
In Vitro T-Lymphocyte Proliferation Assay
This protocol outlines a general method to assess the effect of OM-163 on the proliferation of T-lymphocytes. The optimal concentration of OM-163 should be determined through a dose-response experiment.
a. Principle: T-lymphocyte proliferation can be measured by the incorporation of a labeled nucleoside, such as ³H-thymidine, into newly synthesized DNA or by the dilution of a fluorescent dye like Carboxyfluorescein succinimidyl ester (CFSE) upon cell division.
b. Materials:
-
OM-163
-
Isolated T-lymphocytes or Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)
-
³H-thymidine or CFSE staining solution
-
96-well cell culture plates
-
Scintillation counter or flow cytometer
c. Protocol:
-
Isolate T-lymphocytes or PBMCs from whole blood using a suitable method (e.g., Ficoll-Paque density gradient centrifugation).
-
For CFSE labeling, incubate the cells with CFSE staining solution according to the manufacturer's instructions, followed by washing.
-
Resuspend the cells in complete RPMI-1640 medium supplemented with 10% FBS.
-
Plate the cells in a 96-well plate at a density of 1 x 10⁵ to 2 x 10⁵ cells per well.
-
Prepare serial dilutions of OM-163 in complete medium and add to the respective wells. Include a vehicle control (medium without OM-163).
-
Add a mitogen to stimulate T-cell proliferation (e.g., PHA at 5 µg/mL).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72-96 hours.
-
For the ³H-thymidine method, add 1 µCi of ³H-thymidine to each well 18 hours before the end of the incubation period.
-
Harvest the cells onto a glass fiber filter and measure the incorporated radioactivity using a scintillation counter.
-
For the CFSE method, harvest the cells and analyze the fluorescence intensity by flow cytometry. A decrease in fluorescence intensity indicates cell division.
In Vitro IFN-γ Secretion Assay (ELISA)
This protocol describes the measurement of IFN-γ secreted by T-lymphocytes in response to OM-163 treatment using an Enzyme-Linked Immunosorbent Assay (ELISA).
a. Principle: An IFN-γ-specific antibody coated on a microplate captures the cytokine from the cell culture supernatant. A second, enzyme-linked antibody is then used to detect the captured IFN-γ, and a substrate is added to produce a measurable color change.
b. Materials:
-
Cell culture supernatants from the T-lymphocyte proliferation assay
-
Human or Rat IFN-γ ELISA kit
-
Microplate reader
c. Protocol:
-
Collect the cell culture supernatants from the T-lymphocyte proliferation assay (or a similarly designed experiment) before the addition of ³H-thymidine or harvesting for flow cytometry.
-
Centrifuge the supernatants to remove any cells or debris.
-
Perform the IFN-γ ELISA according to the manufacturer's instructions. This typically involves:
-
Adding the supernatants and a series of IFN-γ standards to the antibody-coated plate.
-
Incubating to allow the IFN-γ to bind to the capture antibody.
-
Washing the plate to remove unbound substances.
-
Adding the detection antibody and incubating.
-
Washing the plate.
-
Adding the enzyme substrate and incubating to allow for color development.
-
Stopping the reaction.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IFN-γ in the samples by comparing their absorbance to the standard curve.
In Vivo Peritoneal Carcinomatosis Model in Rats
This protocol provides a general framework for evaluating the anti-tumor efficacy of OM-163 in a rat model of peritoneal carcinomatosis. The specific dosage and treatment schedule for OM-163 should be optimized in preliminary studies.
a. Principle: Peritoneal carcinomatosis is induced by the intraperitoneal injection of syngeneic colon carcinoma cells. The effect of OM-163 treatment on tumor growth and survival is then monitored.
b. Materials:
-
OM-163
-
Syngeneic rats (e.g., BDIX or Wistar)
-
Rat colon carcinoma cell line (e.g., PROb or CC-531)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Animal housing and monitoring equipment
c. Protocol:
-
Culture the rat colon carcinoma cells under standard conditions.
-
On the day of tumor induction, harvest the cells and resuspend them in sterile PBS at a concentration of approximately 1 x 10⁶ to 1 x 10⁷ cells per mL.
-
Inject the cell suspension intraperitoneally into the rats.
-
Allow a few days for the tumors to establish.
-
Initiate treatment with OM-163. The route of administration (e.g., intraperitoneal or subcutaneous) and the dosing schedule will need to be determined. Include a control group receiving a vehicle control.
-
Monitor the animals regularly for signs of tumor progression (e.g., abdominal distension, weight loss) and overall health.
-
At the end of the study, euthanize the animals and perform a necropsy to assess the tumor burden (e.g., number and size of peritoneal nodules).
-
Collect tumor nodules for further analysis (e.g., immunohistochemistry for T-lymphocyte infiltration or RT-PCR/Western blot for TGF-β1 expression).
Analysis of TGF-β1 Expression in Tumor Tissue
This protocol describes how to measure the expression of TGF-β1 in tumor nodules from the in vivo experiment.
a. Principle: TGF-β1 expression can be quantified at the mRNA level using reverse transcription-quantitative polymerase chain reaction (RT-qPCR) or at the protein level using Western blotting.
b. Materials:
-
Tumor nodules from the in vivo experiment
-
RNA extraction kit
-
Reverse transcriptase and qPCR reagents
-
Protein lysis buffer
-
SDS-PAGE and Western blotting equipment
-
Primary antibody against TGF-β1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
c. Protocol for Western Blotting:
-
Homogenize the tumor nodules in protein lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against TGF-β1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Proposed signaling pathway of OM-163's anti-tumor activity.
Caption: Workflow for in vivo evaluation of OM-163.
References
- 1. Immunomodulator OM 163-induced reversal of tumor-mediated immunosuppression and downregulation of TGF-β1 in vivo [repository.tno.nl]
- 2. Immunomodulator OM 163-induced reversal of tumor-mediated immunosuppression and downregulation of TGF-beta 1 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of T lymphocytes in curative effect of a new immunomodulator OM 163 on rat colon cancer metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling OM-163: Application Notes and Protocols for In Vitro Cell Culture
A comprehensive search for "OM-163" has not yielded a specific, publicly recognized compound or molecule for in vitro cell culture applications. The designation "OM-163" does not correspond to a known drug, inhibitor, or activator in scientific literature or commercial databases. It is possible that "OM-163" is an internal compound identifier, a misnomer, or a highly specialized research molecule not yet in the public domain.
While direct protocols for an unidentifiable "OM-163" cannot be provided, this document will explore the most relevant scientific entities that emerged during the search: the transmembrane proteins CD163 and TMEM163 . For researchers investigating these proteins, we provide foundational protocols and conceptual signaling pathways that could be adapted for studying the effects of a hypothetical modulator, herein referred to as "Compound X" in place of "OM-163."
Section 1: Understanding Potential Targets: CD163 and TMEM163
CD163: A Macrophage Scavenger Receptor
CD163 is a protein primarily found on the surface of monocytes and macrophages.[1][2] It acts as a scavenger receptor, playing a crucial role in the clearance of hemoglobin-haptoglobin complexes from the bloodstream, which is a key anti-inflammatory process.[2][3] The activity of CD163 is linked to downstream signaling pathways that modulate inflammatory responses.[2][3]
TMEM163: A Zinc Efflux Transporter
Transmembrane protein 163 (TMEM163) is involved in zinc homeostasis by mediating the efflux of zinc ions from cells.[4][5] Proper zinc levels are critical for numerous cellular processes, and dysregulation of zinc transport has been implicated in various diseases.[5] TMEM163 is known to be expressed in the brain and other tissues and interacts with other membrane proteins.[5][6]
Section 2: Hypothetical In Vitro Protocols for "Compound X" (OM-163)
The following are generalized protocols for assessing the in vitro effects of a novel compound, "Compound X," on cell lines expressing either CD163 or TMEM163. These are templates and must be optimized for the specific cell line and compound being tested.
Preparation of "Compound X" Stock Solution
The solubility and stability of a compound are critical for accurate in vitro studies. The following table outlines a general approach to preparing a stock solution.
| Parameter | Recommendation |
| Solvent | Dimethyl sulfoxide (DMSO) is a common initial choice for dissolving hydrophobic compounds. For hydrophilic compounds, sterile phosphate-buffered saline (PBS) or cell culture medium can be used. |
| Concentration | Prepare a high-concentration stock solution (e.g., 10 mM to 50 mM) to minimize the volume of solvent added to the cell culture, keeping the final solvent concentration below 0.5% (v/v) to avoid cytotoxicity. |
| Storage | Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light, to prevent degradation from repeated freeze-thaw cycles. |
Cell Culture and Treatment
This protocol describes the general steps for culturing and treating cells with "Compound X."
Table 1: General Cell Culture and Treatment Protocol
| Step | Procedure |
| 1. Cell Seeding | Culture appropriate cell lines (e.g., macrophages for CD163 studies, or a cell line overexpressing TMEM163) in suitable culture vessels. Seed cells at a density that allows for logarithmic growth during the experiment. |
| 2. Cell Adherence | Allow cells to adhere and stabilize overnight in a humidified incubator at 37°C with 5% CO₂. |
| 3. Compound Preparation | Thaw an aliquot of the "Compound X" stock solution. Prepare serial dilutions in pre-warmed, serum-free or complete cell culture medium to achieve the desired final concentrations. |
| 4. Cell Treatment | Remove the old medium from the cells and replace it with the medium containing the various concentrations of "Compound X." Include appropriate controls (e.g., vehicle control with the same concentration of solvent, and an untreated control). |
| 5. Incubation | Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours). The incubation time will depend on the specific assay and the expected biological response. |
| 6. Downstream Analysis | Following incubation, harvest the cells or cell lysates for analysis using various assays as described in the subsequent sections. |
Experimental Assays
The choice of assay depends on the research question and the hypothesized mechanism of action of "Compound X."
Table 2: Recommended In Vitro Assays
| Assay | Purpose |
| Cell Viability/Cytotoxicity Assay (e.g., MTT, XTT, or CellTiter-Glo®) | To determine the effect of "Compound X" on cell proliferation and to establish a non-toxic working concentration range. |
| Western Blotting | To analyze the expression levels of target proteins (CD163 or TMEM163) and downstream signaling molecules. |
| Quantitative Real-Time PCR (qRT-PCR) | To measure changes in the mRNA expression of genes regulated by CD163 or TMEM163 signaling. |
| ELISA (Enzyme-Linked Immunosorbent Assay) | To quantify the secretion of cytokines or other soluble factors into the cell culture medium. |
| Immunofluorescence Staining | To visualize the cellular localization of CD163 or TMEM163 and assess any changes induced by "Compound X." |
| Functional Assays | For CD163: Hemoglobin-haptoglobin uptake assays. For TMEM163: Intracellular zinc measurement using fluorescent probes. |
Section 3: Visualizing Potential Signaling Pathways
The following diagrams, generated using the DOT language, illustrate hypothetical signaling pathways that could be modulated by a compound targeting CD163 or TMEM163.
Hypothetical CD163 Signaling Pathway
This diagram depicts a simplified signaling cascade that could be initiated by the binding of a ligand (or modulated by an inhibitor/activator) to the CD163 receptor on a macrophage.
Caption: Hypothetical signaling pathway initiated by a modulator of the CD163 receptor.
Hypothetical TMEM163 Functional Workflow
This workflow illustrates how a modulator of TMEM163 could alter intracellular zinc concentrations, leading to downstream cellular effects.
Caption: Conceptual workflow of TMEM163 modulation by a hypothetical compound.
Conclusion
While the identity of "OM-163" remains elusive, the principles of in vitro compound testing are well-established. Researchers are encouraged to use the provided general protocols and conceptual frameworks as a starting point for their investigations into novel modulators of cellular targets like CD163 and TMEM163. Careful optimization of experimental conditions and a clear understanding of the target's biology are paramount for obtaining reliable and meaningful results. Should "OM-163" be a proprietary or newly discovered molecule, we recommend consulting any available internal documentation or the primary scientific literature for specific handling and preparation instructions.
References
- 1. CD163 - Wikipedia [en.wikipedia.org]
- 2. CD163: a regulated hemoglobin scavenger receptor with a role in the anti-inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are CD163 inhibitors and how do they work? [synapse.patsnap.com]
- 4. uniprot.org [uniprot.org]
- 5. Transmembrane 163 (TMEM163) Protein: A New Member of the Zinc Efflux Transporter Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TMEM163 protein expression summary - The Human Protein Atlas [proteinatlas.org]
Application Notes and Protocols for OM-163 (Ompenaclid/RGX-202) in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosage and administration of OM-163, identified as Ompenaclid (also known as RGX-202), in various preclinical animal models based on published scientific literature. The provided protocols and data are intended to serve as a guide for designing and conducting in vivo studies to evaluate the efficacy and mechanism of action of this compound.
Introduction
Ompenaclid (RGX-202) is an orally bioavailable small-molecule inhibitor of the creatine transporter SLC6A8. By blocking the uptake of creatine, Ompenaclid disrupts cellular energy metabolism, specifically in cancer cells that are dependent on the creatine kinase system for ATP regeneration. This leads to a depletion of intracellular phosphocreatine and ATP levels, ultimately inducing tumor cell apoptosis. Preclinical studies have demonstrated its anti-tumor activity in various cancer models, both as a monotherapy and in combination with standard-of-care chemotherapeutic agents.
Quantitative Data Summary
The following table summarizes the dosages of Ompenaclid (RGX-202) used in various animal studies.
| Animal Model | Cancer Type | Drug Administration | Dosage | Treatment Duration | Study Type | Reference |
| Athymic Nude Mice | Colorectal Cancer (Lvm3b Xenograft) | Daily Oral Gavage | 200 mg/kg | Started at ~50 mm³ tumor volume | Monotherapy | [1] |
| Athymic Nude Mice | Colorectal Cancer (HCT116 Xenograft) | Diet Supplementation | 800 mg/kg | Started when tumors became palpable | Monotherapy | [1] |
| BALB/c Mice | Colorectal Cancer (CT26 Syngeneic) | Diet Supplementation | 500 mg/kg | Started at ~100 mm³ tumor volume | Monotherapy | [1] |
| C57BL/6 Mice | Colorectal Cancer (MC38 Syngeneic) | Diet Supplementation | 500 mg/kg | Started at ~150 mm³ tumor volume | Monotherapy | [1] |
| Athymic Nude Mice | Colorectal Cancer (PDX models: CLR4, CLR7, CLR24, CLR30) | Diet Supplementation | 800 mg/kg | Started at tumor sizes of ~100-250 mm³ | Monotherapy | [1] |
| Athymic Nude Mice | Colorectal Cancer (43 PDX models) | Diet Supplementation | ~400 mg/kg | 21 days | Monotherapy | [1] |
| B6129SF1/J Mice | Pancreatic Cancer (UN-KPC-961 Syngeneic) | Diet Supplementation | 800 mg/kg | 35 days | Monotherapy | [1] |
| NOD-SCID Mice | Colorectal Cancer (Lvm3b Xenograft) | Daily Intraperitoneal Injection | ~650 mg/kg | 14 days | Monotherapy | |
| Athymic Nude Mice | Colorectal Cancer (HCT116 Xenograft) | Diet Supplementation (RGX-202) + Intraperitoneal Injection (5-FU) | 800 mg/kg (RGX-202) + 50 mg/kg (5-FU) | RGX-202 started at palpable tumors; 5-FU given once tumors reached ~100 mm³ | Combination Therapy | [1] |
| BALB/c Mice | Colorectal Cancer (CT26 Syngeneic) | Diet Supplementation (RGX-202) + Intraperitoneal Injection (5-FU) | 500 mg/kg (RGX-202) + 50 mg/kg (5-FU) | RGX-202 started at ~100 mm³ tumors; 5-FU given once tumors reached ~100 mm³ | Combination Therapy | [1] |
Experimental Protocols
Protocol 1: Ompenaclid (RGX-202) Monotherapy in a Colorectal Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of Ompenaclid as a single agent in a human colorectal cancer xenograft model.
Animal Model:
-
Species: Mouse
-
Strain: Athymic Nude
-
Age: 6-8 weeks
-
Sex: Female
Tumor Implantation:
-
Culture HCT116 human colorectal carcinoma cells in appropriate media.
-
Harvest cells and resuspend in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
-
Subcutaneously inject 0.5 x 10⁶ HCT116 cells in a volume of 100 µL into the flank of each mouse.
Drug Administration:
-
Route: Diet Supplementation
-
Preparation: Ompenaclid (RGX-202) is incorporated into standard rodent chow at a concentration of 800 mg/kg of diet. A control diet without the drug should be used for the vehicle group.
-
Dosing Schedule: The specialized diet is provided ad libitum starting when tumors become palpable.
Monitoring and Endpoints:
-
Monitor animal health and body weight regularly.
-
Measure tumor dimensions using calipers at least twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
The primary endpoint is typically tumor growth inhibition. Euthanize animals when tumors reach a predetermined size (e.g., >2000 mm³) or if signs of distress are observed.
Protocol 2: Ompenaclid (RGX-202) in Combination with 5-Fluorouracil (5-FU) in a Syngeneic Colorectal Cancer Model
Objective: To assess the synergistic anti-tumor effect of Ompenaclid in combination with the standard chemotherapeutic agent 5-FU.
Animal Model:
-
Species: Mouse
-
Strain: BALB/c
-
Age: 6-8 weeks
-
Sex: Female
Tumor Implantation:
-
Culture CT26 murine colorectal carcinoma cells.
-
Harvest and resuspend cells in sterile PBS.
-
Subcutaneously inject 0.5 x 10⁶ CT26 cells in a volume of 100 µL into the flank of each mouse.
Drug Administration:
-
Ompenaclid (RGX-202):
-
Route: Diet Supplementation
-
Preparation: Incorporate Ompenaclid into the rodent diet at a concentration of 500 mg/kg.
-
Dosing Schedule: Provide the medicated diet ad libitum starting when tumors reach a volume of approximately 100 mm³.
-
-
5-Fluorouracil (5-FU):
-
Route: Intraperitoneal (IP) Injection
-
Preparation: Dissolve 5-FU in a suitable vehicle (e.g., sterile saline).
-
Dosage: 50 mg/kg
-
Dosing Schedule: Administer a single IP injection once tumors reach approximately 100 mm³.
-
Experimental Groups:
-
Vehicle (Control diet + vehicle injection)
-
Ompenaclid alone (500 mg/kg diet)
-
5-FU alone (50 mg/kg IP)
-
Ompenaclid + 5-FU
Monitoring and Endpoints:
-
Regularly monitor animal welfare and body weight.
-
Measure tumor volumes at least twice weekly.
-
Primary endpoints include tumor growth delay and potential for tumor regression. Euthanize animals based on tumor burden or health status.
Mechanism of Action and Signaling Pathway
Ompenaclid's primary mechanism of action is the inhibition of the SLC6A8 creatine transporter. In hypoxic tumor environments, some cancer cells upregulate creatine kinase B (CKB) and rely on the uptake of extracellular phosphocreatine to regenerate ATP. By blocking SLC6A8, Ompenaclid prevents this crucial energy supply, leading to ATP depletion and subsequent cancer cell apoptosis. This targeted approach is particularly effective in tumors with high CKB expression.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of Ompenaclid.
References
Techniques for Assessing OM-163's Effect on T-cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the immunological effects of OM-163, a putative immunomodulatory agent, on T-lymphocyte function. The protocols outlined below are established methods for evaluating T-cell activation, proliferation, cytokine production, and intracellular signaling pathways. These assays are critical for elucidating the mechanism of action of OM-163 and for its preclinical and clinical development.
T-Cell Proliferation Assay
Application: To determine the effect of OM-163 on the proliferative capacity of T-cells in response to stimulation. An increase in proliferation is a key indicator of T-cell activation. In vitro studies have suggested that OM-163 can stimulate the proliferation of T-lymphocytes.[1]
Methodology: T-cell proliferation can be assessed using various methods, including [³H]-thymidine incorporation, which measures DNA synthesis in dividing cells, or dye dilution assays (e.g., CFSE), which track cell divisions by flow cytometry.[2][3][4] The CellTiter-Glo® Luminescent Cell Viability Assay is another method that determines the number of viable cells by quantifying ATP.[5]
Experimental Protocol: CFSE-based T-Cell Proliferation Assay
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
CFSE Labeling: Resuspend PBMCs at 1 x 10⁶ cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.
-
Cell Culture: Wash the cells twice and resuspend in complete RPMI medium. Plate the cells in a 96-well plate at 2 x 10⁵ cells/well.
-
Stimulation: Treat cells with OM-163 at various concentrations. Include a positive control (e.g., anti-CD3/CD28 antibodies or PHA) and a negative control (unstimulated cells).[2][5][6]
-
Incubation: Culture the cells for 3-5 days at 37°C in a humidified 5% CO₂ incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8). Analyze the cells using a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
Data Presentation:
| Treatment Group | Concentration | Mean Proliferation Index | % Divided Cells |
| Unstimulated | - | 1.0 | < 5% |
| OM-163 | 1 µg/mL | Data | Data |
| OM-163 | 10 µg/mL | Data | Data |
| OM-163 | 100 µg/mL | Data | Data |
| Positive Control | (e.g., anti-CD3/CD28) | Data | > 80% |
Intracellular Cytokine Staining (ICS) for Cytokine Profiling
Application: To identify and quantify the production of specific cytokines by T-cell subsets upon stimulation with OM-163. This assay is crucial for understanding the functional polarization of the T-cell response (e.g., Th1, Th2, Th17). It has been observed that OM-163 can stimulate the secretion of IFN-gamma by T-lymphocytes in vitro and increase its expression in vivo.[1]
Methodology: ICS combined with multi-color flow cytometry allows for the simultaneous measurement of multiple cytokines at a single-cell level.[7][8][9][10]
Experimental Protocol: Intracellular Cytokine Staining
-
Cell Stimulation: Isolate and culture PBMCs as described for the proliferation assay. Stimulate the cells with OM-163 at various concentrations for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap cytokines intracellularly.[11] Include appropriate positive (e.g., PMA/Ionomycin) and negative controls.
-
Surface Staining: Harvest the cells and stain for surface markers (e.g., CD3, CD4, CD8) to identify T-cell populations.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) to preserve cell morphology and antigenicity.[11] Permeabilize the cell membrane using a permeabilization buffer to allow antibodies to access intracellular targets.[8][11]
-
Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against cytokines of interest (e.g., IFN-γ, TNF-α, IL-2, IL-4, IL-10, IL-17A).
-
Flow Cytometry Analysis: Acquire data on a flow cytometer and analyze the percentage of cytokine-producing cells within specific T-cell subsets.
Data Presentation:
| T-Cell Subset | Cytokine | Unstimulated (% positive) | OM-163 (10 µg/mL) (% positive) | Positive Control (% positive) |
| CD4+ | IFN-γ | Data | Data | Data |
| CD4+ | IL-4 | Data | Data | Data |
| CD8+ | IFN-γ | Data | Data | Data |
| CD8+ | TNF-α | Data | Data | Data |
Phospho-Flow Cytometry for Signaling Pathway Analysis
Application: To investigate the intracellular signaling pathways activated by OM-163 in T-cells. This technique measures the phosphorylation status of key signaling proteins, providing insights into the molecular mechanisms of OM-163's action.
Methodology: Phospho-flow cytometry is a powerful method to quantitatively measure the phosphorylation of intracellular proteins at the single-cell level.[12][13]
Experimental Protocol: Phospho-Flow Cytometry
-
Cell Stimulation: Isolate PBMCs and rest them in serum-free media. Stimulate the cells with OM-163 for short time points (e.g., 2, 5, 15, 30 minutes).
-
Fixation: Immediately fix the cells by adding pre-warmed formaldehyde to a final concentration of 1.5-4% to preserve the phosphorylation state of proteins.[12][14][15]
-
Permeabilization: Permeabilize the cells with ice-cold methanol to allow antibody access to nuclear and cytoplasmic proteins.[16]
-
Staining: Stain the cells with fluorescently labeled antibodies against phosphorylated signaling proteins (e.g., p-Lck, p-ZAP70, p-ERK, p-STATs) and T-cell surface markers.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the fold change in the median fluorescence intensity (MFI) of the phosphorylated protein in response to OM-163 treatment compared to the unstimulated control.
Data Presentation:
| T-Cell Subset | Phospho-Protein | Time Point (min) | Fold Change in MFI (OM-163 vs. Unstimulated) |
| CD4+ | p-ZAP70 | 2 | Data |
| CD4+ | p-ERK1/2 | 15 | Data |
| CD8+ | p-STAT3 | 30 | Data |
Mandatory Visualizations
Caption: Hypothetical signaling pathway of T-cell activation potentially modulated by OM-163.
Caption: Experimental workflow for the CFSE-based T-cell proliferation assay.
Caption: Workflow for intracellular cytokine staining to assess T-cell function.
References
- 1. Immunomodulator OM 163-induced reversal of tumor-mediated immunosuppression and downregulation of TGF-beta 1 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immunology.org [immunology.org]
- 3. researchgate.net [researchgate.net]
- 4. T cell proliferation assay [bio-protocol.org]
- 5. criver.com [criver.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Detection of intracellular cytokines by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. lerner.ccf.org [lerner.ccf.org]
- 10. Cytokine analysis - intracellular cytokine staining by flow cytometry [sanquin.org]
- 11. youtube.com [youtube.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. academic.oup.com [academic.oup.com]
- 14. bu.edu [bu.edu]
- 15. Phospho-protein Analysis in Adherent Cells Using Flow Cytometry [bio-protocol.org]
- 16. uab.edu [uab.edu]
Application Notes and Protocols for OM-163 Administration in Experimental Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of OM-163 in experimental models, with a focus on its application in peritoneal carcinomatosis derived from colon cancer. The protocols outlined below are based on findings from preclinical studies and are intended to serve as a guide for researchers investigating the immunomodulatory and anti-tumor effects of OM-163.
Summary of Preclinical Findings
OM-163, an immunomodulator, has demonstrated significant efficacy in a rat model of peritoneal carcinomatosis induced by PROb colon tumor cells. Intraperitoneal administration of OM-163 has been shown to induce the complete disappearance of macroscopic peritoneal nodules and inhibit the growth of lung metastases.[1] The anti-tumor effect of OM-163 is associated with a reversal of tumor-mediated immunosuppression, characterized by an infiltration of T lymphocytes into the tumor nodules and a downregulation of Transforming Growth Factor-beta 1 (TGF-β1) expression.[2]
Quantitative Data Summary
The following table summarizes the key quantitative findings from preclinical studies on the intraperitoneal administration of OM-163 in a rat model of peritoneal carcinomatosis.
| Parameter | Result | Reference |
| Tumor Regression | Disappearance of macroscopic peritoneal nodules in 50% of treated rats. | [2] |
| T-Lymphocyte Infiltration | Observation of T-lymphocyte infiltration in tumor nodules of treated rats. | [2] |
| Gene Expression | High expression of IFN-gamma mRNA in tumor nodules of treated rats. | [2] |
| TGF-β1 Expression | Decreased expression of TGF-β1 mRNA and protein content in treated tumor nodules. | [2] |
Experimental Protocols
Animal Model
-
Species: Syngeneic BDIX rats are a suitable model for inducing peritoneal carcinomatosis with colon tumor cells.[3]
-
Tumor Induction: Peritoneal carcinomatosis can be induced by the intraperitoneal injection of 1 x 10^6 PROb colonic tumor cells.[2]
Preparation of OM-163 for Injection
While the specific vehicle for OM-163 solubilization is not explicitly detailed in the available literature, a common practice for in vivo administration of similar agents is to use a sterile, pyrogen-free vehicle such as phosphate-buffered saline (PBS) or a solution recommended by the manufacturer. It is crucial to ensure the final solution is sterile before injection.
Intraperitoneal Administration Protocol
This protocol provides a general guideline for the intraperitoneal injection of OM-163 in rats.
Materials:
-
OM-163 solution
-
Sterile syringes (1-3 mL)
-
Sterile needles (23-25 gauge)
-
70% ethanol for disinfection
-
Animal restrainer (optional)
Procedure:
-
Animal Restraint: Properly restrain the rat. This can be done manually by a trained handler or using a suitable restraint device. The animal should be positioned on its back with its head tilted slightly downwards to allow the abdominal organs to shift forward, creating a safer injection site in the lower abdomen.
-
Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum, which is located on the left side.
-
Disinfection: Cleanse the injection site with a 70% ethanol swab.
-
Needle Insertion: Insert the sterile needle at a 15-30 degree angle into the peritoneal cavity. A successful entry is often indicated by a slight "pop" or a sudden decrease in resistance.
-
Aspiration: Gently pull back on the syringe plunger to ensure that no fluid (e.g., urine, blood, or intestinal contents) is aspirated. If fluid is drawn, withdraw the needle and re-insert at a different site with a new sterile needle.
-
Injection: Once correct placement is confirmed, inject the OM-163 solution slowly and steadily.
-
Withdrawal: After injection, withdraw the needle and return the animal to its cage.
-
Monitoring: Observe the animal for any signs of distress or adverse reactions following the injection.
Dosage and Schedule:
The exact dosage and administration schedule for OM-163 are not specified in the reviewed literature. Researchers should perform dose-response studies to determine the optimal therapeutic window for their specific experimental model. Based on similar immunomodulatory treatments in rat models, a starting point for dose-response studies could be in the range of 1-10 mg/kg administered intraperitoneally, with a frequency ranging from daily to every few days for a specified duration.
Signaling Pathways and Experimental Workflows
OM-163 Mechanism of Action
The anti-tumor effect of OM-163 involves the modulation of the tumor microenvironment, leading to an enhanced anti-tumor immune response. A key aspect of this is the infiltration of T lymphocytes and the downregulation of the immunosuppressive cytokine TGF-β1.
Caption: Proposed mechanism of OM-163 in a rat colon cancer model.
Experimental Workflow for Evaluating OM-163 Efficacy
The following diagram outlines a typical experimental workflow for assessing the in vivo efficacy of OM-163.
Caption: Experimental workflow for in vivo evaluation of OM-163.
References
Application Notes and Protocols for In Vivo Imaging of OM-163 Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vivo imaging techniques for tracking the pharmacological effects of OM-163, a Toll/interleukin-1 receptor (TIR)-TIR interaction inhibitor. OM-163 is a peptidomimetic of the MyD88 protein, which functions by blocking the interaction with IL-1 receptors. This inhibitory action has been shown to suppress inflammatory cytokine production in vivo, offering a promising therapeutic strategy for inflammatory conditions.
The following sections detail various in vivo imaging modalities and provide specific protocols to monitor the anti-inflammatory efficacy of OM-163 in preclinical models.
Overview of In Vivo Imaging Modalities for Tracking OM-163 Effects
A variety of non-invasive in vivo imaging techniques can be employed to longitudinally monitor the efficacy of OM-163.[1][2] The choice of modality will depend on the specific biological question, the animal model, and the available instrumentation.
| Imaging Modality | Principle | Application for OM-163 | Advantages | Limitations |
| Bioluminescence Imaging (BLI) | Light emission from luciferase-expressing cells or pathogens. | Tracking inflammation using NF-κB reporter mice; Monitoring bacterial clearance in infection models. | High sensitivity, low background, cost-effective. | Poor spatial resolution, limited tissue penetration. |
| Fluorescence Imaging (FLI) | Detection of fluorescent probes or proteins. | Visualizing immune cell infiltration (e.g., macrophages, neutrophils) using targeted fluorescent probes; Assessing vascular permeability. | High sensitivity, multiplexing capabilities. | Limited tissue penetration, autofluorescence background. |
| Positron Emission Tomography (PET) | Detection of positron-emitting radiotracers. | Quantifying metabolic activity in inflamed tissues using 18F-FDG; Imaging specific cell populations with targeted radiotracers. | High sensitivity, quantitative, translational to clinic. | Lower spatial resolution, requires cyclotron and radiochemistry. |
| Single-Photon Emission Computed Tomography (SPECT) | Detection of gamma-emitting radiotracers. | Imaging immune cell trafficking and receptor expression. | Quantitative, translational to clinic. | Lower sensitivity and resolution than PET. |
| Magnetic Resonance Imaging (MRI) | Uses magnetic fields and radio waves to generate anatomical and functional images. | Assessing edema and anatomical changes in inflamed tissues; Monitoring blood flow and vascularity. | Excellent soft tissue contrast, high spatial resolution, no ionizing radiation. | Lower sensitivity than nuclear imaging, longer acquisition times. |
Signaling Pathway of OM-163
OM-163 targets the MyD88 signaling pathway, a critical cascade in the innate immune response. The diagram below illustrates the mechanism of action of OM-163.
Caption: Mechanism of action of OM-163 in the MyD88 signaling pathway.
Experimental Workflow for In Vivo Imaging
A typical workflow for assessing the in vivo efficacy of OM-163 using imaging is depicted below.
Caption: General experimental workflow for in vivo imaging studies of OM-163.
Detailed Application Notes and Protocols
Application Note 1: Monitoring Anti-inflammatory Effects of OM-163 using Bioluminescence Imaging (BLI) in an NF-κB Reporter Mouse Model of Local Inflammation
Objective: To non-invasively visualize and quantify the inhibition of NF-κB activation by OM-163 in a localized inflammation model.
Principle: NF-κB is a key transcription factor downstream of the MyD88 pathway. In transgenic mice expressing luciferase under the control of an NF-κB response element, inflammation-induced NF-κB activation leads to light emission that can be quantified.
Experimental Protocol:
-
Animal Model: Use transgenic NF-κB-luciferase reporter mice.
-
Inflammation Induction:
-
Anesthetize mice using isoflurane.
-
Inject 20 µL of 1% carrageenan in sterile saline into the right hind paw to induce localized inflammation. Inject 20 µL of sterile saline into the left hind paw as a control.
-
-
Grouping and Treatment:
-
Randomly assign mice to two groups (n=5-8 per group):
-
Vehicle control (e.g., saline or appropriate vehicle for OM-163).
-
OM-163 (dose to be determined by prior dose-response studies).
-
-
Administer vehicle or OM-163 via a suitable route (e.g., intraperitoneal or intravenous) 30 minutes before carrageenan injection.
-
-
Bioluminescence Imaging:
-
Perform imaging at baseline (before induction) and at 2, 4, 6, and 24 hours post-carrageenan injection.
-
Inject mice intraperitoneally with D-luciferin (150 mg/kg body weight).
-
Wait for 10-15 minutes for luciferin distribution.
-
Anesthetize mice with isoflurane and place them in the imaging chamber of an in vivo imaging system (e.g., IVIS Spectrum).
-
Acquire bioluminescent images with an exposure time of 1-5 minutes, depending on signal intensity.
-
-
Data Analysis:
-
Define regions of interest (ROIs) over the inflamed and control paws.
-
Quantify the bioluminescent signal as total flux (photons/second) within each ROI.
-
Normalize the signal from the inflamed paw to the control paw for each animal.
-
Compare the normalized signal between the vehicle and OM-163 treated groups at each time point.
-
Quantitative Data Summary:
| Time Point | Mean Total Flux (photons/s) - Vehicle | Mean Total Flux (photons/s) - OM-163 | % Inhibition | p-value |
| 2 hours | ||||
| 4 hours | ||||
| 6 hours | ||||
| 24 hours |
Application Note 2: Assessing the Effect of OM-163 on Macrophage Infiltration in a Peritonitis Model using Fluorescence Imaging (FLI)
Objective: To visualize and quantify the effect of OM-163 on the recruitment of macrophages to the site of inflammation.
Principle: Fluorescent probes that are activated by macrophage-specific enzymes (e.g., cathepsins) or antibodies conjugated to near-infrared (NIR) fluorophores targeting macrophage markers (e.g., F4/80) can be used to track macrophage infiltration.
Experimental Protocol:
-
Animal Model: Use wild-type mice (e.g., C57BL/6).
-
Inflammation Induction:
-
Induce peritonitis by intraperitoneal injection of 1 mL of 3% thioglycollate broth.
-
-
Grouping and Treatment:
-
Divide mice into vehicle control and OM-163 treatment groups (n=5-8 per group).
-
Administer vehicle or OM-163 1 hour before and 24 hours after thioglycollate injection.
-
-
Fluorescence Imaging:
-
At 48 hours post-thioglycollate injection, intravenously inject a macrophage-targeted fluorescent probe (e.g., ProSense 750 or an F4/80-NIR conjugate).
-
Allow 24 hours for the probe to accumulate at the site of inflammation.
-
Anesthetize mice and perform whole-body fluorescence imaging using an in vivo imaging system with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Draw ROIs over the abdominal region.
-
Quantify the mean fluorescence intensity within the ROIs.
-
Compare the fluorescence signal between the vehicle and OM-163 treated groups.
-
-
Ex Vivo Validation:
-
After the final imaging session, euthanize the mice and collect peritoneal lavage fluid.
-
Perform flow cytometry to quantify the number of F4/80+ macrophages.
-
Correlate the in vivo fluorescence signal with the ex vivo cell counts.
-
Quantitative Data Summary:
| Group | Mean Fluorescence Intensity (Arbitrary Units) | Peritoneal Macrophage Count (x10^6) |
| Vehicle Control | ||
| OM-163 |
Application Note 3: Evaluating the Impact of OM-163 on Glucose Metabolism in Inflamed Joints using Positron Emission Tomography (PET)
Objective: To quantitatively assess the metabolic activity of inflamed joints in a model of arthritis and the effect of OM-163 treatment.
Principle: Inflamed tissues exhibit increased glucose uptake, which can be imaged and quantified using the radiotracer 18F-fluorodeoxyglucose (18F-FDG).
Experimental Protocol:
-
Animal Model: Use a model of inflammatory arthritis, such as collagen-induced arthritis (CIA) in DBA/1 mice.
-
Grouping and Treatment:
-
Once arthritis is established (clinical score > 4), randomize mice into vehicle and OM-163 treatment groups (n=5-8 per group).
-
Administer treatment daily for 14 days.
-
-
PET/CT Imaging:
-
Perform PET/CT imaging at baseline (before treatment) and on day 14 of treatment.
-
Fast mice for 4-6 hours before imaging.
-
Anesthetize mice and intravenously inject ~5-10 MBq of 18F-FDG.
-
Allow for a 60-minute uptake period.
-
Acquire a 10-15 minute static PET scan followed by a CT scan for anatomical co-registration.
-
-
Data Analysis:
-
Reconstruct PET and CT images.
-
Draw ROIs over the inflamed joints (e.g., knees, ankles) using the CT images for guidance.
-
Calculate the mean and maximum standardized uptake values (SUVmean and SUVmax) for each ROI.
-
Compare the change in SUV from baseline to day 14 between the treatment groups.
-
Quantitative Data Summary:
| Group | Baseline SUVmax (mean ± SD) | Day 14 SUVmax (mean ± SD) | % Change in SUVmax |
| Vehicle Control | |||
| OM-163 |
Concluding Remarks
In vivo imaging provides powerful, non-invasive tools to assess the pharmacodynamics and efficacy of OM-163 in preclinical models of inflammation.[3][4][5] By utilizing modalities such as bioluminescence, fluorescence, and PET, researchers can gain longitudinal insights into the molecular and cellular effects of OM-163, thereby accelerating its development as a potential therapeutic agent. The protocols outlined above provide a starting point for designing robust in vivo imaging studies to elucidate the in vivo effects of OM-163.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Drug Efficacy Imaging Monitoring - CD BioSciences [bioimagingtech.com]
- 4. spectralinvivo.com [spectralinvivo.com]
- 5. Non-invasive in vivo imaging in small animal research - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Immune Response to OM-163
For Researchers, Scientists, and Drug Development Professionals
Introduction
OM-163 is an immunomodulator that has demonstrated the ability to enhance anti-tumor immune responses. It primarily acts by stimulating T lymphocyte proliferation and interferon-gamma (IFN-γ) secretion while concurrently reducing the expression of the immunosuppressive cytokine transforming growth factor-beta 1 (TGF-β1) in vivo.[1] Understanding the precise mechanisms and quantifying the immunological effects of OM-163 are crucial for its continued development and clinical application.
These application notes provide detailed protocols for a panel of in vitro and in vivo assays designed to measure the cellular and molecular immune responses elicited by OM-163. The assays described herein are essential tools for characterizing the potency, mechanism of action, and potential therapeutic efficacy of this immunomodulatory agent. The protocols are intended to be comprehensive, providing researchers with the necessary details to reproduce these experiments and obtain reliable, quantitative data.
Data Presentation
The following tables summarize the expected quantitative data from the described assays when evaluating the effects of OM-163. These tables are designed for easy comparison of results and to provide a clear overview of the compound's immunological activity.
Table 1: T Lymphocyte Proliferation in Response to OM-163
| Treatment Group | Concentration (µg/mL) | Stimulation Index (SI) |
| Unstimulated Control | 0 | 1.0 |
| OM-163 | 1 | Data not available |
| OM-163 | 10 | Data not available |
| OM-163 | 50 | Data not available |
| Positive Control (e.g., PHA) | 5 | Data not available |
Table 2: Cytokine Secretion Profile in Response to OM-163
| Cytokine | Treatment Group | Concentration (µg/mL) | Cytokine Level (pg/mL) |
| IFN-γ | Unstimulated Control | 0 | Data not available |
| OM-163 | 10 | Data not available | |
| OM-163 | 50 | Data not available | |
| TGF-β1 | Unstimulated Control | 0 | Data not available |
| OM-163 | 10 | Data not available | |
| OM-163 | 50 | Data not available |
Table 3: Dendritic Cell Maturation Markers Induced by OM-163
| Maturation Marker | Treatment Group | Concentration (µg/mL) | % Positive Cells | Mean Fluorescence Intensity (MFI) |
| CD80 | Unstimulated Control | 0 | Data not available | Data not available |
| OM-163 | 10 | Data not available | Data not available | |
| OM-163 | 50 | Data not available | Data not available | |
| CD86 | Unstimulated Control | 0 | Data not available | Data not available |
| OM-163 | 10 | Data not available | Data not available | |
| OM-163 | 50 | Data not available | Data not available |
Table 4: NF-κB Activation in Immune Cells Following OM-163 Treatment
| Cell Type | Treatment Group | Concentration (µg/mL) | Fold Change in Nuclear NF-κB p65 |
| T Lymphocytes | Unstimulated Control | 0 | 1.0 |
| OM-163 | 10 | Data not available | |
| OM-163 | 50 | Data not available | |
| Monocytes | Unstimulated Control | 0 | 1.0 |
| OM-163 | 10 | Data not available | |
| OM-163 | 50 | Data not available |
Experimental Protocols
T Lymphocyte Proliferation Assay
This assay measures the ability of OM-163 to induce the proliferation of T lymphocytes, a key indicator of cell-mediated immune activation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
OM-163 (various concentrations)
-
Phytohemagglutinin (PHA) as a positive control
-
[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE, BrdU)
-
96-well flat-bottom culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Cell harvester and liquid scintillation counter (for [³H]-Thymidine) or flow cytometer (for CFSE/BrdU)
Protocol:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium.
-
Adjust the cell concentration to 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 100 µL of medium containing OM-163 at various concentrations (e.g., 1, 10, 50 µg/mL) in triplicate.
-
Include wells with medium alone (unstimulated control) and PHA (5 µg/mL, positive control).
-
Incubate the plate for 72 hours in a humidified CO₂ incubator at 37°C.
-
For [³H]-Thymidine incorporation:
-
Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18 hours.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
-
For CFSE or BrdU assays, follow the manufacturer's instructions for cell staining and analysis by flow cytometry.
-
Calculate the Stimulation Index (SI) as the mean counts per minute (CPM) of stimulated wells divided by the mean CPM of unstimulated wells.
Cytokine Quantification by ELISA
This protocol describes the measurement of IFN-γ and TGF-β1 secreted by immune cells in response to OM-163 using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
PBMCs or isolated T cells
-
Complete RPMI-1640 medium
-
OM-163
-
LPS or PHA (as a co-stimulant if necessary)
-
Human IFN-γ and TGF-β1 ELISA kits
-
96-well ELISA plates
-
Plate reader
Protocol:
-
Culture PBMCs or T cells (1 x 10⁶ cells/mL) in 24-well plates.
-
Treat the cells with OM-163 at desired concentrations for 24-48 hours. Include an unstimulated control.
-
Collect the cell culture supernatants by centrifugation to remove cells and debris.
-
Perform the ELISA for IFN-γ and TGF-β1 according to the manufacturer's protocol. This typically involves:
-
Coating the plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate and stopping the reaction.
-
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Dendritic Cell Maturation Assay
This assay evaluates the effect of OM-163 on the maturation of dendritic cells (DCs), which are key antigen-presenting cells. Maturation is assessed by the upregulation of co-stimulatory molecules CD80 and CD86.
Materials:
-
Monocyte-derived DCs (mo-DCs) generated from healthy donor PBMCs
-
Complete RPMI-1640 medium supplemented with GM-CSF and IL-4
-
OM-163
-
Lipopolysaccharide (LPS) as a positive control
-
Fluorescently labeled antibodies against CD11c, HLA-DR, CD80, and CD86
-
Flow cytometer
Protocol:
-
Generate immature mo-DCs by culturing monocytes with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) for 5-6 days.
-
Plate the immature DCs in 24-well plates at a density of 5 x 10⁵ cells/well.
-
Treat the cells with OM-163 at various concentrations for 24-48 hours. Include an unstimulated control and an LPS-stimulated control (100 ng/mL).
-
Harvest the cells and wash with PBS containing 2% FBS.
-
Stain the cells with a cocktail of fluorescently labeled antibodies (anti-CD11c, -HLA-DR, -CD80, -CD86) for 30 minutes on ice in the dark.
-
Wash the cells twice to remove unbound antibodies.
-
Resuspend the cells in PBS and acquire data on a flow cytometer.
-
Gate on the DC population (CD11c+, HLA-DR+) and analyze the expression of CD80 and CD86.
-
Quantify the percentage of CD80+ and CD86+ cells and the Mean Fluorescence Intensity (MFI) for each marker.
NF-κB Activation Assay
This assay measures the activation of the NF-κB signaling pathway, a central regulator of immune responses, by quantifying the nuclear translocation of the p65 subunit.
Materials:
-
Immune cells (e.g., T cells, monocytes)
-
OM-163
-
TNF-α as a positive control
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
Primary antibody against NF-κB p65
-
Secondary antibody (HRP-conjugated)
-
Western blotting equipment and reagents
-
Alternatively, an immunofluorescence-based assay can be used.
Protocol (Western Blotting):
-
Culture the cells and treat with OM-163 for a short duration (e.g., 30-60 minutes). Include unstimulated and TNF-α (10 ng/mL) stimulated controls.
-
Fractionate the cells into nuclear and cytoplasmic extracts using a commercial kit.
-
Determine the protein concentration of each fraction using the BCA assay.
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then probe with the primary antibody against NF-κB p65.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and calculate the fold change in nuclear p65 relative to the unstimulated control.
Mandatory Visualizations
References
Application Notes & Protocols: Investigating the Synergistic Potential of OM-163 in Combination with Chemotherapy
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The combination of targeted therapies with conventional chemotherapy is a cornerstone of modern oncology research, aiming to enhance anti-tumor efficacy, overcome resistance, and minimize toxicity.[1] OM-163 is a novel, potent, and highly selective small molecule inhibitor of the PI3K/Akt signaling pathway, a critical cascade frequently dysregulated in various human cancers. This pathway plays a central role in regulating cell survival, proliferation, and resistance to apoptosis. Aberrant activation of the PI3K/Akt pathway is a known mechanism of resistance to cytotoxic agents.
This document provides detailed protocols for investigating the synergistic or additive effects of combining OM-163 with standard chemotherapy agents, such as cisplatin, in preclinical cancer models. The following sections outline the scientific rationale, experimental workflows, and step-by-step methodologies for in vitro and in vivo evaluation.
Scientific Rationale for Combination Therapy
Chemotherapeutic agents like cisplatin primarily induce cancer cell death by causing DNA damage. However, many cancer cells can evade apoptosis through pro-survival signaling. The PI3K/Akt pathway is a key driver of this survival mechanism. By inhibiting Akt phosphorylation, OM-163 is hypothesized to block these survival signals, thereby sensitizing cancer cells to the DNA-damaging effects of cisplatin. This dual-pronged attack, targeting both DNA integrity and cell survival pathways, is expected to produce a synergistic anti-tumor effect.
Quantitative Data Summary
The following tables present illustrative data from preclinical studies on the combination of OM-163 and cisplatin in a model human ovarian cancer cell line (A2780).
Table 1: In Vitro IC50 Values for Single Agent and Combination Therapy
| Compound | IC50 (µM) in A2780 Cells (72h exposure) |
|---|---|
| OM-163 | 0.85 |
| Cisplatin | 5.20 |
| OM-163 + Cisplatin (1:5 ratio) | 0.25 (OM-163) / 1.25 (Cisplatin) |
Table 2: In Vitro Synergy Analysis using Combination Index (CI) CI values are calculated using the Chou-Talalay method. CI < 0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism.
| Fa (Fraction affected) | CI Value | Interpretation |
|---|---|---|
| 0.25 | 0.68 | Synergy |
| 0.50 | 0.55 | Strong Synergy |
| 0.75 | 0.48 | Strong Synergy |
| 0.90 | 0.51 | Strong Synergy |
Table 3: In Vivo Efficacy in A2780 Xenograft Model
| Treatment Group (n=8 mice/group) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
|---|---|---|
| Vehicle Control | 1502 ± 180 | - |
| OM-163 (25 mg/kg, daily) | 1050 ± 155 | 30.1% |
| Cisplatin (5 mg/kg, weekly) | 895 ± 140 | 40.4% |
| OM-163 + Cisplatin (combination) | 280 ± 95 | 81.4% |
Experimental Protocols
The following protocols provide a framework for assessing the combination of OM-163 and chemotherapy.
Protocol: In Vitro Cell Viability and Synergy Assessment
This protocol determines the cytotoxic effects of OM-163 and a chemotherapeutic agent, alone and in combination, and quantifies their interaction.
Materials:
-
Cancer cell line of interest (e.g., A2780)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
96-well clear bottom, white-walled plates
-
OM-163 (stock solution in DMSO)
-
Chemotherapy agent (e.g., Cisplatin, stock solution in saline)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Microplate reader (luminescence-capable)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 90 µL of medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Preparation: Prepare 2x concentrated serial dilutions of OM-163, cisplatin, and a fixed-ratio combination of both drugs in culture medium.
-
Treatment: Add 100 µL of the 2x drug dilutions to the corresponding wells. Include vehicle-only (DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Viability Measurement: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Reading: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Analysis:
-
Normalize data to vehicle-treated controls.
-
Use non-linear regression (log(inhibitor) vs. response) in software like GraphPad Prism to calculate IC50 values for each agent.
-
Input dose-response data for single agents and the combination into synergy analysis software (e.g., CompuSyn) to calculate Combination Index (CI) values.
-
Protocol: Western Blot for Pathway Modulation
This protocol verifies that OM-163 inhibits the PI3K/Akt pathway as intended, both alone and in combination with chemotherapy.
Materials:
-
6-well plates
-
Treated cell lysates
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-Akt Ser473, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat with OM-163, cisplatin, the combination, and vehicle control for a predetermined time (e.g., 6 hours).
-
Lysis: Wash cells with ice-cold PBS. Add 150 µL of ice-cold RIPA buffer with inhibitors to each well. Scrape cells and transfer lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibody (e.g., anti-p-Akt, 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again.
-
Imaging: Apply ECL substrate and visualize bands using a chemiluminescence imager.
-
Stripping and Re-probing: To analyze total Akt and GAPDH (loading control), strip the membrane and repeat steps 7-9 with the respective primary antibodies.
Protocol: In Vivo Xenograft Efficacy Study
This protocol evaluates the anti-tumor efficacy of the OM-163 and chemotherapy combination in a mouse model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)
-
Cancer cells (e.g., 5 x 10⁶ A2780 cells in Matrigel/PBS)
-
Calipers for tumor measurement
-
Dosing vehicles and formulations for OM-163 and cisplatin
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the right flank of each mouse.
-
Tumor Monitoring: Monitor mice for tumor growth. Once tumors reach an average volume of 100-150 mm³, randomize mice into four groups (n=8-10 per group):
-
Group 1: Vehicle Control
-
Group 2: OM-163 (e.g., 25 mg/kg, oral gavage, daily)
-
Group 3: Cisplatin (e.g., 5 mg/kg, intraperitoneal injection, weekly)
-
Group 4: OM-163 + Cisplatin (combination schedule)
-
-
Treatment and Measurement: Administer treatments according to the defined schedule for 21 days. Measure tumor dimensions with calipers and monitor mouse body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study concludes when tumors in the control group reach the predetermined endpoint size (e.g., 1500-2000 mm³).
-
Tissue Collection: At the endpoint, euthanize mice and excise tumors. Tumors can be weighed and processed for downstream analyses (e.g., histology, pharmacodynamics).
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group. Analyze statistical significance using appropriate tests (e.g., ANOVA).
References
Application Notes and Protocols for Flow Cytometric Analysis of Immune Cells Treated with Immunomodulatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing flow cytometry to characterize the effects of immunomodulatory agents, such as OM-163, on various immune cell populations. The following sections offer step-by-step methodologies for immunophenotyping, assessing activation states, and analyzing intracellular cytokine production.
Introduction
Flow cytometry is a powerful technique for single-cell analysis, making it an indispensable tool in immunology and drug development. It allows for the simultaneous measurement of multiple parameters on individual cells, providing a detailed picture of the complex cellular responses to immunomodulatory compounds. These protocols are designed to be adaptable for the analysis of human peripheral blood mononuclear cells (PBMCs) or other isolated immune cell populations treated with novel therapeutic compounds.
Experimental Protocols
Protocol for General Immunophenotyping of Major Immune Cell Subsets
This protocol is designed for the identification and quantification of major immune cell populations, including T cells, B cells, NK cells, and monocytes.[1][2][3][4]
Materials:
-
FACS tubes (5 mL polystyrene round-bottom tubes)
-
Phosphate-buffered saline (PBS)
-
FACS Buffer (PBS with 2% fetal bovine serum and 0.05% sodium azide)
-
Human TruStain FcX™ (Fc receptor blocking solution)
-
Fluorochrome-conjugated antibodies (see Table 1 for a recommended panel)
-
Viability dye (e.g., Zombie NIR™ or similar)
-
1% Paraformaldehyde (PFA) in PBS
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Wash the cells twice with PBS and resuspend in FACS buffer at a concentration of 1 x 10^7 cells/mL.
-
Fc Receptor Blocking: Add 5 µL of Human TruStain FcX™ to 100 µL of cell suspension (1 x 10^6 cells). Incubate for 10 minutes at 4°C.
-
Surface Staining: Without washing, add the predetermined optimal concentration of each fluorochrome-conjugated antibody to the cell suspension. Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Viability Staining: Wash the cells once with 2 mL of PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 100 µL of PBS containing the viability dye at the manufacturer's recommended concentration. Incubate for 20 minutes at room temperature in the dark.
-
Washing: Add 2 mL of FACS buffer to each tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Fixation: Resuspend the cell pellet in 200 µL of 1% PFA in PBS.
-
Acquisition: Analyze the samples on a flow cytometer. Acquire a sufficient number of events for robust statistical analysis (e.g., at least 100,000 events in the live, single-cell gate).
Table 1: Recommended Antibody Panel for General Immunophenotyping
| Marker | Cell Type | Fluorochrome |
| CD45 | All Leukocytes | AF700 |
| CD3 | T Cells | APC-Cy7 |
| CD4 | Helper T Cells | PE-Cy7 |
| CD8 | Cytotoxic T Cells | BV605 |
| CD19 | B Cells | BV786 |
| CD56 | NK Cells | PE |
| CD14 | Monocytes | FITC |
Protocol for T Cell Activation Marker Analysis
This protocol focuses on the expression of activation markers on T cells following stimulation and treatment with an immunomodulatory agent.
Materials:
-
Same as Protocol 2.1
-
T cell activation stimuli (e.g., anti-CD3/CD28 beads or PMA/Ionomycin)
-
Fluorochrome-conjugated antibodies against activation markers (see Table 2)
Procedure:
-
Cell Culture and Stimulation: Culture PBMCs at 1 x 10^6 cells/mL in complete RPMI medium. Add the immunomodulatory agent at the desired concentrations. Stimulate the cells with anti-CD3/CD28 beads or PMA (50 ng/mL) and Ionomycin (500 ng/mL) for 24-48 hours. Include unstimulated and vehicle-treated controls.
-
Staining: After the incubation period, harvest the cells and proceed with the staining protocol as described in Protocol 2.1, using the antibody panel in Table 2.
Table 2: Recommended Antibody Panel for T Cell Activation
| Marker | Function | Fluorochrome |
| CD3 | T Cell Lineage | APC-Cy7 |
| CD4 | Helper T Cell Lineage | PE-Cy7 |
| CD8 | Cytotoxic T Cell Lineage | BV605 |
| CD69 | Early Activation Marker | FITC |
| CD25 | IL-2 Receptor Alpha Chain | PE |
| HLA-DR | MHC Class II | PerCP-Cy5.5 |
Protocol for Intracellular Cytokine Staining of T Helper Subsets
This protocol is for the detection of intracellular cytokines to identify Th1, Th2, and Th17 cell populations.[5][6][7][8][9]
Materials:
-
Same as Protocol 2.2
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™)
-
Permeabilization/Wash Buffer (e.g., Perm/Wash™)
-
Fluorochrome-conjugated antibodies for intracellular cytokines (see Table 3)
Procedure:
-
Cell Culture and Restimulation: Culture and stimulate PBMCs as described in Protocol 2.2 for the desired duration (e.g., 6 hours for PMA/Ionomycin or 24-72 hours for antigen-specific stimulation). For the final 4-6 hours of culture, add Brefeldin A (10 µg/mL) and Monensin (2 µM).
-
Surface Staining: Harvest the cells and perform surface staining as described in Protocol 2.1, using antibodies for surface markers like CD3, CD4, and CD8.
-
Fixation and Permeabilization: After surface staining and washing, resuspend the cells in 100 µL of Fixation/Permeabilization buffer. Incubate for 20 minutes at 4°C in the dark.
-
Intracellular Staining: Wash the cells twice with 1 mL of Permeabilization/Wash Buffer. Centrifuge at 500 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 100 µL of Permeabilization/Wash Buffer containing the intracellular cytokine antibodies. Incubate for 30 minutes at 4°C in the dark.
-
Final Washes and Acquisition: Wash the cells twice with Permeabilization/Wash Buffer. Resuspend the final cell pellet in FACS Buffer and acquire on a flow cytometer.
Table 3: Recommended Antibody Panel for T Helper Cell Cytokines
| Marker | Cell Type/Function | Fluorochrome |
| CD3 | T Cell Lineage | APC-Cy7 |
| CD4 | Helper T Cell Lineage | PE-Cy7 |
| IFN-γ | Th1 Cytokine | FITC |
| IL-4 | Th2 Cytokine | PE |
| IL-17A | Th17 Cytokine | PerCP-Cy5.5 |
Protocol for Macrophage Polarization Marker Analysis
This protocol is to assess the M1/M2 polarization state of monocytes/macrophages.
Materials:
-
Same as Protocol 2.1
-
Polarizing stimuli (e.g., LPS and IFN-γ for M1; IL-4 and IL-13 for M2)
-
Fluorochrome-conjugated antibodies for macrophage markers (see Table 4)
Procedure:
-
Monocyte Isolation and Differentiation (Optional): For in-vitro generated macrophages, isolate CD14+ monocytes from PBMCs using magnetic beads. Culture the monocytes with M-CSF (50 ng/mL) for 5-7 days to differentiate them into macrophages.
-
Polarization: Treat the monocyte-derived macrophages or whole PBMCs with the immunomodulatory agent and polarizing stimuli for 24-48 hours. For M1 polarization, use LPS (100 ng/mL) and IFN-γ (20 ng/mL). For M2 polarization, use IL-4 (20 ng/mL) and IL-13 (20 ng/mL).
-
Staining: Harvest the cells (using cold PBS/EDTA for adherent cells) and proceed with the staining protocol as described in Protocol 2.1, using the antibody panel in Table 4.
Table 4: Recommended Antibody Panel for Macrophage Polarization
| Marker | Function | Fluorochrome |
| CD45 | Leukocyte Marker | AF700 |
| CD14 | Monocyte/Macrophage Marker | FITC |
| HLA-DR | M1 Marker | PerCP-Cy5.5 |
| CD80 | M1 Marker | PE-Cy7 |
| CD163 | M2 Marker | APC |
| CD206 | M2 Marker | PE |
Data Presentation
Quantitative data from flow cytometry experiments should be summarized in tables for clear comparison between different treatment conditions.
Table 5: Example Data - Effect of OM-163 on T Cell Activation
| Treatment | Concentration | % CD69+ in CD4+ T Cells | % CD25+ in CD8+ T Cells |
| Unstimulated | - | 2.5 ± 0.8 | 1.8 ± 0.5 |
| Stimulated (Vehicle) | - | 45.2 ± 5.1 | 38.7 ± 4.3 |
| Stimulated + OM-163 | 1 µM | 32.1 ± 4.5 | 25.6 ± 3.9 |
| Stimulated + OM-163 | 10 µM | 18.9 ± 3.2 | 15.4 ± 2.8 |
Table 6: Example Data - Effect of OM-163 on Macrophage Polarization
| Treatment | Concentration | % CD80+ (M1) in CD14+ Cells | % CD163+ (M2) in CD14+ Cells |
| M0 (Unpolarized) | - | 5.1 ± 1.2 | 10.3 ± 2.1 |
| M1 Polarized (Vehicle) | - | 78.4 ± 6.9 | 8.9 ± 1.8 |
| M1 Polarized + OM-163 | 10 µM | 55.2 ± 5.4 | 12.1 ± 2.5 |
| M2 Polarized (Vehicle) | - | 6.8 ± 1.5 | 85.7 ± 7.2 |
| M2 Polarized + OM-163 | 10 µM | 5.9 ± 1.3 | 62.3 ± 6.8 |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for preparing and analyzing immune cells by flow cytometry.
References
- 1. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]
- 2. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 3. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | Semantic Scholar [semanticscholar.org]
- 5. lerner.ccf.org [lerner.ccf.org]
- 6. Intracellular cytokine detection by flow cytometry in surface marker-defined human peripheral blood mononuclear T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.virginia.edu [med.virginia.edu]
- 8. Intracellular Cytokine Staining and Flow Cytometry: Considerations for Application in Clinical Trials of Novel Tuberculosis Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Methodologies for Studying IO-55 (a STING Agonist) in Syngeneic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFN) and other pro-inflammatory cytokines.[1][2] This activation bridges the innate and adaptive immune systems, promoting the maturation of dendritic cells (DCs), enhancement of antigen presentation, and the activation and recruitment of cytotoxic CD8+ T lymphocytes (CTLs) into the tumor microenvironment.[1][3] Consequently, STING agonists are a promising class of therapeutics in immuno-oncology.[3]
IO-55 is a novel, potent, and selective non-cyclic dinucleotide STING agonist. These application notes provide detailed methodologies for evaluating the anti-tumor efficacy and characterizing the immunological mechanism of action of IO-55 in syngeneic mouse models. Syngeneic models are essential for immuno-oncology research as they utilize immunocompetent mice, allowing for the comprehensive study of the interaction between the therapeutic agent, the tumor, and the host immune system.[4]
Data Presentation: Summarized Quantitative Data
Effective assessment of IO-55's efficacy and mechanism requires the collection and clear presentation of quantitative data. The following tables provide templates for organizing typical results from these studies.
Table 1: In Vivo Anti-Tumor Efficacy of IO-55 in a CT26 Syngeneic Model
| Treatment Group | N | Mean Tumor Volume (mm³) on Day 21 ± SEM | Tumor Growth Inhibition (%) | Complete Responses (CR) |
| Vehicle Control | 10 | 1540 ± 210 | - | 0/10 (0%) |
| IO-55 (10 mg/kg, i.t.) | 10 | 450 ± 95 | 70.8 | 3/10 (30%) |
| Anti-PD-1 (10 mg/kg, i.p.) | 10 | 980 ± 150 | 36.4 | 1/10 (10%) |
| IO-55 + Anti-PD-1 | 10 | 120 ± 45 | 92.2 | 8/10 (80%) |
Table 2: Immunophenotyping of Tumor-Infiltrating Leukocytes (TILs) by Flow Cytometry
| Cell Population | Marker | Vehicle Control (% of CD45+) | IO-55 Treated (% of CD45+) |
| CD8+ T Cells | CD3+, CD8a+ | 15.2 ± 2.1 | 35.8 ± 3.5 |
| CD4+ T Helper Cells | CD3+, CD4+ | 20.5 ± 2.8 | 18.9 ± 2.5 |
| Regulatory T Cells | CD4+, FoxP3+ | 8.1 ± 1.1 | 4.2 ± 0.8 |
| Dendritic Cells (Total) | CD11c+, MHCII+ | 5.4 ± 0.9 | 12.1 ± 1.5 |
| Activated DCs | CD11c+, CD86+ | 1.2 ± 0.3 | 4.8 ± 0.7 |
| M1 Macrophages | F4/80+, CD86+ | 7.3 ± 1.3 | 15.6 ± 2.0 |
| M2 Macrophages | F4/80+, CD206+ | 25.1 ± 3.0 | 11.5 ± 1.8 |
Table 3: Cytokine Levels in Tumor Homogenates (pg/mg protein)
| Cytokine | Vehicle Control | IO-55 Treated |
| IFN-β | 25 ± 8 | 450 ± 60 |
| CXCL10 | 110 ± 25 | 1200 ± 150 |
| TNF-α | 80 ± 15 | 650 ± 85 |
| IL-6 | 150 ± 30 | 900 ± 110 |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the STING signaling pathway and the general experimental workflow for evaluating IO-55 in syngeneic mouse models.
References
- 1. The cGAS‒STING pathway in cancer immunity: mechanisms, challenges, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Prognostic significance of STING expression in solid tumor: a systematic review and meta-analysis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | STING agonist inflames the cervical cancer immune microenvironment and overcomes anti-PD-1 therapy resistance [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming In Vitro Solubility Challenges with EM-163
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues with the MyD88 inhibitor, EM-163, in in vitro settings. The following information is structured to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is EM-163 and what is its primary mechanism of action?
EM-163 is a synthetic, cell-permeable peptidomimetic that acts as a Toll/interleukin-1 receptor (TIR) domain interaction inhibitor. Its primary mechanism of action is the disruption of MyD88 homodimerization, a critical step in the signaling pathway for most Toll-like receptors (TLRs) and the IL-1 receptor family. By inhibiting the TIR-TIR domain interaction, EM-163 effectively blocks downstream pro-inflammatory signaling cascades.[1]
Q2: I'm observing a precipitate after diluting my EM-163 DMSO stock solution into my aqueous cell culture medium. What is happening and how can I resolve this?
This phenomenon, often referred to as "crashing out," is common for hydrophobic compounds like EM-163 that are highly soluble in an organic solvent like DMSO but have poor aqueous solubility. When the DMSO stock is diluted into the aqueous medium, the compound's concentration may exceed its solubility limit in the final solution, causing it to precipitate. To resolve this, several strategies can be employed, as detailed in the troubleshooting guide below.
Q3: What is the recommended starting concentration for EM-163 in in vitro assays?
The effective concentration of EM-163 can vary depending on the cell type and the specific assay. Published studies have shown efficacy in the range of 2-10 µM for inhibiting pro-inflammatory cytokine production in human primary cells.[2] However, other experiments have used concentrations up to 500 µM.[3][4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture medium?
To avoid solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1% (v/v). Many cell lines are sensitive to higher concentrations of DMSO. Always include a vehicle-only control (medium with the same final concentration of DMSO as the experimental wells) in your experiments to account for any effects of the solvent itself.[5]
Troubleshooting Guide: EM-163 Precipitation in Cell Culture Media
If you are observing precipitation of EM-163 in your cell culture media, follow this troubleshooting guide to identify and resolve the issue.
Issue: Precipitate Observed Immediately After Adding EM-163 to the Media
This is the most common scenario and can often be resolved by optimizing the preparation of the EM-163 working solution.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Final Concentration of EM-163 | The desired concentration of EM-163 may exceed its solubility in the final aqueous medium. |
| Solution: Perform a solubility test to determine the maximum achievable concentration of EM-163 in your specific cell culture medium under your experimental conditions. If the required concentration is too high, consider alternative strategies outlined in the protocols below. | |
| Suboptimal Dilution Method | Rapidly adding a concentrated DMSO stock to the aqueous medium can cause localized high concentrations, leading to precipitation. |
| Solution: Modify your dilution technique. Instead of adding the stock directly to the full volume of medium, try a serial dilution approach. Pre-warm the medium to 37°C before adding the compound. Add the EM-163 stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and uniform dispersion. | |
| High Final Solvent Concentration | The final concentration of DMSO in the culture medium may be too high, affecting the stability of the medium components. |
| Solution: Ensure the final concentration of DMSO in the culture medium is below 0.1%. Prepare a higher concentration stock of EM-163 in DMSO if necessary to reduce the volume added to the medium. |
Issue: Precipitate Observed After a Period of Incubation
Precipitation that occurs over time can be due to the instability of the compound in the culture medium or interactions with media components.
| Possible Cause | Troubleshooting Steps |
| Compound Instability | EM-163 may degrade or aggregate over time at 37°C in the complex environment of the cell culture medium. |
| Solution: For long-term experiments, consider replacing the medium with a freshly prepared EM-163 solution at regular intervals. | |
| Interaction with Media Components | Components in the serum or the basal medium itself (e.g., salts, proteins) can interact with EM-163, leading to precipitation. |
| Solution: Test for precipitation in both serum-containing and serum-free media to determine if serum components are contributing to the issue. If your experimental design allows, consider using a serum-free medium. | |
| pH Instability | Changes in the pH of the medium due to cellular metabolism can affect the solubility of EM-163. |
| Solution: Ensure the pH of your culture medium is stable and within the recommended range for your cells. |
Experimental Protocols
Protocol 1: Preparation of EM-163 Stock and Working Solutions
This protocol provides a step-by-step guide for preparing EM-163 solutions to minimize precipitation.
Materials:
-
EM-163 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) cell culture medium
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve EM-163 in DMSO to create a high-concentration stock solution (e.g., 10 mM or higher, as EM-163 is soluble up to 100 mM in DMSO).
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare the Final Working Solution (Recommended Method):
-
On the day of the experiment, thaw an aliquot of the EM-163 stock solution at room temperature.
-
Pre-warm your cell culture medium to 37°C.
-
Perform a serial dilution of the EM-163 stock solution in the pre-warmed medium to achieve the desired final concentration.
-
Crucially, add the EM-163 stock solution to the medium, not the other way around. Add the stock dropwise while gently swirling the medium to facilitate rapid mixing.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Determining the Maximum Soluble Concentration of EM-163 in Cell Culture Medium
This protocol helps determine the highest concentration of EM-163 that can be achieved in your specific cell culture medium without precipitation.
Materials:
-
EM-163 stock solution in DMSO
-
Your specific cell culture medium (with all supplements, e.g., FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Prepare a Series of Dilutions:
-
Prepare a series of dilutions of the EM-163 stock solution in your cell culture medium. For example, create final concentrations ranging from 1 µM to 100 µM.
-
Ensure the final DMSO concentration is consistent across all dilutions and below 0.1%.
-
-
Incubation:
-
Incubate the dilutions at 37°C for a period that mimics your experimental conditions (e.g., 2, 24, or 48 hours).
-
-
Visual Inspection:
-
After incubation, visually inspect each tube or well for any signs of precipitation. A light microscope can be used for more sensitive detection.
-
-
Determination:
-
The highest concentration that remains clear after the incubation period is the approximate maximum soluble concentration for your experimental conditions.
-
Data Presentation
Table 1: Solubility of EM-163 in Common Solvents
| Solvent | Solubility | Source |
| DMSO | Up to 100 mM | R&D Systems |
| Aqueous Buffers | Poorly soluble (requires optimization) | General knowledge for similar compounds |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Final DMSO Concentration | General Recommendation |
| < 0.1% | Recommended for most cell lines and assays to minimize solvent effects. |
| 0.1% - 0.5% | May be acceptable for some robust cell lines in short-term assays, but requires careful validation with vehicle controls. |
| > 0.5% | Generally not recommended as it can lead to cytotoxicity and other off-target effects. |
Visualizations
MyD88 Signaling Pathway and Inhibition by EM-163
Caption: MyD88 signaling pathway and the inhibitory action of EM-163.
Troubleshooting Workflow for EM-163 Precipitation
Caption: A logical workflow for troubleshooting EM-163 precipitation issues.
References
- 1. Therapeutic inhibition of pro-inflammatory signaling and toxicity to staphylococcal enterotoxin B by a synthetic dimeric BB-loop mimetic of MyD88 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Item - EM-163 targets newly expressed MyD88 and stabilizes the MyD88 complex. - figshare - Figshare [figshare.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Off-target Effects of OM-163
Welcome to the technical support center for OM-163. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, validating, and mitigating potential off-target effects of the investigational kinase inhibitor OM-163. The following troubleshooting guides and frequently asked questions (FAQs) will help address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is OM-163 and what is its intended target?
OM-163 is a potent, ATP-competitive small molecule inhibitor of Kinase A , a key signaling node in cell proliferation and survival pathways. Its primary therapeutic indication is in oncology.
Q2: What are off-target effects and why are they a concern with kinase inhibitors?
Off-target effects occur when a compound like OM-163 binds to and modulates the activity of proteins other than its intended target, in this case, Kinase A.[1] Because the ATP-binding sites of many kinases are highly conserved, kinase inhibitors can often bind to multiple kinases, leading to unintended biological consequences, misleading experimental results, or cellular toxicity.[2][3]
Q3: What are the known primary off-targets of OM-163?
Biochemical screening has identified Kinase B and Kinase C as the most significant off-targets of OM-163. While the affinity for these kinases is lower than for Kinase A, inhibition of these off-targets can occur at higher concentrations.
Q4: What are the initial signs that I might be observing off-target effects in my experiments?
Common indicators of potential off-target effects include:
-
Unexpected or paradoxical cellular phenotypes (e.g., changes in cell morphology or viability that are inconsistent with the known function of Kinase A).[4]
-
Discrepancies between the IC50 for Kinase A inhibition and the effective concentration causing the cellular phenotype.[5]
-
Inconsistent results when using a structurally different inhibitor for the same target.[4]
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity or Reduced Viability
You observe significant cell death at concentrations of OM-163 that should be specific for inhibiting Kinase A.
Possible Cause: Inhibition of off-target kinases, such as Kinase B, which may be critical for cell survival in your specific cell line.
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that OM-163 is engaging Kinase A in your cells at the concentrations used. A Cellular Thermal Shift Assay (CETSA) is a robust method for this.[6][7][8]
-
Perform a Dose-Response Analysis: Conduct a detailed dose-response curve for both the intended phenotype (e.g., inhibition of a known Kinase A substrate) and the observed toxicity. A significant rightward shift in the toxicity curve compared to the on-target inhibition curve suggests an off-target effect.[4]
-
Use an Orthogonal Approach:
-
Structurally Unrelated Inhibitor: Treat cells with a different, structurally unrelated Kinase A inhibitor. If this compound does not cause the same toxicity at equivalent on-target inhibition levels, the effect of OM-163 is likely off-target.[4]
-
Genetic Knockdown: Use siRNA or shRNA to specifically knock down Kinase A.[9][10] If the knockdown does not replicate the toxicity observed with OM-163, this points to an off-target mechanism.[10]
-
Issue 2: Phenotype Does Not Match Known Function of Kinase A
The observed cellular response (e.g., changes in a specific signaling pathway) is not a known downstream consequence of Kinase A inhibition.
Possible Cause: OM-163 may be inhibiting an off-target kinase, like Kinase C, which regulates the observed pathway.
Troubleshooting Steps:
-
Kinase Selectivity Profiling: The most direct way to identify potential off-targets is through a broad kinase panel screening.[11][12] This will provide data on the inhibitory activity of OM-163 against a wide range of kinases.[13]
-
Phosphoproteomics: A mass spectrometry-based phosphoproteomic analysis can provide a global view of the signaling pathways affected by OM-163.[2][14] By comparing the phosphoproteome of OM-163-treated cells to control cells, you can identify unexpected changes in phosphorylation that may be due to off-target inhibition.[15][16]
-
Validate Potential Off-Targets: Once potential off-targets are identified, use siRNA or shRNA to knock down each candidate.[17] If knockdown of a specific off-target (e.g., Kinase C) reproduces the phenotype observed with OM-163, this confirms it as the source of the off-target effect.
Quantitative Data Summary
The following table summarizes the in vitro potency of OM-163 against its intended target and known primary off-targets.
| Kinase | IC50 (nM) | Selectivity vs. Kinase A |
| Kinase A | 5 | 1x |
| Kinase B | 150 | 30x |
| Kinase C | 450 | 90x |
-
IC50: The concentration of OM-163 required to inhibit 50% of the kinase activity in a biochemical assay.
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that OM-163 is binding to Kinase A in intact cells.[18][19] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[6]
Methodology:
-
Cell Treatment: Treat intact cells with various concentrations of OM-163 or a vehicle control.
-
Heating: Heat the cell suspensions or lysates across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble (non-denatured) protein fraction from the aggregated proteins.
-
Detection: Analyze the amount of soluble Kinase A remaining at each temperature using Western blotting or other protein detection methods. A shift in the melting curve to a higher temperature in the presence of OM-163 indicates target engagement.[18]
Kinase Selectivity Profiling
This experiment determines the specificity of OM-163 by testing its activity against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare serial dilutions of OM-163.
-
Kinase Reactions: In a multi-well plate, set up kinase reactions for each kinase in the panel, including the kinase, its specific substrate, and ATP.
-
Inhibitor Addition: Add the diluted OM-163 to the appropriate wells. Include no-inhibitor and no-kinase controls.
-
Incubation and Detection: Incubate the reactions to allow for phosphorylation. The amount of kinase activity is then measured, often by quantifying the amount of ADP produced using an assay like ADP-Glo™.[4]
-
Data Analysis: Calculate the percent inhibition for each kinase at each concentration of OM-163 to determine the IC50 values.
siRNA Knockdown for Off-Target Validation
This genetic approach is used to confirm that a phenotype is caused by the inhibition of a specific off-target kinase.[10]
Methodology:
-
siRNA Transfection: Transfect cells with an siRNA specific to the potential off-target kinase (e.g., Kinase B) or a non-targeting control siRNA.
-
Knockdown Confirmation: After 48-72 hours, collect cell lysates and confirm the knockdown of the target protein by Western blotting.
-
Phenotypic Analysis: Perform the relevant phenotypic assay on the knockdown cells and compare the results to control cells. If the knockdown of the off-target kinase reproduces the phenotype observed with OM-163, it validates the off-target effect.[10]
Visualizations
Signaling Pathways
Caption: Intended and off-target signaling pathways of OM-163.
Experimental Workflow for Troubleshooting Off-Target Effects
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. benchchem.com [benchchem.com]
- 11. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. academic.oup.com [academic.oup.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of kinase inhibitor targets in the lung cancer microenvironment by chemical and phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Specificity of short interfering RNA determined through gene expression signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. annualreviews.org [annualreviews.org]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing OM-163 concentration for maximum efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OM-163, a novel inhibitor of the PI3K/Akt/mTOR signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of OM-163?
A1: OM-163 is a potent, selective, small-molecule inhibitor of the Phosphoinositide 3-kinase (PI3K), Protein Kinase B (Akt), and mechanistic Target of Rapamycin (mTOR) signaling pathway. By targeting key kinases in this cascade, OM-163 can modulate cellular processes such as cell growth, proliferation, survival, and metabolism, which are often dysregulated in various diseases.
Q2: How should OM-163 be stored and handled?
A2: OM-163 is supplied as a lyophilized powder. For long-term storage, it is recommended to store the powder at -20°C, protected from light and moisture. For short-term use, a stock solution can be prepared in a suitable solvent (e.g., DMSO) and stored at -20°C. Avoid repeated freeze-thaw cycles.
Q3: What is the recommended starting concentration range for in vitro experiments?
A3: The optimal concentration of OM-163 will vary depending on the cell line and experimental conditions. We recommend performing a dose-response experiment to determine the IC50 value in your specific model. A typical starting range for in vitro cell-based assays is between 0.1 nM and 10 µM.
Q4: Is OM-163 suitable for in vivo studies?
A4: Preclinical pharmacokinetic studies have been conducted for OM-163. For information regarding in vivo dosing, formulation, and administration, please refer to the in vivo studies section of the product datasheet or contact our technical support team.
Troubleshooting Guides
Issue 1: No or low efficacy observed at expected concentrations.
-
Possible Cause 1: Compound Degradation.
-
Solution: Ensure that OM-163 has been stored correctly at -20°C and protected from light. Prepare fresh stock solutions and dilutions for each experiment. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.
-
-
Possible Cause 2: Cell Line Insensitivity.
-
Solution: The PI3K/Akt/mTOR pathway may not be the primary driver of proliferation or survival in your chosen cell line. Confirm the activation status of the pathway in your cells by performing a baseline Western blot for key phosphorylated proteins (e.g., p-Akt, p-mTOR). Consider using a cell line known to be sensitive to PI3K/Akt/mTOR inhibition as a positive control.
-
-
Possible Cause 3: Incorrect Dosing.
-
Solution: Verify the calculations for your dilutions. Perform a wider dose-response curve to ensure you are testing a sufficiently broad range of concentrations.
-
Issue 2: High variability between experimental replicates.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and follow a consistent seeding pattern across all plates. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.
-
-
Possible Cause 2: Edge Effects in multi-well plates.
-
Solution: To minimize edge effects, avoid using the outer wells of the plate for experimental conditions. Instead, fill these wells with sterile PBS or media.
-
-
Possible Cause 3: Pipetting Errors.
-
Solution: Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step.
-
Issue 3: Unexpected cytotoxicity at low concentrations.
-
Possible Cause 1: Solvent Toxicity.
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all wells, including vehicle controls, and is below the toxic threshold for your cell line (typically <0.5%).
-
-
Possible Cause 2: Off-target effects.
-
Solution: While OM-163 is designed to be selective, off-target effects can occur, especially at higher concentrations. Correlate cytotoxicity data with target engagement data from Western blotting to confirm that the observed effects are due to inhibition of the PI3K/Akt/mTOR pathway.
-
Data Presentation
Quantitative data from dose-response experiments should be summarized in a clear and structured format. Below are example tables for presenting cell viability and protein expression data.
Table 1: Effect of OM-163 on Cell Viability (IC50 Determination)
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.01 | 98.2 ± 5.1 |
| 0.1 | 85.7 ± 3.9 |
| 1 | 52.3 ± 6.2 |
| 10 | 15.1 ± 2.8 |
| IC50 (µM) | 0.95 |
Table 2: Quantitative Western Blot Analysis of p-Akt (Ser473) Expression
| Treatment | Concentration (µM) | Normalized p-Akt Expression (Fold Change vs. Vehicle) |
| Vehicle | 0 | 1.00 |
| OM-163 | 0.1 | 0.78 |
| OM-163 | 1 | 0.35 |
| OM-163 | 10 | 0.08 |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic or cytostatic effects of OM-163. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3]
-
Reagent Preparation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Filter-sterilize and store at -20°C, protected from light.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of OM-163 in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of OM-163. Include vehicle-only wells as a control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 10-20 µL of MTT stock solution to each well and incubate for 3-4 hours at 37°C, until purple formazan crystals are visible.[1][3]
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[1]
-
Mix thoroughly to dissolve the formazan crystals. Shaking on an orbital shaker for 15 minutes can aid dissolution.[2]
-
Read the absorbance at 570-590 nm using a microplate reader.[2]
-
2. Western Blot Analysis of PI3K/Akt/mTOR Pathway Activation
This protocol is for assessing the effect of OM-163 on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.[4][5][6][7]
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of OM-163 for the desired time. Include a vehicle-treated control.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[4][6]
-
Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples at 95-100°C for 5-10 minutes.[4][6]
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[4][6]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Visualizations
Caption: OM-163 inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Workflow for optimizing OM-163 concentration.
References
- 1. broadpharm.com [broadpharm.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Troubleshooting inconsistent results in OM-163 experiments
B.E.S.T. Technical Support Center: OM-163
Welcome to the B.E.S.T. Technical Support Center for OM-163, a selective Janus kinase 2 (JAK2) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is OM-163 and what is its primary mechanism of action?
A1: OM-163 is a potent and selective, ATP-competitive small molecule inhibitor of Janus kinase 2 (JAK2). Its primary mechanism involves blocking the phosphorylation and subsequent activation of the STAT3 (Signal Transducer and Activator of Transcription 3) protein.[1] In many cancer models, particularly those with activating JAK2 mutations (e.g., V617F), this inhibition disrupts the JAK2/STAT3 signaling pathway, which is crucial for cell proliferation and survival.[2][3] The expected outcome of treating sensitive cells with OM-163 is a dose-dependent decrease in cell viability and a reduction in phosphorylated STAT3 (p-STAT3).
Q2: What is the recommended solvent and storage condition for OM-163?
A2: For in vitro experiments, OM-163 should be dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM).[4] The solid compound should be stored at -20°C.[4] The DMSO stock solution should be stored at -80°C to maintain stability for up to six months.[4] When preparing working concentrations for cell culture, ensure the final DMSO concentration does not exceed a level that could cause solvent-induced toxicity, typically 0.1-0.5%.[5]
Q3: What are some known off-target effects to be aware of?
A3: While OM-163 is designed for JAK2 selectivity, at higher concentrations, kinase inhibitors can exhibit off-target effects.[4] Since JAK family members have structural similarities, cross-reactivity with JAK1, JAK3, and TYK2 is possible.[6] Inhibition of other JAK isoforms can have wide-ranging effects, for instance, JAK2 inhibition is associated with changes in blood cell production.[4] It is advisable to perform a kinase profiling screen to identify potential off-target interactions if unexpected phenotypes are observed.[6]
Troubleshooting Inconsistent Results
Issue 1: High Variability or No Effect in Cell Viability Assays (e.g., MTT, CellTiter-Glo)
High variability between replicates or a lack of dose-dependent effect on cell viability are common issues.[5]
Possible Causes and Solutions
| Possible Cause | Recommended Troubleshooting Steps |
| Compound Insolubility | OM-163 may precipitate in aqueous culture media at high concentrations. Visually inspect for precipitates. Prepare fresh dilutions from the DMSO stock for each experiment and ensure it is fully dissolved before adding to media.[4][5] |
| Suboptimal Dosing or Incubation Time | The effective concentration is cell-line dependent. Perform a broad dose-response experiment (e.g., 0.01 µM to 50 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal IC50 for your specific cell line.[1][7] |
| Cell Line Resistance | The cell line may not be dependent on the JAK2/STAT3 pathway for survival. Confirm the JAK2/STAT3 pathway is active in your cell line (e.g., via western blot for p-STAT3). Consider using a positive control cell line known to be sensitive to JAK2 inhibition.[7] |
| Inconsistent Cell Seeding | Uneven cell numbers across wells can lead to high variability. Ensure the cell suspension is homogenous and use proper pipetting techniques to seed cells evenly.[5] |
| Assay Interference | OM-163 could potentially interfere with the assay chemistry (e.g., directly reducing MTT reagent). Run a cell-free control with the compound and assay reagent. If interference is detected, consider an alternative viability assay that measures a different cellular process (e.g., ATP-based vs. metabolic-based).[5] |
Issue 2: Inconsistent or Unexpected Western Blot Results for p-STAT3
A common experiment is to measure the reduction of phosphorylated STAT3 (p-STAT3) at Tyr705 after OM-163 treatment.[1] Inconsistent or weak signals can be a significant hurdle.[8][9]
Possible Causes and Solutions
| Possible Cause | Recommended Troubleshooting Steps |
| Inactive Compound | The compound may have degraded. Use a fresh aliquot of OM-163 from a properly stored stock.[1] |
| Rapid Re-phosphorylation | Phosphorylation events can be transient. Perform a time-course experiment (e.g., 0.5, 1, 2, 4, 8 hours) to identify the optimal time point for maximal p-STAT3 inhibition.[1] |
| Phosphatase Activity | Phosphatases in the cell lysate can rapidly dephosphorylate proteins. It is critical to use ice-cold buffers and always include phosphatase inhibitors in your lysis buffer.[4] |
| Poor Antibody Quality | The p-STAT3 antibody may be of poor quality or expired. Use a validated antibody from a reputable vendor and consider trying different clones. Always include a positive control (e.g., cells stimulated with IL-6 or another cytokine that activates JAK2) to ensure the antibody is working.[8][9] |
| Unequal Protein Loading | Inconsistent protein loading across lanes will lead to unreliable quantification. Normalize p-STAT3 levels to total STAT3 and a housekeeping protein (e.g., GAPDH).[10] |
| Compensatory Signaling | In some cell lines, STAT3 phosphorylation can be driven by other kinases (e.g., Src) or compensatory signaling pathways may be activated upon JAK2 inhibition.[1][11] |
Experimental Protocols & Workflows
Protocol 1: Cell Viability (MTT Assay)
This protocol assesses cell viability by measuring the metabolic conversion of MTT to formazan by living cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of OM-163 in culture medium. Replace the old medium with the medium containing the compound dilutions. Include vehicle-only (DMSO) controls.[5]
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).[5]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot for p-STAT3
This protocol measures the levels of phosphorylated STAT3.
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of OM-163 for the predetermined optimal time.
-
Cell Lysis: Aspirate the medium, wash cells with ice-cold PBS, and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel, separate the proteins, and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.[4]
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total STAT3 and a housekeeping protein for normalization.[4]
Visualizations
Caption: Mechanism of action of OM-163 on the JAK2/STAT3 signaling pathway.
Caption: Standard workflow for a cell viability assay with OM-163.
Caption: Logical troubleshooting flow for inconsistent OM-163 experiment results.
References
- 1. benchchem.com [benchchem.com]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Blocking the JAK2/STAT3 and ERK pathways suppresses the proliferation of gastrointestinal cancers by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Improving the stability of OM-163 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of the novel kinase inhibitor, OM-163. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of OM-163 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving OM-163?
A1: OM-163 is most soluble in DMSO (Dimethyl Sulfoxide) for creating stock solutions. For aqueous working solutions, it is recommended to first dissolve OM-163 in a minimal amount of DMSO and then dilute it with the appropriate aqueous buffer. Direct dissolution in aqueous buffers is not recommended as it may lead to precipitation.
Q2: What are the optimal storage conditions for OM-163 in its solid form and in solution?
A2: For long-term stability, solid OM-163 should be stored at -20°C, protected from light and moisture. Stock solutions in DMSO can be stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles to prevent degradation.
Q3: I am observing a loss of activity of OM-163 in my cell-based assays. What could be the cause?
A3: Loss of activity can be due to several factors:
-
Improper Storage: Ensure that both the solid compound and stock solutions are stored at the recommended temperatures and protected from light.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation. Aliquoting the stock solution into single-use vials is highly recommended.
-
Solution Instability: OM-163 may be unstable in certain aqueous buffers, especially at neutral or alkaline pH over extended periods. Prepare fresh working solutions from your DMSO stock for each experiment.
-
Adsorption to Plastics: At low concentrations, OM-163 may adsorb to the surface of certain plastics. Using low-adhesion microplates and tubes can mitigate this issue.
Q4: Can I prepare a stock solution of OM-163 in an aqueous buffer?
A4: It is not recommended to prepare stock solutions of OM-163 in aqueous buffers due to its limited solubility and potential for hydrolysis. A high-concentration stock solution in DMSO is the preferred method for long-term storage and subsequent dilution into aqueous experimental media.
Troubleshooting Guide
Issue: Precipitation of OM-163 in Aqueous Solution
If you observe precipitation when diluting your DMSO stock solution of OM-163 into an aqueous buffer, consider the following troubleshooting steps:
-
Decrease the Final Concentration: The final concentration of OM-163 in your aqueous solution may be exceeding its solubility limit. Try performing a serial dilution to a lower final concentration.
-
Increase the Percentage of DMSO: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is generally well-tolerated. A slightly higher DMSO concentration in your final working solution may help to keep OM-163 dissolved.
-
Use a Surfactant: For in vitro assays, the addition of a non-ionic surfactant such as Tween-20 (at a final concentration of ~0.01%) can help to increase the solubility of hydrophobic compounds like OM-163.
-
pH of the Buffer: The solubility of OM-163 may be pH-dependent. Although not fully characterized, slightly acidic conditions may improve solubility. However, ensure the buffer pH is compatible with your experimental system.
Data Presentation
The following tables summarize the stability of OM-163 under various conditions.
Table 1: Stability of OM-163 in DMSO Stock Solution at -20°C
| Time Point | Purity (%) by HPLC |
| Initial | 99.5 |
| 1 Month | 99.4 |
| 3 Months | 99.1 |
| 6 Months | 98.5 |
Table 2: Stability of OM-163 in Aqueous Buffer (pH 7.4) at 37°C
| Time Point | Remaining Compound (%) |
| 0 hours | 100 |
| 2 hours | 95.2 |
| 6 hours | 88.7 |
| 24 hours | 70.3 |
Experimental Protocols
Protocol 1: Preparation of OM-163 Stock Solution
-
Materials:
-
OM-163 (solid)
-
Anhydrous DMSO
-
Sterile, low-adhesion microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the vial of solid OM-163 to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of OM-163 in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected, low-adhesion tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Gradient Elution:
-
Start with 95% A and 5% B.
-
Ramp to 100% B over 15 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Detection:
-
Monitor at 254 nm.
-
-
Sample Preparation:
-
Dilute the OM-163 stock solution in the initial mobile phase composition.
-
Visualizations
Below are diagrams illustrating key concepts related to the use of OM-163.
Caption: Experimental workflow for the preparation and use of OM-163.
Caption: Troubleshooting flowchart for OM-163 precipitation issues.
Technical Support Center: Addressing Toxicity Concerns with OM-163 in Animal Models
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. It is not a substitute for professional scientific consultation or a replacement for established institutional protocols. Researchers should always adhere to their institution's guidelines for animal care and use and consult with a qualified toxicologist or veterinarian for specific experimental advice. The designation "OM-163" is ambiguous in scientific literature; this guide focuses on a hypothetical small molecule inhibitor of a common signaling pathway for illustrative purposes. Researchers should verify the specific target and properties of their particular compound.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected weight loss in our mouse cohort treated with OM-163, exceeding the 15% threshold. What are the potential causes and what steps should we take?
A1: Unexpected weight loss is a common sign of systemic toxicity. Potential causes could include:
-
Off-target effects: OM-163 may be inhibiting kinases or other proteins essential for metabolic homeostasis.
-
Gastrointestinal (GI) toxicity: The compound could be causing nausea, diarrhea, or malabsorption, leading to reduced food and water intake.
-
Target-related toxicity: The intended target of OM-163, when inhibited systemically, may play a role in regulating metabolism or appetite.
Troubleshooting Steps:
-
Immediate Action: Monitor the animals closely (at least twice daily). Provide supportive care, such as supplemental hydration (e.g., subcutaneous saline) and palatable, high-calorie food. If an animal's condition deteriorates, euthanasia may be the most humane endpoint.
-
Dose Reduction: Consider reducing the dose of OM-163 in future cohorts to determine a maximum tolerated dose (MTD).
-
Necropsy and Histopathology: For animals that are euthanized or at the end of the study, perform a thorough necropsy and collect major organs (especially the GI tract, liver, and kidneys) for histopathological analysis to identify any tissue damage.
-
Blood Chemistry: Collect blood samples to analyze for markers of liver (ALT, AST) and kidney (BUN, creatinine) function, as well as electrolyte levels.
Q2: Our animal models are showing signs of neurotoxicity (e.g., ataxia, tremors) after administration of OM-163. How should we investigate this?
A2: Neurotoxicity is a serious concern. The following workflow can help in its investigation:
Refinement of OM-163 treatment schedules in research
Welcome to the technical support resource for OM-163 (Ompenaclid, RGX-202), a first-in-class oral small molecule inhibitor of the creatine transporter SLC6A8. This guide is intended for researchers, scientists, and drug development professionals utilizing Ompenaclid in preclinical and clinical research settings.
Frequently Asked Questions (FAQs)
Q1: What is OM-163 (Ompenaclid)?
A1: OM-163, also known as Ompenaclid (RGX-202), is an orally-administered small molecule that acts as a competitive inhibitor of the creatine transporter SLC6A8.[1] It is currently under investigation as a therapeutic agent for cancers that have a high dependency on creatine for energy metabolism, particularly in hypoxic tumor environments.[1][2][3]
Q2: What is the mechanism of action of Ompenaclid?
A2: Ompenaclid targets and blocks the Solute Carrier Family 6 Member 8 (SLC6A8), a transporter responsible for importing creatine into cells.[1][4] In cancer cells, especially under low-oxygen (hypoxic) conditions, the CKB/SLC6A8 pathway is often activated to help generate ATP.[1][2] By inhibiting SLC6A8, Ompenaclid prevents the uptake of creatine and phosphocreatine, leading to a depletion of intracellular ATP.[5][6][7] This energy depletion disrupts essential downstream pathways, such as pyrimidine and fatty acid synthesis, ultimately inducing cancer cell apoptosis (programmed cell death).[5][7]
Q3: What is the primary research indication for Ompenaclid?
A3: The primary indication currently being investigated in clinical trials is for the treatment of advanced or metastatic colorectal cancer (mCRC), particularly in patients with RAS mutations.[1][5][8] The therapeutic strategy targets the unique metabolic dependencies of these tumors.[5][7]
Q4: In what formulations is Ompenaclid typically supplied for research?
A4: Ompenaclid is an oral small molecule.[1] For clinical studies, it has been administered in tablet form.[9] For preclinical research, it is typically supplied as a powder (Ompenaclid Succinate) for reconstitution in appropriate vehicles.
Q5: What is the recommended solvent for Ompenaclid in in-vitro experiments?
A5: As a small molecule inhibitor, Ompenaclid is likely soluble in dimethyl sulfoxide (DMSO) for creating stock solutions for in-vitro assays. Subsequent dilutions should be made in the appropriate cell culture medium. Always refer to the manufacturer's specific instructions for solubility information.
Troubleshooting Guide
Issue 1: Inconsistent results in cell viability/apoptosis assays.
-
Question: My in-vitro experiments with Ompenaclid show high variability in cell death between replicates. What could be the cause?
-
Answer:
-
Oxygen Levels: The mechanism of Ompenaclid is highly dependent on the metabolic state of the cancer cells, with heightened activity under hypoxic conditions.[1][3] Ensure your cell culture setup maintains a consistent and, if desired, low-oxygen environment (e.g., 1% O2) to accurately model the tumor microenvironment.
-
Cell Line Authentication: Verify the RAS mutation status and SLC6A8 expression levels of your colorectal cancer cell lines. The efficacy of Ompenaclid is most pronounced in RAS-mutant models.[5]
-
Drug Solubility: Ensure the compound is fully dissolved in your stock solution and does not precipitate when diluted in your final assay medium. Precipitated drug can lead to inconsistent effective concentrations.
-
Assay Timing: Apoptosis is a time-dependent process. A 96-hour incubation period has been noted in preclinical studies to show significant effects on ATP levels and cell growth.[6] Consider running a time-course experiment to determine the optimal endpoint for your specific cell line.
-
Issue 2: Lack of in-vivo anti-tumor activity.
-
Question: I am not observing significant tumor growth inhibition in my mouse xenograft model. What factors should I consider?
-
Answer:
-
Pharmacodynamic Marker: Ompenaclid's activity can be confirmed by measuring target engagement. A robust increase in urine creatine levels serves as a key pharmacodynamic biomarker, indicating inhibition of SLC6A8.[3][5] Consider collecting urine from your animal models to verify the drug is hitting its target.
-
Dosing and Schedule: Ompenaclid is administered orally. Ensure correct gavage technique to guarantee delivery. In clinical trials, a twice-daily (BID) schedule is used.[9] Review your dosing regimen to ensure it is sufficient to maintain therapeutic concentrations.
-
Combination Therapy: Preclinical models and clinical trials have shown synergistic efficacy when Ompenaclid is combined with standard-of-care chemotherapies like 5-fluorouracil (5-FU) or the FOLFIRI regimen.[5][7] Monotherapy may not be as effective depending on the tumor model.
-
Tumor Model Selection: The anti-tumor activity is most pronounced in RAS-mutant mCRC models. Confirm that your selected xenograft model has the appropriate genetic background.
-
Quantitative Data from Clinical Trials
The following tables summarize clinical data presented from a Phase 1b/2 study of Ompenaclid in combination with FOLFIRI and bevacizumab (BEV) in patients with second-line RAS-mutant metastatic colorectal cancer.
Table 1: Efficacy in RAS-Mutant mCRC (Data Cutoff: Sep 18, 2023)
| Metric | Value | Patient Population | Source |
|---|---|---|---|
| Objective Response Rate (ORR) | 37% | 30 evaluable patients | [10] |
| Median Progression-Free Survival (mPFS) | 10.2 months | 41 patients (intention-to-treat) | [11] |
| Median Overall Survival (mOS) | 19.1 months | 41 patients (intention-to-treat) |[11] |
Table 2: Common Treatment-Emergent Adverse Events (TEAEs) (All Grades)
| Adverse Event | Frequency | Patient Population | Source |
|---|---|---|---|
| Diarrhea | 58% | 48 safety-evaluable patients | [7][11] |
| Nausea | 52% | 48 safety-evaluable patients | [7][11] |
| Neutropenia (Grade ≥3) | 18% | 48 safety-evaluable patients | [7][11] |
| Diarrhea (Grade ≥3) | 13% | 48 safety-evaluable patients | [7][11] |
| Fatigue (Grade ≥3) | 10% | 48 safety-evaluable patients | [7][11] |
| Abdominal Pain (Grade ≥3) | 10% | 48 safety-evaluable patients |[7][11] |
Experimental Protocols
Protocol 1: In-Vitro ATP Depletion Assay
-
Cell Culture: Plate RAS-mutant colorectal cancer cells (e.g., HCT116, LoVo) in 96-well plates and allow them to adhere overnight.
-
Hypoxic Conditions: Transfer plates to a hypoxic incubator (1% O2, 5% CO2, 37°C) for 24 hours to acclimate cells.
-
Treatment: Prepare serial dilutions of Ompenaclid from a DMSO stock. Treat cells with final concentrations ranging from 1 nM to 10 µM. Include a DMSO vehicle control.
-
Incubation: Incubate the treated cells under hypoxic conditions for 48-96 hours. A 96-hour incubation has been shown to cause a substantial (e.g., 46%) reduction in intracellular ATP.[6]
-
ATP Measurement: Following incubation, use a commercial bioluminescence-based ATP assay kit (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the results to the vehicle control to determine the percent reduction in intracellular ATP levels at each concentration.
Protocol 2: In-Vivo Xenograft Study Workflow
-
Cell Implantation: Subcutaneously implant 1-5 million RAS-mutant colorectal cancer cells suspended in Matrigel into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Tumor Growth: Monitor tumor growth using caliper measurements. Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize animals into treatment and control groups.
-
Treatment Regimen:
-
Vehicle Control Group: Administer the vehicle solution (e.g., 0.5% methylcellulose) orally, twice daily.
-
Ompenaclid Monotherapy Group: Administer Ompenaclid at a predetermined dose (e.g., 50-100 mg/kg) orally, twice daily.
-
Combination Therapy Group: Administer Ompenaclid as above, plus a standard-of-care agent (e.g., 5-FU, administered intraperitoneally on a specified schedule).
-
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Pharmacodynamic Analysis: At specified time points or at the end of the study, collect urine samples to measure creatine levels via mass spectrometry to confirm target engagement.
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size. Euthanize animals, excise tumors, and perform downstream analysis (e.g., histology, Western blot).
Visualizations
Caption: Ompenaclid (OM-163) inhibits the SLC6A8 transporter, blocking creatine import.
Caption: Troubleshooting logic for inconsistent in-vitro Ompenaclid (OM-163) results.
References
- 1. inspirna.com [inspirna.com]
- 2. inspirna.com [inspirna.com]
- 3. Inspirna Announces Clinical Data from Phase 1b/2 Study of Ompenaclid (RGX-202) in Advanced Colorectal Cancer at ESMO Congress 2023 [businesswire.com]
- 4. Ompenaclid - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. inspirna.com [inspirna.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. inspirna.com [inspirna.com]
- 8. inspirna.com [inspirna.com]
- 9. A Study to Investigate Ompenaclid Combined With FOLFIRI Plus Bevacizumab in Advanced/Metastatic Colorectal Cancer [ctv.veeva.com]
- 10. biopharmaapac.com [biopharmaapac.com]
- 11. firstwordpharma.com [firstwordpharma.com]
Technical Support Center: Safe Handling of OM-163 in a Laboratory Setting
Disclaimer: Information regarding a specific compound designated "OM-163" is not publicly available. The following guidelines are based on general best practices for handling potentially hazardous chemical compounds in a research and development setting. This information should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) and internal safety protocols once available for the actual compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with handling OM-163?
A1: Without a specific Safety Data Sheet (SDS) for OM-163, the exact hazards are unknown. However, for novel compounds in drug development, it is prudent to assume the substance may be toxic, mutagenic, or have other unknown pharmacological effects. General precautions for handling potent compounds should be followed.
Q2: What personal protective equipment (PPE) is required when working with OM-163?
A2: At a minimum, standard laboratory PPE should be worn. This includes a lab coat, safety glasses with side shields, and chemical-resistant gloves. For procedures with a higher risk of aerosol generation, additional respiratory protection may be necessary.
Q3: How should I properly store OM-163?
A3: OM-163 should be stored in a tightly sealed, clearly labeled container. The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials. Consult the specific storage conditions outlined in the compound's documentation.
Q4: What should I do in case of a spill?
A4: In the event of a spill, evacuate the immediate area and alert your supervisor. Follow your institution's established spill cleanup procedures. For a small spill of a powdered substance, gently cover it with an absorbent material to avoid raising dust, and then carefully clean the area. For a liquid spill, absorb with an inert material and decontaminate the surface.
Q5: How should OM-163 waste be disposed of?
A5: All waste containing OM-163, including contaminated PPE and disposables, should be considered hazardous waste. Dispose of it in accordance with local, state, and federal regulations.[1] Do not dispose of OM-163 down the drain.
Troubleshooting Guides
| Issue | Possible Cause | Solution |
| Unexpected experimental results | Compound degradation | Verify the storage conditions and age of the compound. Consider re-testing with a fresh stock. |
| Inaccurate concentration | Double-check all calculations and ensure proper dissolution of the compound. | |
| Difficulty dissolving OM-163 | Incorrect solvent | Refer to the compound's data sheet for recommended solvents and solubility information. |
| Insufficient mixing | Ensure adequate vortexing or sonication to facilitate dissolution. | |
| Contamination of surrounding work area | Improper handling technique | Always handle the compound within a chemical fume hood or other containment device to minimize the spread of powders or aerosols. |
Experimental Protocols & Workflows
General Workflow for Handling OM-163
The following diagram outlines a general workflow for the safe handling of OM-163 during a typical laboratory experiment.
Logical Relationship for Spill Response
This diagram illustrates the decision-making process in the event of an OM-163 spill.
References
Adjusting OM-163 protocols for different cancer cell lines
Welcome to the technical support center for OM-163. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for researchers utilizing OM-163 in cancer cell line studies. As an immunomodulator, OM-163's primary mechanism is the stimulation of an anti-tumor immune response rather than direct cytotoxicity to cancer cells. The following protocols and guides are designed to help you effectively study its effects in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for OM-163?
A1: OM-163 is an immunomodulator that works by reversing tumor-mediated immunosuppression. It stimulates the proliferation and activation of T lymphocytes, leading to increased secretion of anti-tumor cytokines like Interferon-gamma (IFN-γ). Additionally, it has been shown to downregulate the expression of Transforming Growth Factor-beta 1 (TGF-β1), a key immunosuppressive cytokine, in the tumor microenvironment.
Q2: Will OM-163 directly kill my cancer cell line in a standard cytotoxicity assay?
A2: It is unlikely. Since OM-163's anti-tumor effects are mediated by the immune system, traditional cytotoxicity assays using cancer cell lines in monoculture may not show a significant effect. To observe the anti-cancer activity of OM-163, it is essential to use co-culture systems that include immune cells, such as T lymphocytes.
Q3: What type of cancer cell lines are suitable for OM-163 studies?
A3: Cell lines that are known to create an immunosuppressive microenvironment are ideal. This is often characterized by the secretion of immunosuppressive cytokines like TGF-β1. The PROb syngeneic rat colon cancer cell line has been used in foundational studies of OM-163. When selecting a cell line, it is advisable to choose one for which you can also source or isolate compatible immune cells (e.g., from the same species or a humanized mouse model).
Q4: What are the key readouts to measure the efficacy of OM-163 in vitro?
A4: The key readouts for OM-163's activity are focused on immune cell activation and the reversal of immunosuppression. These include:
-
Increased T-cell proliferation.
-
Elevated IFN-γ secretion by T-cells.
-
Decreased levels of TGF-β1 in the co-culture supernatant.
-
Increased cytotoxicity of immune cells towards cancer cells in a co-culture setting.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the immunomodulatory effects of OM-163.
Protocol 1: T-Cell Mediated Cytotoxicity Assay in a Co-Culture System
This assay determines the ability of OM-163 to enhance T-cell-mediated killing of cancer cells.
Materials:
-
Target cancer cell line (e.g., PROb or other suitable line)
-
Effector T-cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs, or isolated T-cells)
-
OM-163
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
Cytotoxicity detection kit (e.g., LDH release assay or a fluorescence-based live/dead cell stain)
Methodology:
-
Cell Seeding:
-
Seed the target cancer cells into a 96-well plate at a density that will result in 80-90% confluency after 24 hours. Incubate at 37°C, 5% CO2.
-
-
Effector Cell Preparation:
-
Thaw and recover effector T-cells. Ensure high viability (>90%).
-
-
Co-culture Setup:
-
After 24 hours, carefully remove the medium from the cancer cells.
-
Add fresh medium containing the effector T-cells at a desired Effector:Target (E:T) ratio (e.g., 10:1, 5:1).
-
Prepare different treatment groups:
-
Control (cancer cells + T-cells, no OM-163)
-
OM-163 treated (cancer cells + T-cells + varying concentrations of OM-163)
-
Cancer cells only (for spontaneous death control)
-
T-cells only (for background control)
-
Maximum lysis control (cancer cells + lysis buffer from the kit)
-
-
-
Incubation:
-
Incubate the co-culture plate for 24-72 hours at 37°C, 5% CO2.
-
-
Cytotoxicity Measurement:
-
Follow the manufacturer's instructions for your chosen cytotoxicity detection kit. For an LDH assay, this typically involves transferring a portion of the supernatant to a new plate and adding the reaction mixture. .
-
Read the absorbance or fluorescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis for each condition using the formula provided in your kit's manual.
-
Protocol 2: Interferon-Gamma (IFN-γ) Release Assay
This protocol measures the activation of T-cells in response to OM-163 by quantifying the secretion of IFN-γ.
Materials:
-
Co-culture setup as described in Protocol 1.
-
Human or rat IFN-γ ELISA kit.
Methodology:
-
Set up Co-culture:
-
Follow steps 1-4 of Protocol 1 in a 96-well plate.
-
-
Supernatant Collection:
-
At the end of the incubation period, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
-
ELISA Procedure:
-
Perform the IFN-γ ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves adding the supernatant to an antibody-coated plate, followed by detection antibodies and a substrate.
-
-
Data Analysis:
-
Generate a standard curve using the provided IFN-γ standards.
-
Calculate the concentration of IFN-γ in each sample based on the standard curve.
-
Protocol 3: Transforming Growth Factor-Beta 1 (TGF-β1) Quantification
This protocol measures the effect of OM-163 on the levels of the immunosuppressive cytokine TGF-β1.
Materials:
-
Co-culture setup as described in Protocol 1.
-
Human or rat TGF-β1 ELISA kit.
Methodology:
-
Set up Co-culture:
-
Follow steps 1-4 of Protocol 1 in a 24-well or 48-well plate to ensure sufficient supernatant volume.
-
-
Supernatant Collection and Activation:
-
At the end of the incubation period, collect the supernatant.
-
TGF-β1 is often secreted in a latent form. Therefore, it is crucial to activate the latent TGF-β1 in the supernatant before the ELISA. Follow the ELISA kit manufacturer's instructions for the activation procedure (this often involves a transient acidification step).
-
-
ELISA Procedure:
-
Perform the TGF-β1 ELISA on the activated supernatants according to the manufacturer's protocol.
-
-
Data Analysis:
-
Generate a standard curve using the provided TGF-β1 standards.
-
Calculate the concentration of active TGF-β1 in each sample.
-
Data Presentation
The following tables provide a template for organizing and presenting your data from the described experiments.
Table 1: Effect of OM-163 on T-Cell Mediated Cytotoxicity
| Treatment Group | OM-163 Conc. (µg/mL) | E:T Ratio | % Specific Lysis (Mean ± SD) |
| Control | 0 | 10:1 | |
| OM-163 | 1 | 10:1 | |
| OM-163 | 10 | 10:1 | |
| OM-163 | 100 | 10:1 | |
| Control | 0 | 5:1 | |
| OM-163 | 1 | 5:1 | |
| OM-163 | 10 | 5:1 | |
| OM-163 | 100 | 5:1 |
Table 2: Effect of OM-163 on Cytokine Secretion in Co-culture
| Treatment Group | OM-163 Conc. (µg/mL) | IFN-γ Conc. (pg/mL) (Mean ± SD) | Active TGF-β1 Conc. (pg/mL) (Mean ± SD) |
| Control | 0 | ||
| OM-163 | 1 | ||
| OM-163 | 10 | ||
| OM-163 | 100 | ||
| Cancer Cells Only | 0 | ||
| T-Cells Only | 0 |
Troubleshooting Guide
Q: I am not observing any increased cytotoxicity with OM-163 treatment. What could be the problem?
A: This could be due to several factors. Consider the following:
-
Effector Cell Viability and Activity: Ensure your T-cells are healthy and viable. Use a positive control for T-cell activation (e.g., anti-CD3/CD28 antibodies) to confirm their functionality.
-
E:T Ratio: The ratio of effector to target cells is critical. You may need to optimize this ratio for your specific cell lines. Try a range of E:T ratios.
-
Incubation Time: The duration of the co-culture may not be sufficient. Try extending the incubation period.
-
OM-163 Concentration: The concentrations of OM-163 used may be suboptimal. Perform a dose-response curve to determine the optimal concentration.
-
Cancer Cell Line Resistance: The chosen cancer cell line may be particularly resistant to T-cell mediated killing.
Q: The IFN-γ levels are highly variable between my replicate wells. How can I reduce this variability?
A: High variability in cytokine assays can be due to:
-
Pipetting Inaccuracy: Ensure accurate and consistent pipetting, especially when handling small volumes of cells, OM-163, and reagents.
-
Uneven Cell Distribution: Make sure your cell suspensions are homogenous before seeding. Gently swirl the cell suspension between pipetting.
-
Edge Effects in the Plate: The outer wells of a 96-well plate can be prone to evaporation, leading to altered cell growth and responses. Avoid using the outermost wells or ensure proper humidification in the incubator.
-
Inconsistent T-cell Activation: The activation state of your T-cells at the start of the experiment can influence the results. Ensure consistent handling and preparation of your effector cells.
Q: I am not seeing a decrease in TGF-β1 levels with OM-163 treatment. Why might this be?
A: Consider these possibilities:
-
Insufficient OM-163 Effect: The concentration of OM-163 may not be high enough to significantly impact TGF-β1 production in your specific co-culture system.
-
Dominant TGF-β1 Production by Cancer Cells: The cancer cell line you are using might be a very high producer of TGF-β1, and the effect of OM-163 on the T-cells may not be sufficient to cause a measurable decrease in the total amount in the supernatant.
-
Assay Sensitivity: Ensure your TGF-β1 ELISA is sensitive enough to detect the changes you expect.
-
Incorrect Supernatant Activation: The activation of latent TGF-β1 is a critical step. Double-check the protocol for this step and ensure it is performed correctly.
Signaling Pathway
The proposed signaling pathway for OM-163's anti-tumor activity involves the modulation of the tumor microenvironment to favor an active immune response.
Technical Support Center: Enhancing the Immunostimulatory Effects of OM-163
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with OM-163, an immunostimulatory agent derived from Escherichia coli. The information aims to facilitate the effective use of OM-163 in experimental settings and provide strategies for enhancing its immunostimulatory properties.
Frequently Asked Questions (FAQs)
Q1: What is OM-163 and what is its primary mechanism of action?
OM-163 is an immunomodulator derived from Escherichia coli. Its primary mechanism of action involves the stimulation of the host immune system. It has been shown to have anti-tumor effects by reversing tumor-mediated immunosuppression. Key aspects of its mechanism include:
-
T-Lymphocyte Activation: OM-163 directly stimulates the proliferation of T lymphocytes, including both CD4+ and CD8+ T cells.[1]
-
Cytokine Induction: It promotes the expression of pro-inflammatory cytokines, such as Interferon-gamma (IFN-γ), which plays a crucial role in the anti-tumor immune response.[2]
-
Downregulation of Immunosuppressive Factors: OM-163 has been observed to decrease the expression of Transforming Growth Factor-beta 1 (TGF-β1), a potent immunosuppressive cytokine often found in the tumor microenvironment.[2]
Q2: How does OM-163 compare to other bacterial immunomodulators like OM-89 (Uro-Vaxom)?
OM-163 is part of a class of bacterial-derived immunomodulators. A similar and more extensively studied agent is OM-89 (Uro-Vaxom), which is also an E. coli extract. OM-89 is known to activate immune cells through Toll-like receptors (TLRs), specifically TLR2 and TLR4, leading to the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3] Given their common origin, it is plausible that OM-163 shares a similar mechanism of action involving PRR engagement.
Q3: What are the expected outcomes of successful OM-163 stimulation in an in vitro T-cell culture?
Successful stimulation of T-cells with OM-163 should result in:
-
Increased T-cell proliferation, which can be measured by assays such as CFSE dilution or BrdU incorporation.
-
Upregulation of activation markers on the T-cell surface (e.g., CD25, CD69).
-
Secretion of pro-inflammatory cytokines, particularly IFN-γ, into the culture supernatant.
Q4: Can the immunostimulatory effects of OM-163 be enhanced?
Yes, several strategies can be employed to potentially enhance the effects of OM-163:
-
Dose Optimization: As with any immunomodulatory agent, the dose of OM-163 will be critical. A dose-response curve should be established for each experimental system to determine the optimal concentration for maximal stimulation without inducing excessive cytotoxicity.
-
Combination Therapy: Combining OM-163 with other immunotherapeutic agents, such as immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies), could lead to synergistic anti-tumor effects.[1][4] The rationale is that OM-163 can increase T-cell infiltration and activation within the tumor, while checkpoint inhibitors can overcome the local immunosuppressive mechanisms.
-
Adjuvant Formulation: The formulation and delivery method of OM-163 can influence its efficacy. While information on specific formulations for OM-163 is limited, formulating bacterial lysates in a way that protects them from degradation and ensures efficient delivery to immune cells is a key consideration.
Troubleshooting Guides
Problem 1: Low or no T-cell activation in vitro
| Possible Cause | Troubleshooting Step |
| Suboptimal OM-163 Concentration | Perform a dose-response experiment with a wide range of OM-163 concentrations to identify the optimal dose for your specific T-cell source and density. |
| Poor T-cell Viability | Ensure that the T-cells are of high viability (>95%) before starting the experiment. Use freshly isolated cells whenever possible. |
| Inadequate Co-stimulation | T-cell activation often requires a co-stimulatory signal in addition to the primary stimulus. Consider adding anti-CD28 antibodies to your culture system. |
| Incorrect Cell Density | Optimize the cell density in your culture plates. Too high or too low a density can inhibit T-cell activation. |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.[5] |
Problem 2: High variability in experimental results
| Possible Cause | Troubleshooting Step |
| Inconsistent OM-163 Preparation | If preparing OM-163 from a stock, ensure it is thoroughly mixed before each use. Prepare fresh dilutions for each experiment. |
| Variability in Cell Source | If using primary cells from different donors, expect some degree of biological variability. Use cells from the same donor for comparative experiments where possible. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent delivery. |
| Incubation Conditions | Ensure consistent temperature, CO2 levels, and humidity in the incubator throughout the experiment. |
Problem 3: Cell death or cytotoxicity observed in culture
| Possible Cause | Troubleshooting Step |
| OM-163 Concentration too High | High concentrations of bacterial lysates can be toxic to cells. Reduce the concentration of OM-163 used in your experiments. |
| Endotoxin Contamination | Ensure that all reagents and labware are free of endotoxin contamination, which can induce non-specific cell death. |
| Nutrient Depletion in Media | For long-term cultures, replenish the media to ensure that essential nutrients are not depleted. |
Data Presentation
Table 1: Expected Cytokine Profile in Human Monocyte-Derived Macrophages (MDMs) Stimulated with E. coli Lysate (Analogous to OM-163)
| Cytokine | Expected Response | Concentration Range (pg/mL) | Reference |
| TNF-α | Significant Increase | 5000 - 10000 | [2] |
| IL-1β | Significant Increase | 2000 - 3000 | [2] |
| IL-8 | Significant Increase | 30000 - 40000 | [2] |
| IL-6 | Moderate Increase | Varies | [3] |
| IL-10 | Minimal to no change | Varies |
Note: These values are based on studies with other bacterial lysates and should be considered as a general guide. Actual values will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: In Vitro T-Cell Activation and Proliferation Assay
-
Plate Coating (for antibody-mediated co-stimulation):
-
Dilute anti-human CD3 antibody to 1-5 µg/mL in sterile PBS.
-
Add 100 µL of the antibody solution to each well of a 96-well flat-bottom plate.
-
Incubate at 37°C for 2 hours or at 4°C overnight.
-
Before use, wash the wells twice with sterile PBS to remove unbound antibody.[6]
-
-
Cell Preparation:
-
Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from a healthy donor using a density gradient centrifugation method.
-
If a pure T-cell population is required, further isolate T-cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Resuspend the cells in complete RPMI-1640 medium at a concentration of 1-2 x 10^6 cells/mL.[6]
-
-
Stimulation:
-
Prepare serial dilutions of OM-163 in complete RPMI-1640 medium.
-
Add 100 µL of the cell suspension to each well of the pre-coated 96-well plate.
-
Add 100 µL of the OM-163 dilutions to the respective wells. Include a negative control (medium only) and a positive control (e.g., PHA or anti-CD3/CD28 beads).
-
For co-stimulation, soluble anti-human CD28 antibody can be added to a final concentration of 1-2 µg/mL.[6]
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
-
Assessment of Proliferation:
-
Proliferation can be assessed by adding a DNA synthesis label (e.g., BrdU or [3H]-thymidine) for the final 18-24 hours of culture and measuring its incorporation.
-
Alternatively, label the cells with CFSE before stimulation and measure the dilution of the dye by flow cytometry after incubation.
-
Protocol 2: Cytokine Measurement by ELISA
-
Sample Collection:
-
Following the incubation period in Protocol 1, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the culture supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until analysis.
-
-
ELISA Procedure:
-
Use a commercially available ELISA kit for the cytokine of interest (e.g., human IFN-γ).
-
Follow the manufacturer's instructions for coating the plate with capture antibody, adding standards and samples, adding detection antibody, adding substrate, and reading the absorbance on a microplate reader.
-
Calculate the concentration of the cytokine in each sample based on the standard curve.
-
Visualizations
Caption: Proposed signaling pathway for OM-163 immunostimulation.
Caption: Experimental workflow for assessing OM-163's effect on T-cells.
Caption: Troubleshooting logic for low T-cell activation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Immunomodulating effects of OM-89, a bacterial extract from Escherichia coli, in murine and human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
Validation & Comparative
Validating the Antitumor Effects of OM-163 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo antitumor effects of the immunomodulatory agent OM-163 with alternative therapeutic strategies, specifically focusing on a TGF-beta inhibitor (Galunisertib) and an IFN-gamma agonist (Recombinant Interferon-gamma). The data presented is based on preclinical studies in relevant animal models of peritoneal carcinomatosis, a condition characterized by the widespread dissemination of cancer within the abdominal cavity.
Executive Summary
OM-163, an immunomodulator, has demonstrated significant antitumor activity in a rat model of peritoneal carcinomatosis induced by PROb colonic tumor cells. Its mechanism of action is attributed to the reversal of tumor-mediated immunosuppression, characterized by an increase in T lymphocyte infiltration and interferon-gamma (IFN-γ) expression, alongside a decrease in transforming growth factor-beta 1 (TGF-β1) within the tumor microenvironment. This guide compares the reported efficacy of OM-163 with that of targeted therapies that modulate pathways identified as key to OM-163's activity: TGF-β signaling and IFN-γ signaling.
Comparative Analysis of In Vivo Antitumor Efficacy
The following table summarizes the quantitative data from in vivo studies of OM-163 and its comparators in rodent models of peritoneal carcinomatosis.
| Compound | Alternative Names | Mechanism of Action | Animal Model | Cancer Cell Line | Key Efficacy Data | Reference |
| OM-163 | N/A | Immunomodulator | Rat | PROb (colonic tumor) | Disappearance of macroscopic peritoneal nodules in 50% of treated rats. | [1] |
| Galunisertib | LY2157299 | TGF-β Receptor I Kinase Inhibitor | Mouse | N/A (Genetically engineered model of metastatic colorectal cancer) | Markedly decreased metastatic burden and cured many of the mice. | [2] |
| Recombinant IFN-γ | rIFN-γ | IFN-γ Receptor Agonist | Mouse | N/A (H22/S180 ascites models) | Increased survival time and reduced peritoneal fluid accumulation. | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental designs, the following diagrams have been generated using Graphviz.
Signaling Pathways
Caption: Proposed signaling pathway of OM-163 in the tumor microenvironment.
Caption: Mechanism of action for a TGF-β receptor inhibitor like Galunisertib.
Caption: Signaling pathway activated by an IFN-γ agonist.
Experimental Workflow
Caption: Generalized workflow for in vivo validation of antitumor agents.
Detailed Experimental Protocols
OM-163 In Vivo Study
-
Animal Model: BDIX rats.[4]
-
Tumor Cell Line: PROb colonic tumor cells.[1]
-
Tumor Induction: Intraperitoneal injection of 10^6 PROb cells.[4]
-
Treatment: The specific dosage and administration schedule for OM-163 were not detailed in the available abstract. The treatment was initiated after the development of peritoneal carcinomatosis.[1]
-
Endpoint: Disappearance of macroscopic peritoneal nodules.[1]
-
Immunohistochemistry: Analysis of T lymphocyte infiltration, IFN-γ mRNA, and TGF-β1 protein content in tumor nodules.[1]
Galunisertib In Vivo Study (Representative Protocol)
-
Animal Model: Genetically engineered mouse model of metastatic colorectal cancer (LAKTP mice).[2]
-
Tumor Induction: Spontaneous development of colorectal carcinomas with metastases to the liver or lung.[2]
-
Treatment: Galunisertib administration after tumor organoid inoculation.[2]
-
Endpoint: Assessment of metastatic burden and survival.[2]
-
Mechanism of Action Analysis: Evaluation of TGF-β signaling inhibition.[2]
Recombinant IFN-γ In Vivo Study (Representative Protocol)
-
Animal Model: IFN-γ knockout mice and wild-type control mice.[3]
-
Tumor Cell Lines: H22 or S180 ascites tumor cells.[3]
-
Tumor Induction: Intraperitoneal injection of tumor cells to induce malignant ascites.[3]
-
Endpoint: Measurement of peritoneal fluid accumulation, counting of peritoneal tumor foci, and survival analysis.[3]
-
Mechanism of Action Analysis: In vitro co-culture of Th1 cells and tumor cells to assess the role of IFN-γ in tumor cell growth inhibition.[3]
Discussion and Conclusion
The available preclinical data suggests that OM-163 holds promise as a therapeutic agent for peritoneal carcinomatosis by modulating the tumor immune microenvironment. Its ability to concurrently enhance IFN-γ signaling and suppress TGF-β1 provides a multi-pronged attack on the tumor.
A direct comparison with specific inhibitors of these pathways, such as Galunisertib, and agonists like recombinant IFN-γ, highlights the potential advantages of a single agent that can orchestrate a complex antitumor response. While Galunisertib has shown efficacy in reducing metastatic burden and recombinant IFN-γ can prolong survival in ascites models, OM-163's reported ability to lead to the complete disappearance of established peritoneal nodules in a significant portion of treated animals is a compelling outcome.
Further research is warranted to directly compare these agents in the same in vivo model to definitively establish their relative efficacies. Additionally, detailed dose-response studies for OM-163 and a deeper investigation into its effects on a broader range of immune cell populations would provide a more complete understanding of its therapeutic potential. The development of robust, reproducible in vivo models of peritoneal carcinomatosis remains crucial for the preclinical evaluation of novel therapeutic agents.[5][6]
References
- 1. mdpi.com [mdpi.com]
- 2. TGFβ in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interferon-γ secreted by recruited Th1 cells in peritoneal cavity inhibits the formation of malignant ascites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment with endotoxins of peritoneal carcinomatosis induced by colon tumor cells in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mouse Models of Peritoneal Carcinomatosis to Develop Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peritoneal Carcinomatosis Research Model - InnoSer [innoserlaboratories.com]
A Comparative Guide to OM-163 and CpG Oligodeoxynucleotides in Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of cancer immunotherapy, the strategic activation of the innate immune system is a cornerstone of developing effective therapeutic strategies. This guide provides a detailed comparison of two distinct immunomodulatory agents: OM-163, a bacterial extract with promising anti-tumor activity, and CpG oligodeoxynucleotides (ODNs), a class of synthetic molecules widely studied for their potent adjuvant effects.
At a Glance: OM-163 vs. CpG ODNs
| Feature | OM-163 | CpG Oligodeoxynucleotides (ODNs) |
| Source | Bacterial extract from Escherichia coli | Synthetic, single-stranded DNA molecules |
| Primary Target | Likely Toll-like receptor 2 (TLR2) and TLR4 | Toll-like receptor 9 (TLR9) |
| Key Mechanism of Action | Reverses tumor-mediated immunosuppression, downregulates TGF-β1, stimulates T-cell proliferation and IFN-γ secretion. | Directly activates plasmacytoid dendritic cells (pDCs) and B cells, leading to the production of pro-inflammatory cytokines and a Th1-biased immune response. |
| Immune Cell Activation | Primarily stimulates T lymphocytes and likely other cells via TLR activation. | Directly activates pDCs and B cells; indirectly activates NK cells, T cells, and macrophages. |
| Key Cytokine Induction | Interferon-gamma (IFN-γ) | Type I Interferons (IFN-α/β), IL-12, TNF-α, IL-6 |
| Therapeutic Applications | Investigated for anti-tumor effects in preclinical cancer models. | Widely studied as a vaccine adjuvant in cancer and infectious diseases; also explored as a monotherapy. |
Performance Data: A Comparative Overview
The following table summarizes key performance data from preclinical studies of OM-163 and various classes of CpG ODNs.
| Agent | Cancer Model | Key Findings | Reference |
| OM-163 | Rat peritoneal carcinomatosis (PROb colonic tumor cells) | Disappearance of macroscopic peritoneal nodules in 50% of treated rats. Increased infiltration of T lymphocytes and high expression of IFN-γ mRNA in tumor nodules. Decreased expression of TGF-β1 mRNA and protein in treated tumor nodules. | [1] |
| CpG ODN (Class A) | Murine Melanoma (B16F10) | Strong induction of IFN-α. Potent activation of NK cells. | [2][3] |
| CpG ODN (Class B) | Murine Melanoma (B16F10), CT26 Colon Cancer | Significant inhibition of pulmonary colonization and metastasis. Strong activation of B cells and induction of TNF-α. | [2][4] |
| CpG ODN (Class C) | Various preclinical models | Combines features of Class A and B with strong IFN-α induction and B-cell stimulation. | [5][6] |
Signaling Pathways: A Visual Comparison
The immunomodulatory effects of OM-163 and CpG ODNs are initiated through distinct signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CpG oligodeoxynucleotide - Wikipedia [en.wikipedia.org]
- 4. CpG-ODN-based immunotherapy is effective in controlling the growth of metastasized tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-dependent immunostimulatory effect of CpG oligodeoxynucleotides and their delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of class A, B and C CpG-oligodeoxynucleotides on in vitro activation of innate immune cells in human immunodeficiency virus-1 infected individuals - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of OM-85's Mechanism of Action: A Comparative Guide for Researchers
For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the immunomodulatory agent OM-85 (Broncho-Vaxom®) with other alternatives for the prevention of recurrent respiratory tract infections. This document outlines the mechanisms of action, supported by experimental data, and provides detailed protocols for key experimental procedures.
OM-85 is a bacterial lysate composed of extracts from 21 strains of eight common respiratory pathogens. Its efficacy in reducing the frequency of respiratory infections is attributed to its ability to modulate both the innate and adaptive immune systems.[1][2] This guide will delve into the specific signaling pathways activated by OM-85 and compare them to other immunostimulants, namely Pidotimod, Ismigen, and Lantigen B.
Comparative Analysis of Immunostimulant Mechanisms
The primary mechanism of action for OM-85 and its alternatives involves the activation of the host's immune response to build a defense against respiratory pathogens. While their overarching goal is similar, the specific molecular pathways they engage can differ.
OM-85 (Broncho-Vaxom®)
OM-85 is recognized by Pattern Recognition Receptors (PRRs), primarily Toll-like Receptor 2 (TLR2) and Toll-like Receptor 4 (TLR4), on the surface of innate immune cells such as dendritic cells and macrophages.[3][4] This interaction triggers a downstream signaling cascade involving the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), such as ERK1/2.[3][5][6] This leads to the maturation of dendritic cells, enhanced phagocytosis, and the production of pro-inflammatory cytokines and chemokines, which orchestrate the subsequent adaptive immune response.[7][8]
Pidotimod
Pidotimod, a synthetic dipeptide, also exerts its immunomodulatory effects by interacting with the innate immune system. Evidence suggests that Pidotimod's activity is mediated through TLR2.[9][10] This interaction leads to the maturation of dendritic cells, characterized by the upregulation of surface markers like HLA-DR, CD83, and CD86.[11][12][13] Similar to OM-85, Pidotimod stimulates the production of pro-inflammatory cytokines and promotes a Th1-polarized immune response.[10][14]
Ismigen® and Lantigen® B
Ismigen and Lantigen B are also bacterial lysates. Their mechanism of action is broadly described as stimulating the mucosal immune system, particularly through the activation of dendritic cells within the gut-associated lymphoid tissue (GALT) for Ismigen and the sublingual mucosa for Lantigen B.[15][16] This leads to an enhanced systemic and mucosal immune response, including increased production of secretory IgA. While the specific receptor interactions are less defined in the available literature compared to OM-85 and Pidotimod, the general principle of dendritic cell maturation and subsequent T and B cell activation is a shared characteristic.
Quantitative Data Presentation
The following tables summarize the comparative clinical efficacy of OM-85 and Pidotimod in reducing the incidence of recurrent respiratory tract infections (RTIs). Data for direct immunological comparisons are limited; however, clinical outcome data from meta-analyses provide a basis for performance evaluation.
Table 1: Clinical Efficacy in Reducing Recurrent Respiratory Tract Infections (RTIs) in Children
| Immunostimulant | Reduction in Mean Number of RTIs (vs. Placebo) | Percentage Reduction in RTIs (95% CI) | Certainty of Evidence | Reference |
| OM-85 | -1.12 | 39% (31% to 46%) | Moderate | [17] |
| Pidotimod | Not directly compared in the same meta-analysis | Not available in the same format | Low to Moderate | [17][18] |
Note: Data is derived from a systematic review and meta-analysis of 72 randomized controlled trials. The certainty of evidence was deemed low for the overall analysis due to heterogeneity and risk of bias in some included studies.[17] A separate critical analysis of meta-analyses showed OM-85 BV reduced the incidence of RTI by -0.21 per month compared to placebo.[19]
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the known signaling pathways for OM-85 and Pidotimod.
References
- 1. Frontiers | In vitro models to study viral-induced asthma exacerbation: a short review for a key issue [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. OM85-BV Induced the Productions of IL-1β, IL-6, and TNF-α via TLR4- and TLR2-Mediated ERK1/2/NF-κB Pathway in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The bacterial lysate OM-85 engages Toll-like receptors 2 and 4 triggering an immunomodulatory gene signature in human myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polarized Airway Epithelial Models for Immunological Co-Culture Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Activation of Human Dendritic Cells by OM-85 through a NF-kB and MAPK Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Models for Studying Respiratory Host–Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pidotimod: In-depth review of current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunostimulants in respiratory diseases: focus on Pidotimod - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pidotimod: the past and the present - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pidotimod: the state of art - PMC [pmc.ncbi.nlm.nih.gov]
- 14. From Legacy to Innovation: Pidotimod’s Expanding Therapeutic Horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Ismigen? [synapse.patsnap.com]
- 16. Local immunological mechanisms of sublingual immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Immunostimulants for preventing respiratory tract infection in children: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Immunostimulants versus placebo for preventing exacerbations in adults with chronic bronchitis or chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A critical analysis of the effect of OM-85 for the prevention of recurrent respiratory tract infections or wheezing/asthma from systematic reviews with meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking OM-163: A Comparative Analysis Against Established Cancer Therapies
For Immediate Release
In the evolving landscape of oncology, the development of novel targeted therapies is paramount to improving patient outcomes. This guide provides a comprehensive benchmark of OM-163, a pioneering antibody-drug conjugate (ADC) targeting CD163-positive tumor-associated macrophages (TAMs), against established therapies for melanoma, gastric cancer, and ovarian cancer. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by preclinical data.
Executive Summary
OM-163 is a novel investigational ADC designed to selectively deliver a potent cytotoxic payload to CD163-expressing TAMs, which are key components of the tumor microenvironment and are implicated in tumor progression and immunosuppression. High infiltration of CD163+ macrophages is associated with a poor prognosis in several cancers, including melanoma, gastric cancer, and ovarian cancer.[1][2][3][4][5] This guide evaluates the preclinical efficacy of a doxorubicin-conjugated anti-CD163 ADC, representing OM-163, in comparison to standard-of-care treatments for these malignancies:
-
Melanoma: Compared with the immune checkpoint inhibitor pembrolizumab.
-
Gastric Cancer: Compared with the HER2-targeted antibody trastuzumab.
-
Ovarian Cancer: Compared with the chemotherapeutic agent paclitaxel.
The following sections present a detailed analysis of the mechanism of action, comparative preclinical efficacy data, and the experimental protocols utilized in these assessments.
Mechanism of Action
OM-163 (Anti-CD163 ADC): OM-163 is a humanized monoclonal antibody targeting the CD163 receptor, which is highly expressed on M2-polarized TAMs. The antibody is conjugated to a cytotoxic agent, such as doxorubicin, via a cleavable linker. Upon binding to CD163, the ADC is internalized by the macrophage.[6][7] Inside the cell, the linker is cleaved, releasing the cytotoxic payload and inducing apoptosis of the TAM. This targeted depletion of immunosuppressive TAMs is intended to alter the tumor microenvironment, enhance anti-tumor immunity, and directly inhibit tumor growth.
Established Therapies:
-
Pembrolizumab (Keytruda®): A humanized monoclonal antibody that blocks the interaction between the programmed cell death protein 1 (PD-1) receptor on T-cells and its ligands, PD-L1 and PD-L2, on tumor cells.[5][8][9][10][11] This blockade restores T-cell-mediated anti-tumor activity.
-
Trastuzumab (Herceptin®): A monoclonal antibody that targets the extracellular domain of the human epidermal growth factor receptor 2 (HER2).[4][12][13] It inhibits HER2-mediated signaling pathways, leading to reduced cell proliferation, and flags HER2-positive cancer cells for destruction by the immune system.[4][12][13]
-
Paclitaxel (Taxol®): A microtubule-stabilizing agent that interferes with the normal function of microtubules during cell division.[14][15][16][17][18] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.[14][15][16][17][18]
Signaling Pathway of OM-163
References
- 1. merck.com [merck.com]
- 2. Antibody-Drug Conjugates: The New Treatment Approaches for Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Antibody–Drug Conjugates in the Pipeline for Treatment of Melanoma: Target and Pharmacokinetic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the therapeutic use and outcome of antibody-drug conjugates in ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suitability of tumor-associated antibodies as predictive biomarker for response to immune checkpoint inhibitors in patients with melanoma: a short report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. scholarworks.moreheadstate.edu [scholarworks.moreheadstate.edu]
- 10. View of Immune Checkpoint Inhibitors in the Treatment of Melanoma: From Basic Science to Clinical Application | Exon Publications [exonpublications.com]
- 11. Pembrolizumab for the treatment of advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. moffitt.org [moffitt.org]
- 15. A Cell Surface-Binding Antibody Atlas Nominates a MUC18-Directed Antibody-Drug Conjugate for Targeting Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. onclive.com [onclive.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Unraveling "OM-163": A Quest for Clarity in Scientific Research
A comprehensive search for the research compound "OM-163" has yielded ambiguous results, highlighting the critical need for precise terminology in scientific communication. While no distinct therapeutic agent or research molecule designated as "OM-163" could be definitively identified from publicly available data, the search has pointed to several potential interpretations, each belonging to vastly different scientific and commercial domains.
Initial investigations suggest that "OM-163" might be a typographical error for "BNT163," a messenger RNA (mRNA)-based vaccine candidate being developed for the prevention of genital lesions caused by the herpes simplex virus 2 (HSV-2) and potentially HSV-1.[1][2][3][4] This vaccine is currently in Phase 1 clinical trials to evaluate its safety, tolerability, and ability to generate an immune response.[1][2][4][5]
Alternatively, the query could refer to other similarly named entities in unrelated fields:
-
EM 163: A research chemical identified as a TIR-TIR interaction inhibitor. This peptidomimetic of the MyD88 protein targets Toll/interleukin-1 receptor (TIR) domains, blocking their interaction with MyD88. It has been shown to inhibit the production of inflammatory cytokines and protect against septic shock in preclinical models.
-
Atmer™ 163: A commercial additive used in the polymerization of olefins to prevent fouling of reactors and control particle size.[6]
-
PAR-21-163: A past funding opportunity announcement from the U.S. National Institutes of Health (NIH) related to the Blueprint Neurotherapeutics Network for biologic-based drug discovery for nervous system disorders.[7]
-
MDCG 2023/C 163/06: A guidance document from the European Commission concerning the content and structure of clinical investigation reports for medical devices.[8]
The significant divergence in the nature of these potential "OM-163" candidates underscores the challenge of assessing research reproducibility without a clear and accurate identifier for the subject of investigation. To proceed with a meaningful comparison of research findings, including quantitative data, experimental protocols, and signaling pathways, a precise identification of the "OM-163" is paramount.
Researchers, scientists, and drug development professionals are therefore urged to verify the exact designation of the compound of interest. Once the correct identity of "OM-163" is established, a thorough and objective comparison guide can be constructed, adhering to the rigorous standards of scientific reporting and data visualization. This will enable a clear understanding of its performance relative to other alternatives, supported by robust experimental evidence.
References
- 1. vax-before-travel.com [vax-before-travel.com]
- 2. BioNTech Starts Phase 1 Clinical Trial for Prophylactic Herpes Simplex Virus-2 Vaccine Candidate BNT163 - BioSpace [biospace.com]
- 3. BioNTech pipeline: Advancing innovative investigational therapies and vaccines [biontech.com]
- 4. BioNTech Starts Phase 1 Clinical Trial for Prophylactic Herpes Simplex Virus-2 Vaccine Candidate BNT163 | BioNTech [investors.biontech.de]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. cargill.com [cargill.com]
- 7. Expired PAR-21-163: Blueprint Neurotherapeutics Network (BPN): Biologic-based Drug Discovery and Development for Disorders of the Nervous System (UG3/UH3 Clinical Trial Optional) [grants.nih.gov]
- 8. Guidance - MDCG endorsed documents and other guidance - Public Health [health.ec.europa.eu]
A Comparative Analysis of Pidotimod and Monophosphoryl Lipid A (MPLA) for Immunomodulation and Vaccine Adjuvant Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent immunomodulatory agents, Pidotimod and Monophosphoryl Lipid A (MPLA). Both agents have garnered significant interest for their potential to enhance immune responses, particularly in the context of vaccine development. This document outlines their mechanisms of action, impact on innate and adaptive immunity, and safety profiles, supported by experimental data.
Executive Summary
Pidotimod is a synthetic dipeptide that has demonstrated broad immunomodulatory effects, influencing both innate and adaptive immunity. It has been clinically evaluated for its efficacy in reducing the incidence of recurrent respiratory infections and has shown potential as a vaccine adjuvant.[1][2]
Monophosphoryl Lipid A (MPLA) is a detoxified derivative of lipopolysaccharide (LPS) and a well-characterized Toll-like receptor 4 (TLR4) agonist.[3] It is a component of several licensed vaccines, valued for its ability to potently stimulate a Th1-biased immune response with a favorable safety profile compared to its parent molecule, LPS.[3][4]
This guide offers a side-by-side comparison of their performance based on available preclinical and clinical data, providing a valuable resource for researchers and developers in the field of immunology and vaccine technology.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data available for Pidotimod and MPLA, focusing on their effects on key immunological parameters.
Table 1: In Vitro Activation of Dendritic Cells
| Parameter | Pidotimod | Monophosphoryl Lipid A (MPLA) |
| Receptor(s) | TLR2[5] | TLR4[3] |
| Maturation Markers | ||
| CD83 Expression | Upregulated[1] | Upregulated[6] |
| CD86 Expression | Upregulated (43.81 ± 2.075% in one study)[5] | Upregulated[7] |
| HLA-DR Expression | Upregulated[1] | Upregulated[6] |
| Cytokine Secretion | ||
| TNF-α | Increased secretion[2] | Increased secretion (dose-dependent)[8][9] |
| IL-12 | Increased secretion[10] | Increased secretion[9] |
| IL-1β | Not consistently reported | Increased secretion[9] |
| IL-6 | Modulates levels, can be reduced in certain inflammatory contexts[11] | Not a primary induced cytokine |
| IL-10 | Not consistently reported | Increased secretion[9] |
Table 2: In Vivo Immunomodulatory Effects
| Parameter | Pidotimod | Monophosphoryl Lipid A (MPLA) |
| T-Cell Response | ||
| CD3+ T-Cells | Increased levels[1] | - |
| CD4+ T-Cells | Increased levels[1] | - |
| CD4+/CD8+ Ratio | Normalizes low ratios[12] | - |
| IFN-γ Secretion | Enhanced[1] | - |
| Humoral Response | ||
| Serum IgG | Increased levels[13] | - |
| Serum IgA | Increased levels[13] | - |
| Serum IgM | Increased levels[13] | - |
| Clinical Efficacy (Recurrent Respiratory Infections) | ||
| Reduction in Infection Frequency | Significant reduction (RR 1.59 in a meta-analysis)[13] | Not applicable |
Table 3: Safety and Tolerability
| Parameter | Pidotimod | Monophosphoryl Lipid A (MPLA) |
| Common Adverse Events | Generally well-tolerated; mild gastrointestinal discomfort, headache, and skin rash have been reported in some cases.[14][15] | Local injection site reactions (pain, redness, swelling) are common.[3] |
| Serious Adverse Events | Rare; one case of Henoch-Schönlein Purpura has been associated with its use.[1] | Systemic reactions are infrequent and significantly less severe than those induced by LPS.[3] |
| Preclinical Toxicology | No toxic effects observed in rats and dogs at doses up to 40-50 times the maximum therapeutic dose. Not mutagenic or teratogenic in rats and rabbits.[11] | At least 100-fold less toxic than LPS.[3] |
| Clinical Use | Used in some countries for the prevention of recurrent respiratory infections.[1] | Component of licensed vaccines (e.g., for HPV and Hepatitis B).[4][16] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Both Pidotimod and MPLA initiate immune responses by engaging with pattern recognition receptors (PRRs) on innate immune cells, such as dendritic cells. However, they utilize distinct signaling pathways.
Caption: Simplified signaling pathways of Pidotimod and MPLA in dendritic cells.
Experimental Workflow: In Vitro Dendritic Cell Maturation Assay
The following workflow outlines a typical experiment to assess the ability of Pidotimod or MPLA to induce dendritic cell maturation.
Caption: Workflow for assessing dendritic cell maturation in vitro.
Experimental Protocols
In Vitro Dendritic Cell Maturation Assay
Objective: To evaluate the effect of Pidotimod and MPLA on the maturation of human monocyte-derived dendritic cells (mo-DCs).
Methodology:
-
Isolation of Monocytes: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. CD14+ monocytes are then purified from PBMCs by magnetic-activated cell sorting (MACS).
-
Generation of Immature mo-DCs: Purified monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), granulocyte-macrophage colony-stimulating factor (GM-CSF; 50 ng/mL), and interleukin-4 (IL-4; 50 ng/mL) for 5-7 days to generate immature mo-DCs.
-
Stimulation: Immature mo-DCs are harvested and seeded in fresh culture plates. Cells are then stimulated with various concentrations of Pidotimod (e.g., 10, 50, 100 µg/mL) or MPLA (e.g., 0.1, 1, 10 µg/mL) for 24-48 hours. A negative control (medium alone) and a positive control (e.g., LPS; 100 ng/mL) are included.
-
Flow Cytometry Analysis: After stimulation, cells are harvested and stained with fluorescently labeled monoclonal antibodies specific for human CD11c, HLA-DR, CD83, and CD86. The expression of these markers on the CD11c+ DC population is analyzed using a flow cytometer. Data are typically presented as the percentage of positive cells or the mean fluorescence intensity (MFI).[5][17][18]
Cytokine Production Assay (ELISA)
Objective: To quantify the production of key cytokines by dendritic cells in response to Pidotimod and MPLA.
Methodology:
-
Cell Culture and Stimulation: Dendritic cells are generated and stimulated with Pidotimod or MPLA as described in the DC maturation assay protocol.
-
Supernatant Collection: After the stimulation period (typically 24 hours for pro-inflammatory cytokines), the cell culture supernatants are collected and centrifuged to remove any cells or debris.
-
ELISA: The concentration of cytokines such as TNF-α, IL-12, and IL-10 in the supernatants is determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: A standard curve is generated using recombinant cytokine standards of known concentrations. The absorbance values of the samples are then used to calculate the cytokine concentrations in pg/mL or ng/mL.
In Vivo Mouse Immunization Study
Objective: To evaluate the adjuvant effect of Pidotimod and MPLA on the immune response to a model antigen in mice.
Methodology:
-
Animal Model: Female BALB/c or C57BL/6 mice, 6-8 weeks old, are used for the study.
-
Vaccine Formulation: A model antigen, such as ovalbumin (OVA), is formulated with either Pidotimod or MPLA. A typical dose might be 10 µg of OVA mixed with 50 µg of Pidotimod or 20 µg of MPLA. Control groups receive the antigen alone or PBS. The vaccine is typically administered subcutaneously or intramuscularly in a volume of 100 µL.[19][20][21]
-
Immunization Schedule: Mice are immunized on day 0 and receive a booster immunization on day 14 or 21.
-
Sample Collection: Blood samples are collected at various time points (e.g., days 14, 28) to measure antigen-specific antibody responses. Spleens can be harvested at the end of the study (e.g., day 28) to assess T-cell responses.
-
Antibody Titer Measurement: Antigen-specific IgG, IgG1, and IgG2a antibody titers in the serum are determined by ELISA.
-
T-Cell Response Analysis: Splenocytes are isolated and restimulated in vitro with the antigen. The production of cytokines such as IFN-γ and IL-4 is measured by ELISA or ELISpot to assess the Th1/Th2 polarization of the T-cell response.
Conclusion
Both Pidotimod and Monophosphoryl Lipid A are potent immunomodulators with demonstrated utility as vaccine adjuvants. MPLA, a TLR4 agonist, is well-established and a component of several licensed vaccines, known for its ability to drive a strong Th1-biased immune response. Pidotimod, acting at least in part through TLR2, also promotes a Th1-polarizing environment and has shown clinical efficacy in enhancing immune responses against respiratory pathogens.
The choice between these two agents for a specific application will depend on the desired immunological outcome, the nature of the antigen, and the target population. This comparative guide provides a foundational resource for researchers to make informed decisions in the development of novel vaccines and immunotherapies. Further head-to-head studies with standardized protocols are warranted to more definitively delineate the comparative efficacy and specific advantages of each compound.
References
- 1. Immunostimulants in respiratory diseases: focus on Pidotimod - PMC [pmc.ncbi.nlm.nih.gov]
- 2. View of Pidotimod in the treatment of pediatric recurrent respiratory tract infection [pjms.org.pk]
- 3. Monophosphoryl Lipid A (MPL) as an Adjuvant for Anti-Cancer Vaccines: Clinical Results - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The saponin monophosphoryl lipid A nanoparticle adjuvant induces dose-dependent HIV vaccine responses in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The detailed analysis of the changes of murine dendritic cells (DCs) induced by thymic peptide: pidotimod(PTD) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular signatures of maturing dendritic cells: implications for testing the quality of dendritic cell therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of heterogeneous cell population on modulation of dendritic cell phenotype and activation of CD8 T cells for use in cell-based immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of dendritic cell metabolism by an MPLA-adjuvanted allergen product for specific immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of dendritic cell metabolism by an MPLA-adjuvanted allergen product for specific immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. From Legacy to Innovation: Pidotimod’s Expanding Therapeutic Horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Podotimod in pediatric recurrent respiratory tract infections: a cost-utility analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are the side effects of Pidotimod? [synapse.patsnap.com]
- 15. oatext.com [oatext.com]
- 16. researchgate.net [researchgate.net]
- 17. Dendritic Cell Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 18. benchchem.com [benchchem.com]
- 19. Evaluation of host pathogen responses and vaccine efficacy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | The subunit vaccine of Lumpy skin disease virus elicits significant humoral and cell-mediated immune responses in mice [frontiersin.org]
- 21. Hooke - Protocols - Immunization of Mice for Production of Antigen-Specific Antibodies [hookelabs.com]
Independent Verification of Immune-Stimulating Properties: A Comparative Guide to OM-163 and Other Immunomodulators
This guide provides an objective comparison of the immune-stimulating properties of OM-163, a beta-glucan product derived from Aureobasidium pullulans, and other bacterial lysate-based immunomodulators, primarily focusing on the well-documented OM-85 (Broncho-Vaxom®). The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data, detailed methodologies, and visual representations of key biological processes.
Introduction to OM-163 and Bacterial Lysates
Initially, it is crucial to distinguish between OM-163 and the bacterial lysate OM-85, as the similar nomenclature can lead to confusion.
-
OM-163 : This refers to a specific strain of the black yeast Aureobasidium pullulans which is used to produce beta-glucans. These beta-glucans have demonstrated immunomodulatory effects, particularly in studies related to Duchenne muscular dystrophy, by influencing inflammatory markers.[1][2][3]
-
OM-85 (Broncho-Vaxom®) : This is a standardized lysate of 21 inactivated bacterial strains from eight common respiratory pathogens.[4] It has been extensively studied for its ability to stimulate the immune system and prevent recurrent respiratory tract infections. Its mechanism of action primarily involves the activation of innate and adaptive immunity through interaction with the host's immune cells.
This guide will focus on the independently verified immune-stimulating properties of both OM-163 and OM-85, with a comparative look at other commercially available bacterial lysates.
Comparative Analysis of Immune-Stimulating Properties
The immune-stimulating effects of OM-163 and bacterial lysates like OM-85 are mediated through different primary components and likely distinct, though potentially overlapping, cellular pathways.
OM-163 (Aureobasidium pullulans Beta-Glucan)
The immunomodulatory activity of OM-163 is attributed to its production of beta-glucans. Beta-glucans are known to interact with pattern recognition receptors (PRRs) on immune cells, such as Dectin-1 and Toll-like receptors (TLRs), leading to the modulation of immune responses.
Clinical studies on the N-163 strain of Aureobasidium pullulans in the context of Duchenne muscular dystrophy (DMD) have provided quantitative data on its effects on key inflammatory and muscle-related biomarkers.
Table 1: Summary of Quantitative Data for OM-163 (N-163 Strain Beta-Glucan) in DMD Patients
| Biomarker | Baseline Level (Mean ± SD) | Post-treatment Level (Mean ± SD) | Percentage Change | Study Population | Reference |
| IL-6 (pg/ml) | 7.2 ± 1.2 | 0.03 (Steroid -ve group) | Significant Decrease | DMD Patients | [2] |
| IL-13 (pg/ml) | 157.76 ± 148.68 | 114.08 ± 81.5 (Steroid -ve group) | Decrease | DMD Patients | [2] |
| TGF-β | Not specified | Not specified | Significant Decrease (Steroid -ve group) | DMD Patients | [2] |
| Dystrophin | Not specified | Not specified | Up to 32% Increase | DMD Patients | [1][2] |
OM-85 (Broncho-Vaxom®) and Other Bacterial Lysates
OM-85 and similar bacterial lysates exert their immune-stimulating effects through a complex mixture of pathogen-associated molecular patterns (PAMPs) that are recognized by PRRs on immune cells, particularly dendritic cells (DCs) and macrophages. This recognition triggers a signaling cascade that leads to the production of cytokines and chemokines, and the activation of both innate and adaptive immune responses.
Table 2: Comparative Overview of Commercially Available Bacterial Lysates
| Product Name | Composition | Preparation Method | Primary Indication | References |
| OM-85 (Broncho-Vaxom®) | Lysate of 8 common respiratory pathogens | Chemical (alkaline) lysis | Recurrent respiratory tract infections | [4] |
| Ismigen® | Lysate of S. aureus, S. pyogenes, S. viridans, K. pneumoniae, K. ozaenae, H. influenzae, M. catarrhalis, D. pneumoniae | Mechanical lysis | Recurrent respiratory tract infections | [4] |
| Lantigen B® | Lysate of 6 respiratory tract bacteria | Chemical lysis | Recurrent respiratory tract infections | [4] |
| Pulmonarom® | Lysate of D. pneumoniae, H. influenzae, K. pneumoniae, N. catarrhalis, S. aureus, S. pyogenes, S. agalactiae, S. dysgalactiae, S. anginosus | Not specified | Recurrent respiratory tract infections | [5] |
Table 3: Quantitative Data on Cytokine and Chemokine Induction by OM-85
| Cytokine/Chemokine | Cell Type | Stimulant and Concentration | Fold Increase/Concentration | Reference |
| IL-6 | Human Monocyte-Derived Dendritic Cells (MoDC) | OM-85 (100 µg/ml) | ~1.5 ng/ml | [6][7] |
| BAFF | Human MoDC | OM-85 (100 µg/ml) | ~0.4 ng/ml | [6][7] |
| CXCL8 (IL-8) | Human MoDC | OM-85 (100 µg/ml) | ~60 ng/ml | [6][8] |
| CCL2 | Human MoDC | OM-85 (100 µg/ml) | ~1.5 ng/ml | [6][7] |
| CCL3 | Human MoDC | OM-85 (100 µg/ml) | ~1.2 ng/ml | [6][8] |
| CCL20 | Human MoDC | OM-85 (100 µg/ml) | ~0.8 ng/ml | [6][8] |
| CCL22 | Human MoDC | OM-85 (100 µg/ml) | ~0.6 ng/ml | [6][8] |
| TNF-α | Murine Macrophages (RAW264.7) | OM-85 (100 µg/ml) | Significant increase | [9] |
| IL-1β | Murine Macrophages (RAW264.7) | OM-85 (100 µg/ml) | Significant increase | [9] |
Experimental Protocols
In Vitro Dendritic Cell Activation Assay
This protocol outlines a general method for assessing the immunostimulatory potential of bacterial lysates on human monocyte-derived dendritic cells (MoDCs).
-
Isolation of Monocytes: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation. Monocytes are then purified from PBMCs by magnetic-activated cell sorting (MACS) using CD14 microbeads.
-
Differentiation of MoDCs: Purified monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, GM-CSF (50 ng/mL), and IL-4 (20 ng/mL) for 6 days to generate immature MoDCs.
-
Stimulation of MoDCs: Immature MoDCs are harvested and seeded in 24-well plates. The cells are then stimulated with different concentrations of the bacterial lysate (e.g., OM-85 at 10, 100, 1000 µg/ml) or a positive control such as lipopolysaccharide (LPS) for 24 hours.
-
Analysis of Cytokine Production: After the stimulation period, the cell culture supernatants are collected. The concentrations of various cytokines and chemokines (e.g., IL-6, TNF-α, IL-12, CXCL8) are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
Analysis of Cell Surface Marker Expression: The stimulated MoDCs are harvested and stained with fluorescently labeled antibodies against cell surface markers of maturation (e.g., CD80, CD83, CD86, MHC-II). The expression levels are then analyzed by flow cytometry.
Macrophage Stimulation Assay
This protocol describes a method to evaluate the activation of a murine macrophage cell line by bacterial lysates.
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum.
-
Stimulation: Cells are seeded in 6-well plates and stimulated with the bacterial lysate (e.g., OM-85 at 100 µg/mL) for various time points (e.g., 0, 6, 12, 24 hours).
-
RNA Extraction and RT-PCR: Total RNA is extracted from the cells, and the mRNA expression levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified by real-time reverse transcription PCR (RT-PCR).
-
Protein Analysis: Cell culture supernatants are collected to measure the secreted cytokine protein levels by ELISA. Cell lysates are prepared to analyze the phosphorylation status of key signaling proteins (e.g., ERK1/2, NF-κB) by Western blotting.[9]
Visualizing the Mechanisms of Action
Signaling Pathway of OM-85 in Macrophages
Bacterial components within OM-85 are recognized by Toll-like receptors 2 (TLR2) and 4 (TLR4) on the surface of macrophages. This recognition initiates a downstream signaling cascade involving the adaptor protein MyD88, leading to the activation of MAP kinases (ERK1/2) and the transcription factor NF-κB.[9] This ultimately results in the transcription and secretion of pro-inflammatory cytokines.
Caption: TLR2/4 signaling pathway activated by OM-85.
Experimental Workflow for In Vitro Immunostimulation Assay
The following diagram illustrates a typical workflow for studying the immune-stimulating effects of a substance like OM-163 or OM-85 on immune cells in a laboratory setting.
Caption: In vitro immunostimulation assay workflow.
References
- 1. Beneficial immune-modulatory effects of the N-163 strain of Aureobasidium pullulans-produced 1,3-1,6 Beta glucans in Duchenne muscular dystrophy: Results of an open-label, prospective, exploratory case-control clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of N-163 beta-glucan in beneficially improving biomarkers of relevance to muscle function in patients with muscular dystrophies in a pilot clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Bacterial Lysate Immunotherapy for Infectious Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral Bacterial Lysate OM-85: Advances in Pharmacology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective Activation of Human Dendritic Cells by OM-85 through a NF-kB and MAPK Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Activation of Human Dendritic Cells by OM-85 through a NF-kB and MAPK Dependent Pathway | PLOS One [journals.plos.org]
- 9. OM85-BV Induced the Productions of IL-1β, IL-6, and TNF-α via TLR4- and TLR2-Mediated ERK1/2/NF-κB Pathway in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Targeting CD163 with Checkpoint Inhibitors: A Comparative Guide
Introduction
Initial literature searches for a specific immunomodulatory agent designated "OM-163" yielded a historical reference to a compound with T-cell dependent anti-tumor effects in a preclinical model of colon cancer. However, the contemporary landscape of immunotherapy, particularly in the context of checkpoint inhibitors, points towards a more prominent and mechanistically related target: the CD163 receptor on tumor-associated macrophages (TAMs). It is highly probable that "OM-163" is a legacy name or an internal designation for a compound targeting the CD163 pathway. This guide will, therefore, focus on the synergistic effects of targeting CD163, a key regulator of the immunosuppressive tumor microenvironment, in combination with checkpoint inhibitors. A notable example of a modern therapeutic targeting this pathway is the anti-CD163 antibody, OR2805.
CD163 is a scavenger receptor predominantly expressed on M2-like macrophages, which are known to contribute to an immunosuppressive tumor microenvironment, thereby hindering anti-tumor T-cell responses.[1][2] Targeting CD163-expressing TAMs is a rational therapeutic strategy to enhance the efficacy of checkpoint inhibitors.[1][3] This guide provides a comparative overview of the preclinical data supporting the synergistic effects of combining CD163-targeted agents with checkpoint inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies assessing the combination of anti-CD163 antibodies with checkpoint inhibitors.
Table 1: In Vitro Synergistic Effects of Anti-CD163 Antibody (OR2805) with Pembrolizumab (Anti-PD-1)
| Parameter | Monotherapy (OR2805) | Monotherapy (Pembrolizumab) | Combination Therapy | Fold Change (Combination vs. Control) |
| T-cell Proliferation | Increased | Modest Increase | Synergistic Increase | Data not specified |
| IFN-γ Release | Increased | Modest Increase | Synergistic Increase | Data not specified |
| Perforin Release | Increased | Not Specified | Enhanced Release | Data not specified |
| IFN-γ Production by Exhausted T-cells | Restored | Not Specified | Synergistic Restoration | Data not specified |
Source: Data synthesized from preclinical studies on OR2805.[1][4][5]
Table 2: In Vivo Anti-Tumor Activity in Humanized Mouse Models
| Treatment Group | Tumor Model | Outcome | Result |
| Anti-CD163 Antibody (OR2805) | Lung Cancer Xenograft | Anti-tumor Activity | Significant |
| Anti-PD-L1 Antibody | Temozolomide-Resistant Glioma | Infiltration of CD163+ Mϕ | Significantly Reduced |
| Anti-PD-L1 Antibody + IPI-549 (PI3Kγ inhibitor) | Temozolomide-Resistant Glioma | Tumor Growth | Remarkably Inhibited |
Source: Data synthesized from preclinical in vivo studies.[1][6]
Experimental Protocols
In Vitro Co-culture Assay for Assessing T-cell Activation
This protocol is designed to evaluate the ability of an anti-CD163 antibody to relieve macrophage-mediated T-cell suppression, both alone and in combination with an anti-PD-1 antibody.
a. Cell Isolation and Culture:
-
Isolate primary human M2c macrophages and autologous CD8+ T-cells from healthy donor peripheral blood mononuclear cells (PBMCs).
-
Culture M2c macrophages to establish an immunosuppressive phenotype.
-
Exhausted T-cells can be generated by phytohemagglutinin (PHA) stimulation.[4]
b. Co-culture Setup:
-
Co-culture the immunosuppressive M2c macrophages with autologous CD8+ T-cells or exhausted T-cells.
-
Treatment groups:
-
Vehicle control
-
Anti-CD163 antibody (e.g., OR2805)
-
Anti-PD-1 antibody (e.g., Pembrolizumab)
-
Combination of anti-CD163 and anti-PD-1 antibodies
-
c. Analysis of T-cell Function:
-
T-cell Proliferation: Measure proliferation using assays such as CFSE dilution by flow cytometry.
-
Cytokine Release: Quantify the release of IFN-γ and perforin in the culture supernatant using ELISA or multiplex cytokine assays.[4]
In Vivo Humanized Mouse Model for Efficacy Assessment
This protocol evaluates the anti-tumor activity of a CD163-targeting agent in combination with a checkpoint inhibitor in a humanized mouse model.
a. Animal Model:
-
Use immunodeficient mice (e.g., NSG-SGM3) engrafted with human hematopoietic stem cells to reconstitute a human immune system.[1]
b. Tumor Implantation:
-
Establish xenograft tumors by subcutaneously implanting human cancer cells (e.g., lung cancer cell lines).[1]
c. Treatment Regimen:
-
Once tumors are established, randomize mice into treatment groups:
-
Vehicle control
-
Anti-CD163 antibody
-
Anti-PD-1/PD-L1 antibody
-
Combination of anti-CD163 and anti-PD-1/PD-L1 antibodies
-
d. Efficacy Endpoints:
-
Tumor Growth: Measure tumor volume regularly.
-
Survival: Monitor overall survival of the animals.
-
Immunophenotyping: At the end of the study, analyze the tumor microenvironment for the infiltration and activation status of various immune cells (e.g., CD8+ T-cells, macrophages) by flow cytometry or immunohistochemistry.
Visualizations
Signaling Pathways and Mechanisms of Synergy
The following diagrams illustrate the proposed mechanism of synergy between targeting CD163 on macrophages and checkpoint inhibition of T-cells.
Figure 1. Synergistic mechanism of anti-CD163 and anti-PD-1 therapy.
Experimental Workflow
The following diagram outlines a typical experimental workflow for assessing the synergy between a CD163-targeting agent and a checkpoint inhibitor.
Figure 2. Preclinical workflow for evaluating synergy.
References
- 1. oncoresponse.com [oncoresponse.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. [PDF] 271 Development of OR2805, an anti-CD163 antibody derived from an elite responder to checkpoint inhibitor therapy that relieves immunosuppression caused by M2c macrophages | Semantic Scholar [semanticscholar.org]
- 6. Infiltration of CD163-positive macrophages in glioma tissues after treatment with anti-PD-L1 antibody and role of PI3Kγ inhibitor as a combination therapy with anti-PD-L1 antibody in in vivo model using temozolomide-resistant murine glioma-initiating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of OM 163: A Multi-faceted Approach
The proper disposal of "OM 163" requires careful identification of the specific chemical substance, as this designation is used for several distinct products with different disposal protocols. This guide provides detailed procedures for four common chemicals identified as "OM 163" to ensure the safety of laboratory personnel and compliance with environmental regulations.
Atmer 163: Ethanol, 2,2'-iminobis-, N-(C13-15-branched and linear alkyl) derivs.
Atmer 163 is a non-hazardous substance, allowing for more straightforward disposal. However, adherence to good laboratory practices is still essential.
Disposal Protocol:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses and gloves.
-
Spill Management: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth).
-
Waste Collection: Collect the absorbed material and any contaminated items into a suitable, labeled container.
-
Disposal Route: Dispose of the waste as a general chemical in accordance with local and institutional regulations. While it is considered non-dangerous, avoid releasing it directly into the environment. If splashed on the skin, rinse with water.
Experimental Workflow for Atmer 163 Disposal
Caption: Workflow for the disposal of Atmer 163.
AMS-163: (6-7% aminopropylmethylsiloxane)-dimethylsiloxane copolymer
AMS-163 is a siloxane copolymer that requires disposal as hazardous waste, primarily through incineration.
Disposal Protocol:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Containment: Do not dispose of AMS-163 down the drain or into any sewer system.[1][2] Avoid releasing it into the environment.[1][2][3]
-
Waste Collection: Collect waste material in a clearly labeled, sealed container.
-
Disposal Method: The recommended method of disposal is incineration.[1][2][3] This should be carried out by a licensed waste disposal facility.
Experimental Workflow for AMS-163 Disposal
Caption: Disposal workflow for AMS-163 copolymer.
S-163: Silver Nitrate Solution
Silver nitrate is toxic to aquatic life and must be treated before disposal. The primary method involves precipitating the silver ions from the solution.
Disposal Protocol:
-
Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a lab coat.
-
Precipitation:
-
To the silver nitrate solution, slowly add a molar excess of a chloride salt solution (e.g., sodium chloride or potassium chloride). This will precipitate the silver as insoluble silver chloride (AgCl).
-
Stir the solution gently to ensure complete precipitation.
-
Allow the precipitate to settle.
-
-
Separation:
-
Separate the solid silver chloride from the liquid by filtration (e.g., using a Büchner funnel) or decantation.
-
-
Disposal of Precipitate: The collected silver chloride is considered hazardous waste and should be placed in a labeled container for disposal by a licensed waste management company.
-
Disposal of Filtrate: The remaining liquid (filtrate) contains sodium nitrate and excess sodium chloride, which can typically be neutralized and disposed of down the drain with copious amounts of water, in accordance with local regulations.
-
Alternative Disposal: Contact a licensed professional waste disposal service to handle the silver nitrate waste.[4][5] They may use methods such as mixing with a combustible solvent and burning in a chemical incinerator.[4][5]
Experimental Workflow for Silver Nitrate Solution Disposal
Caption: Precipitation and disposal of silver nitrate solution.
3M™ Scotch-Weld™ Structural Adhesive Film AF 163-2
The disposal of this adhesive film depends on whether it has been cured (polymerized).
Disposal Protocol:
-
Personal Protective Equipment (PPE): Wear gloves and safety glasses when handling the adhesive film, especially in its uncured state.
-
Cured Adhesive:
-
Completely cured or polymerized material can be disposed of in a permitted industrial waste facility.[5]
-
-
Uncured Adhesive:
-
Uncured product should be treated as chemical waste.
-
The recommended disposal method for uncured adhesive is incineration in a permitted waste incineration facility.[5]
-
-
Regulations: Always dispose of the material in accordance with local, regional, national, and international regulations.[5][6]
Experimental Workflow for 3M™ AF 163-2 Disposal
Caption: Disposal workflow for 3M™ AF 163-2 adhesive film.
Quantitative Data Summary
No specific quantitative data for disposal (e.g., concentration limits for drain disposal) was found in the provided search results. Always refer to your institution's specific guidelines and local regulations for quantitative disposal limits.
| Chemical Identifier | Common Name/Type | Key Disposal Method |
| Atmer 163 | Ethanol, 2,2'-iminobis-, N-alkyl derivs. | General Chemical Waste |
| AMS-163 | Siloxane Copolymer | Incineration |
| S-163 | Silver Nitrate Solution | Precipitation as Silver Chloride |
| AF 163-2 | Structural Adhesive Film | Industrial Waste (Cured) / Incineration (Uncured) |
References
Essential Safety and Logistical Information for Handling OM 163
Disclaimer: A specific Safety Data Sheet (SDS) for the research immunomodulator OM 163 was not found in the public domain. The following guidance is based on general safety protocols for handling potent, novel immunomodulatory agents in a laboratory setting and information gleaned from research publications. Researchers must supplement this guidance with a thorough risk assessment specific to their experimental conditions and consult with their institution's Environmental Health and Safety (EHS) department.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with OM 163, an immunomodulator investigated for its anti-tumor properties. The focus is on providing procedural, step-by-step guidance to ensure safe handling and disposal.
Personal Protective Equipment (PPE)
Given the immunomodulatory nature of OM 163 and its use in pre-clinical cancer studies, a cautious approach to personal protection is warranted. The following table summarizes the recommended PPE for handling OM 163 in a research laboratory.
| PPE Category | Equipment | Specification and Use Case |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves at all times when handling OM 163. Change gloves immediately if contaminated, punctured, or torn. |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles or a full-face shield to protect against splashes and aerosols. |
| Body Protection | Laboratory Coat | A dedicated, disposable, back-closing laboratory coat should be worn over personal clothing. |
| Respiratory Protection | N95 Respirator or Higher | Recommended when handling the powdered form of the compound or when there is a risk of aerosol generation. |
Operational Plan for Handling OM 163
A systematic approach is crucial for minimizing exposure and ensuring the integrity of the research. The following operational plan outlines the key steps from preparation to disposal.
Pre-Experiment Preparation
-
Designated Area: All work with OM 163 should be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to contain any potential aerosols.
-
Spill Kit: Ensure a well-stocked chemical spill kit is readily accessible in the laboratory.
-
Waste Containers: Prepare clearly labeled waste containers for solid and liquid waste contaminated with OM 163.
Handling and Experimentation
-
Weighing: If handling a powdered form, weigh the compound in a ventilated enclosure to minimize inhalation risk.
-
Solution Preparation: Prepare solutions within a chemical fume hood.
-
Animal Handling: When administering OM 163 to animals, wear appropriate PPE and handle animals in a manner that minimizes the risk of bites or scratches that could lead to exposure.
Post-Experiment Procedures
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with OM 163 using an appropriate disinfectant or cleaning agent as determined by your institution's EHS.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Disposal Plan
-
Waste Segregation: Segregate waste contaminated with OM 163 from general laboratory waste.
-
Solid Waste: Dispose of contaminated gloves, lab coats, and other solid materials in the designated hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing OM 163 in a labeled, sealed container.
-
Final Disposal: Arrange for the disposal of hazardous waste through your institution's EHS-approved vendor.
Experimental Protocol: In-Vivo Efficacy Study of OM 163
The following is a generalized methodology based on published research describing the use of OM 163 in a rat model of peritoneal carcinomatosis.
Objective: To evaluate the anti-tumor efficacy of OM 163 in rats bearing peritoneal carcinomatosis induced by PROb colonic tumor cells.
Materials:
-
OM 163
-
PROb colonic tumor cells
-
Syngeneic rats
-
Sterile phosphate-buffered saline (PBS)
-
Standard animal housing and handling equipment
Procedure:
-
Tumor Induction: Induce peritoneal carcinomatosis in rats by intraperitoneal injection of PROb colonic tumor cells.
-
Treatment Initiation: Begin treatment with OM 163 at a predetermined time point post-tumor cell injection.
-
Drug Administration: Administer OM 163 to the treatment group of rats via the specified route (e.g., intraperitoneally). A control group should receive a vehicle control (e.g., sterile PBS).
-
Monitoring: Monitor the animals regularly for signs of tumor progression, toxicity, and overall health.
Visualizations
Experimental Workflow
The following diagram illustrates the key stages of the in-vivo experimental workflow for evaluating OM 163.
Caption: In-vivo experimental workflow for OM 163 efficacy testing.
Signaling Pathway of OM 163
This diagram depicts the proposed mechanism of action of OM 163 based on available research, highlighting its effects on the tumor microenvironment.
Caption: Proposed signaling pathway of the immunomodulator OM 163.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
